molecular formula C27H29N5O5 B1676831 MRS-1706 CAS No. 264622-53-9

MRS-1706

Número de catálogo: B1676831
Número CAS: 264622-53-9
Peso molecular: 503.5 g/mol
Clave InChI: ZKUCFFYOQOJLGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MRS1706 is a selective adenosine A2B receptor inverse agonist with Ki values of 1.39, 157, 112, and 230 nM for human A2B, A1, A2A, and A3 receptors, respectively.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O5/c1-4-14-31-25-23(26(35)32(15-5-2)27(31)36)29-24(30-25)19-8-12-21(13-9-19)37-16-22(34)28-20-10-6-18(7-11-20)17(3)33/h6-13H,4-5,14-16H2,1-3H3,(H,28,34)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUCFFYOQOJLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408687
Record name N-(4-Acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264622-53-9
Record name N-(4-Acetylphenyl)-2-[4-(2,3,6,9-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264622-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MRS-1706
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264622539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MRS-1706
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEE5LME5K5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

MRS-1706: A Technical Guide to its Mechanism of Action as a Selective A₂B Adenosine Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of MRS-1706, a potent and selective inverse agonist of the A₂B adenosine receptor (A₂B AR). This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A₂B AR and serves as a lead compound for the development of therapeutics targeting this receptor. This document details the binding affinity and functional potency of this compound, outlines the core signaling pathway it modulates, and provides comprehensive protocols for key experimental assays used in its characterization.

Introduction to this compound and the A₂B Adenosine Receptor

This compound, with the IUPAC name N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide, is a xanthine derivative that has been identified as a highly potent and selective antagonist at the human A₂B adenosine receptor.[1][2] The A₂B AR is one of four subtypes of adenosine receptors, which are G protein-coupled receptors (GPCRs) activated by the endogenous nucleoside adenosine. Unlike the other adenosine receptor subtypes (A₁, A₂A, and A₃), the A₂B AR is considered a low-affinity receptor, typically activated under conditions of high adenosine concentration, such as inflammation or hypoxia.[3]

The A₂B AR is coupled to Gs proteins, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This signaling cascade is implicated in a variety of physiological and pathological processes, including vasodilation, inflammation, and fibrosis. Notably, studies have demonstrated that this compound not only blocks the effects of A₂B AR agonists but also reduces the basal, agonist-independent activity of the receptor, classifying it as an inverse agonist.[1][5] This property makes it a particularly effective tool for probing the constitutive activity of the A₂B AR. Furthermore, this compound has been shown to inhibit the release of pro-inflammatory interleukins, highlighting its anti-inflammatory potential.[1]

Quantitative Data: Binding Affinity and Functional Potency

The selectivity and potency of this compound are demonstrated by its binding affinity (Ki) for the four human adenosine receptor subtypes. The significantly lower Ki value for the A₂B AR compared to the other subtypes underscores its high selectivity.

Receptor SubtypeBinding Affinity (Ki) in nMReference(s)
Human A₂B1.39[2][5][6][7]
Human A₁157[5][6][7]
Human A₂A112[5][6][7]
Human A₃230[5][6][7]

Signaling Pathway of the A₂B Adenosine Receptor and Inhibition by this compound

The canonical signaling pathway of the A₂B adenosine receptor involves its activation by adenosine, leading to a conformational change that facilitates the coupling and activation of the Gs alpha subunit of the heterotrimeric G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various cellular substrates to elicit a physiological response. This compound, as an inverse agonist, binds to the A₂B receptor and stabilizes it in an inactive conformation, thereby preventing both agonist-induced and basal Gs protein activation and subsequent cAMP production.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A₂B Adenosine Receptor Adenosine->A2BR Activates MRS1706 This compound MRS1706->A2BR Inhibits (Inverse Agonist) Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inflammation) PKA->Response Phosphorylates

Caption: A₂B adenosine receptor signaling pathway and its inhibition by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on two primary types of in vitro assays: radioligand binding assays to determine its affinity and selectivity for the A₂B receptor, and functional assays to measure its effect on downstream signaling, such as cAMP accumulation.

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the human A₂B adenosine receptor.

Materials:

  • Cell membranes from HEK-293 or CHO cells stably expressing the human A₂B adenosine receptor.

  • Radioligand: [³H]DPCPX or another suitable A₂B AR radioligand.

  • This compound

  • Non-specific binding control: NECA (5'-N-Ethylcarboxamidoadenosine) at a high concentration (e.g., 400 µM).[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following in order:

    • 25 µL of assay buffer (for total binding) or the non-specific binding control.

    • 25 µL of the radioligand at a concentration near its Kd.

    • 50 µL of the cell membrane preparation (protein concentration optimized for the receptor).

    • 25 µL of the this compound dilution or vehicle control.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit agonist-induced cAMP production.

Materials:

  • HEK-293 cells stably expressing the human A₂B adenosine receptor.

  • Cell culture medium (e.g., EMEM F-12) with 10% fetal calf serum and 1% L-Glutamine.[5]

  • Assay medium: EMEM-F12 with 25 mM HEPES, pH 7.4.[5]

  • Phosphodiesterase inhibitor: Rolipram (e.g., 30 µM).[5]

  • A₂B AR agonist: NECA (e.g., 10 µM).[5]

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the HEK-293 A₂B AR cells into a 96-well plate (e.g., 10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ atmosphere.[5]

  • On the day of the assay, wash the cells three times with 200 µL of assay medium.[5]

  • Pre-incubate the cells with assay medium containing the phosphodiesterase inhibitor and varying concentrations of this compound for 15 minutes at 37°C.[5]

  • Add the A₂B AR agonist (NECA) to stimulate cAMP production and incubate for an additional 15 minutes at 37°C.[5]

  • Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the plate reader.

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value of this compound for the inhibition of agonist-stimulated cAMP accumulation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing an A₂B adenosine receptor antagonist like this compound.

Experimental_Workflow cluster_binding Binding Affinity & Selectivity cluster_functional Functional Potency cluster_analysis Data Analysis & Conclusion Membrane_Prep Prepare Membranes from Receptor-Expressing Cells Radioligand_Binding Perform Radioligand Competition Binding Assay Membrane_Prep->Radioligand_Binding Ki_Calc Calculate Ki values for A₁, A₂A, A₂B, and A₃ Receptors Radioligand_Binding->Ki_Calc Data_Integration Integrate Binding and Functional Data Ki_Calc->Data_Integration Cell_Culture Culture A₂B Receptor- Expressing Cells cAMP_Assay Perform cAMP Accumulation Assay Cell_Culture->cAMP_Assay IC50_Calc Calculate IC₅₀ for Inhibition of cAMP Production cAMP_Assay->IC50_Calc IC50_Calc->Data_Integration Conclusion Conclude Mechanism of Action: Potent & Selective A₂B Inverse Agonist Data_Integration->Conclusion

References

MRS-1706: A Technical Guide to its Adenosine A2B Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS-1706 is a potent and highly selective inverse agonist for the human adenosine A2B receptor (A2BAR). Its ability to differentiate the A2B subtype from other adenosine receptors (A1, A2A, and A3) has made it a critical tool in pharmacological research. This document provides a comprehensive technical overview of the selectivity profile of this compound, including its binding affinities, functional activity, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are also presented to facilitate a deeper understanding of its mechanism of action and practical application in research settings.

Introduction

Adenosine receptors, a family of four G protein-coupled receptors (GPCRs), are integral in a multitude of physiological processes. The A2B receptor, in particular, is distinguished by its lower affinity for the endogenous ligand adenosine, becoming activated under conditions of significant cellular stress or injury, such as ischemia and inflammation. The development of selective ligands like this compound has been pivotal in elucidating the specific roles of the A2BAR. This compound, identified as N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide, not only acts as an antagonist but also as an inverse agonist, capable of reducing the basal activity of constitutively active A2B receptors.[1][2][3]

Quantitative Data: Binding Affinity and Selectivity

The selectivity of this compound is quantitatively demonstrated by its binding affinity (Ki) for the four human adenosine receptor subtypes. The data, consistently reported across multiple studies, is summarized in the table below.

Receptor SubtypeHuman A2BHuman A1Human A2AHuman A3
Ki (nM) 1.39 157112230
Selectivity (fold) -~113-fold~81-fold~165-fold

Data compiled from multiple sources.[1][2][4][5]

The significantly lower Ki value for the A2B receptor underscores the high selectivity of this compound. This selectivity allows for the targeted investigation of A2B receptor function with minimal off-target effects at the other adenosine receptor subtypes.

Signaling Pathways

The adenosine A2B receptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[6][7] In some cellular contexts, the A2B receptor has also been shown to couple to Gq proteins, activating the phospholipase C (PLC) pathway.[6][8][9] As an inverse agonist, this compound can inhibit this basal signaling activity.[1][5]

A2B_Signaling_Pathway cluster_membrane Cell Membrane A2BR A2B Receptor Gs Gs A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2BR Activates MRS1706 This compound (Inverse Agonist) MRS1706->A2BR Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Leads to Radioligand_Binding_Workflow start Start prep Prepare Membranes (HEK-293 expressing receptor) start->prep setup Set up 96-well Plate: Membranes + Radioligand + Varying [this compound] prep->setup incubate Incubate (e.g., 60 min at 25°C) setup->incubate filter Filter & Wash (Separate bound/unbound) incubate->filter count Scintillation Counting (Measure radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

References

MRS-1706: A Technical Guide to its Affinity at Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the binding affinity of MRS-1706, a potent and selective antagonist for the adenosine A2B receptor. The information compiled herein is intended to support research and drug development efforts targeting the adenosinergic system.

Core Data: Binding Affinity of this compound

The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. This compound has been characterized for its affinity at human adenosine receptor subtypes.

Table 1: Ki Values of this compound for Human Adenosine Receptors
Receptor SubtypeKi (nM)
Human A1157[1][2]
Human A2A112[1][2]
Human A2B1.39[1][2]
Human A3230[1][2]

Experimental Protocols: Determination of Ki Values

The Ki values presented were determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand from its receptor.

Representative Radioligand Binding Assay Protocol

This protocol is a representative example based on standard methods for determining the affinity of ligands for adenosine receptors. Specific radioligands and tissue preparations are used for each receptor subtype.

1. Membrane Preparation:

  • Source: Tissues or cells expressing the target adenosine receptor subtype (e.g., rat brain for A1, rat striatum for A2A, or cell lines transfected with the specific human receptor subtype).

  • Procedure:

    • Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

2. Radioligand Binding Assay (Competition Assay):

  • Materials:

    • Prepared cell membranes.

    • Radioligand specific for the receptor subtype:

      • A1 Receptor: [³H]-DPCPX (8-cyclopentyl-1,3-dipropylxanthine)

      • A2A Receptor: [³H]-ZM241385

      • A3 Receptor: [¹²⁵I]-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)

    • Unlabeled this compound at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with adenosine deaminase to remove endogenous adenosine).

    • Non-specific binding control (a high concentration of a standard unlabeled ligand).

  • Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • For total binding, omit the unlabeled this compound.

    • For non-specific binding, add a saturating concentration of a standard unlabeled ligand.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay.

    • Where Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Adenosine A2B Receptor Signaling Pathway

The adenosine A2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors. In some cell types, the A2B receptor can also couple to Gq proteins, activating the Phospholipase C (PLC) pathway.

Adenosine_A2B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates MRS1706 This compound MRS1706->A2BR Inhibits Gs Gs Protein A2BR->Gs Gq Gq Protein A2BR->Gq (some cells) AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 & DAG PLC->IP3_DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Gene Gene Transcription CREB->Gene

Caption: Adenosine A2B Receptor Signaling Pathways.

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the Ki value of a compound like this compound.

Ki_Determination_Workflow cluster_AssayComponents Assay Components cluster_DataOutput Data Output & Calculation MembranePrep 1. Membrane Preparation AssaySetup 2. Assay Setup MembranePrep->AssaySetup Incubation 3. Incubation AssaySetup->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Counting 5. Radioactivity Counting Filtration->Counting DataAnalysis 6. Data Analysis Counting->DataAnalysis CompetitionCurve Competition Curve DataAnalysis->CompetitionCurve Radioligand Radioligand Radioligand->AssaySetup Unlabeled Unlabeled this compound (Varying Concentrations) Unlabeled->AssaySetup Membranes Membranes Membranes->AssaySetup IC50 IC50 Determination CompetitionCurve->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

References

An In-depth Technical Guide to the Inverse Agonist Activity of MRS-1706

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inverse agonist activity of MRS-1706, a potent and selective antagonist for the A2B adenosine receptor (A2BAR). Inverse agonism is a pharmacological phenomenon where a ligand decreases the basal, or constitutive, activity of a receptor, an effect opposite to that of an agonist. This document details the mechanism of action of this compound, presents quantitative data on its binding and functional activity, outlines the experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Concepts: Inverse Agonism and the A2B Adenosine Receptor

The A2B adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is known to couple primarily to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] In certain physiological and pathological conditions, GPCRs can exhibit a degree of spontaneous, agonist-independent activity, known as constitutive activity. Inverse agonists are compounds that bind to these receptors and stabilize them in an inactive conformation, thereby reducing this basal signaling. This compound has been identified as a potent inverse agonist at the human A2BAR, a property that is particularly evident in receptor systems with elevated constitutive activity.[1][3]

Quantitative Data Presentation

The following tables summarize the key quantitative data that characterize the interaction of this compound with adenosine receptors.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptor Subtypes

Receptor SubtypeKi (nM)
A2B1.39[1][3][4][5]
A1157[1][4][5]
A2A112[1][4][5]
A3230[1][4][5]

Ki values represent the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (IC50) of this compound in a Yeast Growth Assay with Constitutively Active A2BAR Mutants

A2BAR MutantIC50 (nM)
F84L43[4]
F84S54[4]
F84L/S95G40[4]
T42A98[4]
T42A/V54A166[4]
N36S/T42A133[4]

IC50 values represent the concentration of this compound that inhibits 50% of the constitutive activity of the mutant receptors in a yeast growth assay. This demonstrates the inverse agonist effect of this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its inverse agonist effect by binding to the A2B adenosine receptor and stabilizing its inactive state. This prevents the receptor from spontaneously coupling to Gs proteins, thereby reducing the basal activation of adenylyl cyclase and lowering intracellular cAMP levels.

A2B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular A2BAR A2B Adenosine Receptor (A2BAR) Gs Gs Protein A2BAR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A2BAR Activates MRS1706 This compound (Inverse Agonist) MRS1706->A2BAR Inhibits (Inverse Agonism) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

A2B adenosine receptor signaling pathway and the action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inverse agonist activity of this compound.

Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity of this compound for the different adenosine receptor subtypes.

Objective: To calculate the inhibition constant (Ki) of this compound.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]DPCPX for A2B, [125I]AB-MECA for A3).

  • This compound at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions start->prep_reagents incubation Incubate Membranes, Radioligand, and this compound prep_reagents->incubation filtration Rapid Filtration (Separates bound/free ligand) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of this compound to reduce basal and agonist-stimulated cAMP levels.

Objective: To demonstrate the inverse agonist and antagonist properties of this compound by measuring intracellular cAMP levels.

Materials:

  • HEK-293 cells (or other suitable cell line) expressing the human A2B adenosine receptor.

  • This compound at various concentrations.

  • An A2BAR agonist (e.g., NECA) for antagonist activity determination.

  • Forskolin (an adenylyl cyclase activator) as a positive control.

  • Cell culture medium and supplements.

  • cAMP assay kit (e.g., HTRF, GloSensor™, or AlphaScreen™).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the cells in a 96-well plate and grow to a suitable confluency.

  • To measure inverse agonist activity, treat the cells with varying concentrations of this compound in the absence of an agonist.

  • To measure antagonist activity, pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration of an agonist (e.g., NECA).

  • Include control wells with vehicle, agonist alone, and forskolin.

  • Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Generate dose-response curves to determine the IC50 of this compound for the inhibition of basal and agonist-stimulated cAMP production.

cAMP_Assay_Workflow cluster_inverse_agonist Inverse Agonist Mode cluster_antagonist Antagonist Mode start_ia Start treat_ia Treat cells with varying [this compound] start_ia->treat_ia incubate_ia Incubate treat_ia->incubate_ia measure_ia Measure basal cAMP incubate_ia->measure_ia end_ia End measure_ia->end_ia start_a Start pre_incubate_a Pre-incubate cells with varying [this compound] start_a->pre_incubate_a stimulate_a Stimulate with Agonist (e.g., NECA) pre_incubate_a->stimulate_a incubate_a Incubate stimulate_a->incubate_a measure_a Measure stimulated cAMP incubate_a->measure_a end_a End measure_a->end_a

Workflow for cAMP accumulation assays.
Yeast Growth Assay for Constitutively Active Receptors

This assay is particularly useful for characterizing inverse agonism in a system with high basal receptor activity.

Objective: To quantify the inverse agonist activity of this compound on constitutively active mutants (CAMs) of the A2BAR.

Materials:

  • Saccharomyces cerevisiae strain engineered to link GPCR activation to cell growth (e.g., through a HIS3 reporter gene).

  • Yeast expression vectors containing the wild-type or CAM A2BAR.

  • Yeast culture medium (with and without histidine).

  • 3-Amino-1,2,4-triazole (3-AT) to inhibit background growth.

  • This compound at various concentrations.

  • Microplate reader for measuring optical density (OD).

Procedure:

  • Transform the yeast cells with the expression vectors for the A2BAR variants.

  • In a 96-well plate, inoculate the transformed yeast cells into histidine-deficient medium containing 3-AT and varying concentrations of this compound.

  • Incubate the plate at 30°C with shaking.

  • Monitor yeast growth over time by measuring the optical density at 600 nm (OD600).

  • The constitutive activity of the A2BAR mutants will promote yeast growth in the absence of an agonist.

  • The inverse agonist activity of this compound will inhibit this growth in a dose-dependent manner.

  • Generate dose-response curves to determine the IC50 of this compound for each CAM A2BAR.[1][8]

Logical_Relationship cluster_concept Conceptual Framework cluster_observation Experimental Observation constitutive_activity Constitutive A2BAR Activity basal_signaling Basal cAMP Production (or Yeast Growth) constitutive_activity->basal_signaling Leads to inverse_agonism Inverse Agonism of this compound reduced_signaling Reduced cAMP Production (or Inhibited Yeast Growth) inverse_agonism->reduced_signaling Causes basal_signaling->reduced_signaling Is reduced by This compound

Logical relationship of this compound's inverse agonism.

Conclusion

This compound is a valuable pharmacological tool for studying the A2B adenosine receptor. Its potent and selective inverse agonist activity makes it particularly useful for investigating the physiological and pathological roles of constitutive A2BAR signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and the A2B adenosine receptor. The ability of this compound to suppress agonist-independent receptor activity highlights its potential as a lead compound for the development of novel therapeutics targeting diseases associated with aberrant A2BAR signaling.

References

The Multifaceted Role of MRS-1706: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS-1706 is a potent and highly selective inverse agonist of the adenosine A2B receptor (A2BR). This technical guide provides a comprehensive overview of the pharmacological function of this compound, its mechanism of action, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research who are investigating the therapeutic potential of targeting the adenosine A2B receptor.

Core Function and Mechanism of Action

This compound functions primarily as a selective inverse agonist at the human adenosine A2B receptor.[1][2] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist can reduce the basal, constitutive activity of a receptor.[2] The primary mechanism of action of this compound involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This action effectively counteracts the downstream signaling cascades initiated by adenosine binding to the A2BR.

Furthermore, this compound has been shown to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6).[3] This effect is a direct consequence of its ability to block A2BR signaling in immune and other cell types.

Signaling Pathway of this compound

MRS1706_Pathway cluster_membrane Cell Membrane A2BR Adenosine A2B Receptor G_protein Gs Protein A2BR->G_protein Activates Adenosine Adenosine (Agonist) Adenosine->A2BR Activates MRS1706 This compound (Inverse Agonist) MRS1706->A2BR Inhibits (Inverse Agonism) AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Inflammation Pro-inflammatory Cytokine Release (e.g., IL-6) PKA->Inflammation Leads to Physiological_Response Physiological Response Inflammation->Physiological_Response Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from HEK293 cells expressing A2BR) Incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]DPCPX) - this compound (varying concentrations) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Data_Analysis 5. Data Analysis (Competition binding curve to determine IC50 and calculate Ki) Scintillation->Data_Analysis

References

MRS-1706: An In-depth Technical Guide on its Antagonistic Effect on Cyclic AMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRS-1706 is a potent and selective inverse agonist of the adenosine A2B receptor (A2BR), a G-protein coupled receptor that plays a crucial role in various physiological and pathological processes. Activation of the A2BR by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP triggers a cascade of downstream signaling events. This compound, by acting as an inverse agonist, not only blocks the stimulatory effect of adenosine but also reduces the basal activity of the A2BR, thereby leading to a significant reduction in cAMP levels. This technical guide provides a comprehensive overview of the effect of this compound on cAMP levels, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory effect of this compound on cAMP levels from various studies.

Cell Type/TissueAgonist Used (Concentration)This compound Concentration% Inhibition of Agonist-Stimulated cAMP ProductionReference
Wild-type corpus cavernosal stripsAdenosine (endogenous)1 µMSignificant decrease[1]
HEK-293 cells expressing human A2B receptorNECA (10 µM)0.1 - 5 µMDose-dependent[1]
Yeast cells expressing CAM adenosine A2B receptors-0.1 - 10000 nMIC50 values of 43-166 nM[1]

Binding Affinity (Ki) of this compound for Human Adenosine Receptors: [1][2][3]

  • A2B: 1.39 nM

  • A2A: 112 nM

  • A1: 157 nM

  • A3: 230 nM

These values highlight the high selectivity of this compound for the A2B receptor.

Signaling Pathway

The following diagram illustrates the canonical adenosine A2B receptor signaling pathway and the mechanism of action of this compound.

G cluster_membrane Plasma Membrane A2BR Adenosine A2B Receptor Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2BR Activates MRS1706 This compound MRS1706->A2BR Inhibits (Inverse Agonist) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates G start Start cell_culture Seed and Culture HEK-293 cells start->cell_culture wash Wash cells with Assay Medium cell_culture->wash pre_incubation Pre-incubate with Rolipram wash->pre_incubation add_mrs Add this compound pre_incubation->add_mrs add_neca Add NECA (Agonist) add_mrs->add_neca stop_reaction Stop Reaction with Lysis Buffer add_neca->stop_reaction eia Perform cAMP Enzyme Immunoassay stop_reaction->eia read_plate Read Absorbance at 450 nm eia->read_plate analyze Data Analysis read_plate->analyze end End analyze->end

References

Pharmacological Profile of MRS-1706: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1706 is a well-characterized pharmacological tool compound extensively used in the study of purinergic signaling. It is a potent and selective inverse agonist for the adenosine A2B receptor (A2BAR).[1][2][3][4][5] As an inverse agonist, this compound not only blocks the action of agonists but also reduces the basal, constitutive activity of the A2B receptor.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, and functional effects, presented in a format tailored for researchers and drug development professionals.

Core Pharmacological Profile

This compound is a non-xanthine derivative, specifically an anilide derivative of an 8-phenylxanthine carboxylic congener. Its primary mechanism of action is the selective blockade of the A2B adenosine receptor. This selectivity is crucial for dissecting the specific roles of the A2B receptor in complex biological systems where multiple adenosine receptor subtypes are co-expressed.

Receptor Binding Affinity and Selectivity

The affinity and selectivity of this compound for the human adenosine receptor subtypes have been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM) for Human Receptors
A2B 1.39
A1157
A2A112
A3230

Data compiled from multiple sources.[1][2][4][6]

The data clearly demonstrates the high affinity and selectivity of this compound for the human A2B receptor over other adenosine receptor subtypes.

Functional Activity

This compound functions as an inverse agonist at the A2B receptor. This means it inhibits the receptor's activity, even in the absence of an agonist. The primary signaling pathway of the A2B receptor involves its coupling to the Gs alpha subunit of a heterotrimeric G protein, which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). This compound effectively blocks this adenosine-mediated increase in intracellular cAMP.[1]

Signaling Pathway

The adenosine A2B receptor, upon activation by an agonist like adenosine or NECA, stimulates the Gs protein pathway. This compound acts by binding to the receptor and preventing this activation, as well as reducing any inherent basal activity of the receptor.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Adenosine / NECA A2BR Adenosine A2B Receptor Agonist->A2BR Activates InverseAgonist This compound InverseAgonist->A2BR Inhibits Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates cAMP_Assay_Workflow cluster_workflow cAMP Accumulation Assay Workflow A 1. Seed cells expressing A2B receptor in a 96-well plate B 2. Incubate cells with a phosphodiesterase inhibitor (e.g., rolipram) A->B C 3. Add increasing concentrations of this compound B->C D 4. Add a fixed concentration of an A2B receptor agonist (e.g., NECA) C->D E 5. Incubate to allow for cAMP production D->E F 6. Lyse the cells E->F G 7. Measure intracellular cAMP levels (e.g., using HTRF or ELISA) F->G H 8. Plot cAMP concentration vs. This compound concentration and determine IC50 G->H

References

MRS-1706: A Technical Guide to its Role in the Anti-inflammatory Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, essential for host defense and tissue repair. However, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. Adenosine, a purine nucleoside, has emerged as a critical regulator of inflammation, primarily through its interaction with four G protein-coupled receptors: A1, A2A, A2B, and A3. Among these, the A2B adenosine receptor (A2BAR) is a low-affinity receptor that is significantly upregulated and activated under conditions of cellular stress and inflammation, such as hypoxia and tissue damage. Its activation has been shown to orchestrate a variety of pro-inflammatory responses in different cell types.

MRS-1706 is a potent and selective antagonist of the A2B adenosine receptor. Its ability to block the pro-inflammatory signaling cascades initiated by adenosine binding to A2BAR has positioned it as a valuable research tool and a potential therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of the role of this compound in the anti-inflammatory response, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by acting as a selective inverse agonist and antagonist at the A2B adenosine receptor.[1] In inflammatory conditions, elevated extracellular adenosine binds to A2BAR on various immune and non-immune cells, triggering downstream signaling pathways that promote the release of pro-inflammatory cytokines and mediators. This compound competitively binds to the A2BAR, preventing adenosine from activating the receptor and thereby inhibiting these pro-inflammatory signals.[2]

The A2B receptor couples to multiple G proteins, primarily Gs and Gq, leading to the activation of distinct signaling cascades:

  • Gs-protein coupled pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2]

  • Gq-protein coupled pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) levels and activation of Protein Kinase C (PKC).[3]

By blocking the A2BAR, this compound effectively attenuates these signaling events, leading to a reduction in the production and release of key inflammatory mediators.

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound as an A2BAR antagonist has been quantified in numerous studies. The following tables summarize key quantitative data regarding its binding affinity and inhibitory concentrations.

Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptors

ReceptorKi (nM)Reference
A2B1.39[4][5]
A1157[4][5]
A2A112[4][5]
A3230[4][5]

Table 2: Inhibitory Concentrations (IC50) of this compound in Functional Assays

AssayCell TypeInhibited Mediator/ProcessIC50Reference
cAMP AccumulationHEK-293 cells expressing hA2BARNECA-stimulated cAMP production~50-100 nM (estimated from dose-response curves)[6]
IL-6 ReleaseHuman Mast CellsIL-1-induced IL-6 productionNot explicitly stated for this compound, but p38 inhibitors show efficacy in the µM range[7][8]
TNF-α ReleaseLPS-stimulated macrophagesTNF-α productionNot explicitly stated for this compound, but related inhibitors show IC50 values in the nM to µM range[9]
NF-κB ActivationReporter cell linesTNF-α-induced NF-κB activationNot explicitly stated for this compound, but inhibitors of upstream pathways are effective[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

In Vitro Macrophage Stimulation and Cytokine Analysis

This protocol is designed to assess the effect of this compound on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)[11]

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete RPMI 1640 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO). Incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[12]

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

NF-κB Luciferase Reporter Assay

This assay determines the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct and a constitutively expressed Renilla luciferase control vector.[13]

  • Complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected HEK293 cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.[4]

  • Pre-treatment with this compound: Replace the medium with fresh medium containing different concentrations of this compound or vehicle. Incubate for 1 hour.

  • TNF-α Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 20 ng/mL.[10]

  • Incubation: Incubate the plate for 6 hours at 37°C.

  • Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

In Vivo Carrageenan-Induced Paw Edema Model

This in vivo model is used to evaluate the anti-inflammatory activity of this compound in an acute inflammatory setting.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan solution (1% w/v in sterile saline)[14]

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle intraperitoneally 30 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Signaling Pathways and Visualizations

The anti-inflammatory effects of this compound are mediated through the inhibition of specific signaling pathways downstream of the A2B adenosine receptor. The following diagrams, generated using the DOT language, illustrate these pathways and the point of intervention by this compound.

A2BAR-Gq-PLC-NFAT Signaling Pathway

Activation of the A2BAR by adenosine can lead to the activation of the Gq protein, initiating a cascade that results in the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which promotes the expression of pro-inflammatory genes. This compound blocks this pathway at the receptor level.

Gq_Pathway cluster_nucleus Nucleus Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Gq Gq protein A2BAR->Gq MRS1706 This compound MRS1706->A2BAR PLC Phospholipase Cβ Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Calcineurin Calcineurin Ca2->Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Gene Pro-inflammatory Gene Transcription (e.g., IL-4, IL-5) Nucleus->Gene activates

A2BAR-Gq-PLC-NFAT signaling pathway inhibited by this compound.
A2BAR-Gs-cAMP-PKA Signaling Pathway

The coupling of A2BAR to Gs proteins activates the adenylyl cyclase/cAMP/PKA pathway, which can have varied effects on inflammation depending on the cell type. In some contexts, this pathway can potentiate pro-inflammatory responses. This compound also blocks this initial activation step.

Gs_Pathway cluster_nucleus Nucleus Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Gs Gs protein A2BAR->Gs MRS1706 This compound MRS1706->A2BAR AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB phosphorylates Nucleus Nucleus CREB->Nucleus Gene Gene Transcription Nucleus->Gene activates

A2BAR-Gs-cAMP-PKA signaling pathway blocked by this compound.
A2BAR-MAPK Signaling Pathway

A2BAR activation has also been linked to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, which are critical regulators of inflammatory cytokine production. By inhibiting A2BAR, this compound can prevent the activation of these pro-inflammatory kinases.

MAPK_Pathway cluster_nucleus Nucleus Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Upstream Upstream Kinases A2BAR->Upstream MRS1706 This compound MRS1706->A2BAR p38 p38 MAPK Upstream->p38 JNK JNK Upstream->JNK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors JNK->TranscriptionFactors Nucleus Nucleus TranscriptionFactors->Nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-8) Nucleus->Cytokines upregulates

Inhibition of A2BAR-mediated MAPK signaling by this compound.
Experimental Workflow: In Vitro Macrophage Stimulation

The following diagram illustrates the workflow for the in vitro macrophage stimulation experiment described in the protocols section.

Macrophage_Workflow start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 24-well Plate culture->seed pretreat Pre-treat with This compound or Vehicle seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatants incubate->collect elisa Quantify Cytokines (TNF-α, IL-6) via ELISA collect->elisa end End elisa->end

Workflow for in vitro macrophage stimulation experiment.

Conclusion

This compound is a highly selective and potent A2B adenosine receptor antagonist that demonstrates significant anti-inflammatory properties. By effectively blocking the activation of A2BAR, it inhibits multiple downstream signaling pathways, including the Gq/PLC/NFAT, Gs/cAMP/PKA, and MAPK cascades, which are crucial for the production of pro-inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of A2BAR antagonism in inflammatory diseases. The visualization of the signaling pathways further clarifies the mechanism of action of this compound, highlighting its precise point of intervention in the inflammatory process. Further research into the in vivo efficacy and safety of this compound and other A2BAR antagonists is warranted to translate these promising preclinical findings into novel anti-inflammatory therapies.

References

MRS-1706: A Technical Guide to its Inhibition of Interleukin Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRS-1706 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of inflammatory responses. Activation of the A2BAR, particularly under conditions of high adenosine concentrations often found in inflamed or hypoxic tissues, triggers a signaling cascade that results in the release of pro-inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-8 (IL-8). This whitepaper provides an in-depth technical overview of the mechanism of action of this compound, focusing on its ability to inhibit interleukin release. It consolidates quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development targeting inflammatory diseases.

Introduction to this compound and the A2B Adenosine Receptor

The A2B adenosine receptor is one of four subtypes of adenosine receptors and is characterized by its relatively low affinity for adenosine.[1] Consequently, it is primarily activated under pathophysiological conditions such as inflammation and hypoxia where extracellular adenosine levels are significantly elevated.[1] The A2BAR is expressed on a wide range of cell types, including mast cells, bronchial smooth muscle cells, fibroblasts, and various immune cells.[1] Its activation has been linked to the pathogenesis of several inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and fibrosis.[2]

This compound is a highly selective A2B adenosine receptor antagonist, functioning as an inverse agonist.[3][4] Its high affinity and selectivity for the A2BAR make it a valuable tool for elucidating the receptor's role in inflammatory processes and a potential therapeutic agent for diseases driven by A2BAR-mediated cytokine release.[3]

Mechanism of Action: Inhibition of Interleukin Release

Activation of the A2B adenosine receptor initiates a cascade of intracellular signaling events that culminate in the transcription and release of pro-inflammatory interleukins. This compound exerts its inhibitory effect by blocking the initial step of this cascade – the binding of adenosine to the A2BAR.

A2B Adenosine Receptor Signaling Pathways

The A2BAR couples to multiple G-proteins, primarily Gs and Gq, and can also signal through Gi. This promiscuous coupling allows for the activation of diverse downstream signaling pathways:

  • Gs-cAMP-PKA Pathway: Binding of an agonist to the A2BAR activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various transcription factors, leading to increased expression of genes encoding for cytokines like IL-6.[1]

  • Gq-PLC-IP3-Ca2+ Pathway: A2BAR coupling to Gq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events can lead to the activation of transcription factors such as NF-κB and AP-1, which are critical for the expression of pro-inflammatory cytokines.[1]

  • MAPK Pathways: The A2BAR can also activate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38. These pathways play a crucial role in regulating the expression of various inflammatory mediators, including IL-6 and IL-8.[1]

The following diagram illustrates the primary signaling pathways activated by the A2B adenosine receptor, leading to interleukin release, and the point of inhibition by this compound.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates MRS1706 This compound MRS1706->A2BAR Inhibits Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq MAPK MAPK (ERK, p38) A2BAR->MAPK AC Adenylyl Cyclase Gs->AC Activates PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA TranscriptionFactors Transcription Factors (e.g., NF-κB, CREB) PKA->TranscriptionFactors IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 Ca2->TranscriptionFactors MAPK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Interleukins Interleukins (IL-6, IL-8) GeneExpression->Interleukins Inflammation Inflammation Interleukins->Inflammation

A2B Adenosine Receptor Signaling Pathway and this compound Inhibition.

Quantitative Data on Interleukin Inhibition by this compound and Related A2B Antagonists

The inhibitory effects of this compound and other selective A2B receptor antagonists on interleukin release have been demonstrated in various experimental models. The following table summarizes key quantitative findings.

Cell Type/ModelInterleukinStimulantAntagonistAntagonist Conc.% InhibitionReference
Human Bronchial Smooth Muscle CellsIL-6NECA (10 µM)CVT-66941 µM96.4%[1]
Human Bronchial Smooth Muscle CellsIL-6NECA (10 µM)IPDX10 µM90.4%[1]
In vivo (dialysis probe)IL-6NECA (10⁻⁴ M)This compound10⁻⁵ MSignificant counteraction[3]
Mouse Model of Pulmonary FibrosisIL-6-CVT-6883-Decreased production[2]

NECA (5'-N-Ethylcarboxamidoadenosine) is a potent non-selective adenosine receptor agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its effects on interleukin release.

Cell Culture and Stimulation

Human Bronchial Smooth Muscle Cells (BSMCs)

  • Cell Culture: Primary human BSMCs are cultured in smooth muscle growth medium (SmGM-2) supplemented with 5% fetal bovine serum (FBS), insulin, human epidermal growth factor, human fibroblast growth factor, and gentamicin/amphotericin-B. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: For cytokine release experiments, BSMCs are seeded in 24-well plates and grown to confluence. The cells are then serum-starved for 24 hours. Following starvation, cells are pre-incubated with this compound (or other antagonists) at the desired concentrations for 30 minutes. Subsequently, the cells are stimulated with an A2B receptor agonist, such as NECA (e.g., 10 µM), for a specified period (e.g., 24 hours).

Human Mast Cells (HMC-1)

  • Cell Culture: HMC-1 cells are maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Stimulation: Cells are seeded in 24-well plates. Prior to stimulation, cells are washed and resuspended in serum-free medium. Cells are then pre-treated with this compound for 30 minutes before the addition of an agonist like NECA.

Measurement of Interleukin Release (ELISA)

The concentration of interleukins (e.g., IL-6, IL-8) in the cell culture supernatants is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

  • Plate Coating: 96-well microplates are coated with a capture antibody specific for the target interleukin overnight at 4°C.

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: After washing, cell culture supernatants and standard solutions of the recombinant interleukin are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody: The plates are washed again, and a biotinylated detection antibody specific for the interleukin is added and incubated for 1-2 hours.

  • Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes.

  • Substrate Development: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

  • Measurement: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader. The concentration of the interleukin in the samples is determined by comparison to the standard curve.

The following diagram illustrates a typical experimental workflow for assessing the inhibitory effect of this compound on interleukin release.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Seed Cells (e.g., BSMCs, HMC-1) culture Culture to Confluence start->culture starve Serum Starvation (24 hours) culture->starve pretreat Pre-treatment with This compound starve->pretreat stimulate Stimulation with Agonist (e.g., NECA) pretreat->stimulate collect Collect Supernatants stimulate->collect elisa ELISA for Interleukin Quantification collect->elisa data Data Analysis (Standard Curve, % Inhibition) elisa->data end Results data->end

Experimental Workflow for Evaluating this compound Inhibition.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the A2B adenosine receptor in inflammation. The available data strongly indicate that this compound and other selective A2BAR antagonists effectively inhibit the release of pro-inflammatory interleukins, such as IL-6 and IL-8, from various cell types. This inhibitory action is mediated through the blockade of A2BAR-initiated signaling pathways, including those involving cAMP/PKA, PLC/Ca2+, and MAPKs. The detailed experimental protocols and workflows provided in this guide offer a framework for further research into the therapeutic potential of this compound and other A2BAR antagonists in the treatment of inflammatory diseases. Further studies with more extensive quantitative data on the dose-response effects of this compound on a wider range of interleukins and in various preclinical models of inflammation are warranted to fully elucidate its therapeutic promise.

References

MRS-1706: A Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS-1706 is a highly potent and selective inverse agonist for the human A2B adenosine receptor (A2BAR). Its utility in basic research is primarily centered on its ability to discriminate A2BAR-mediated signaling pathways from those activated by other adenosine receptor subtypes (A1, A2A, and A3). This technical guide provides an in-depth overview of this compound, including its pharmacological profile, mechanism of action, and detailed protocols for its application in fundamental research, with a focus on quantifying its effects on cellular signaling and inflammatory responses.

Pharmacological Profile

This compound is a xanthine derivative, chemically identified as N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide.[1] Its primary value in research stems from its high affinity and selectivity for the A2B adenosine receptor.

Binding Affinity and Selectivity

The selectivity of this compound is a critical feature for its use in elucidating the specific role of the A2B receptor in various biological processes. It exhibits a significantly higher affinity for the human A2B receptor compared to other adenosine receptor subtypes.[2][3][4][5][6] This selectivity allows researchers to pharmacologically isolate A2BAR-dependent effects.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors

Receptor Subtype Ki (nM) Selectivity (fold vs. A2B)
A2B 1.39 -
A2A 112 ~81-fold
A1 157 ~113-fold
A3 230 ~165-fold

Data compiled from multiple sources.[2][3][4][5][6]

Inverse Agonist Activity

This compound is not a neutral antagonist but an inverse agonist.[1][3] This means that in systems with constitutive A2B receptor activity, such as cells expressing certain constitutively active mutants (CAMs), this compound can reduce the basal level of receptor signaling.[1][2] This property is particularly useful for studying receptor conformational states and the basal, ligand-independent activity of G protein-coupled receptors (GPCRs). In a yeast growth assay expressing CAM A2B receptors, this compound demonstrated inhibitory effects.[2]

Table 2: Inhibitory Concentration (IC50) of this compound in Yeast Expressing Constitutively Active A2B Receptor Mutants

A2B Receptor Mutant IC50 (nM)
F84L 43
F84S 54
F84L/S95G 40
T42A 98
T42A/V54A 166
N36S/T42A 133

Source: MedchemExpress.[2]

Mechanism of Action

The A2B adenosine receptor is a Gs protein-coupled receptor. Its activation by an agonist (like adenosine or the synthetic agonist NECA) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][8] this compound exerts its effects by competitively binding to the A2B receptor and preventing this signaling cascade. As an inverse agonist, it preferentially binds to the inactive state of the receptor, thereby reducing both agonist-stimulated and basal cAMP production.[1][2][5]

G_Protein_Signaling A2B Receptor Signaling and Point of this compound Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A2BR A2B Receptor (Inactive State) Gs Gs Protein (Inactive) A2BR_Active A2B Receptor (Active State) Gs_Active Gs Protein (Active) A2BR_Active->Gs_Active Activates AC Adenylyl Cyclase (Inactive) AC_Active Adenylyl Cyclase (Active) Gs_Active->AC_Active Activates cAMP cAMP AC_Active->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A2BR_Active Activates MRS1706 This compound (Inverse Agonist) MRS1706->A2BR Stabilizes Inactive State ATP ATP ATP->AC_Active PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., IL-6 Gene Expression) PKA->Response Phosphorylates Targets

A2B Receptor Signaling and Point of this compound Inhibition

Core Research Applications & Experimental Protocols

This compound is a versatile tool used across several research domains, primarily in inflammation, immunology, and cell proliferation studies.

Investigating Inflammatory Pathways

A key application of this compound is in studying the role of A2B receptors in inflammation. A2BAR activation is known to stimulate the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[3][9][10] this compound can be used to confirm that this effect is specifically mediated by the A2B receptor.

Key Experiment: Inhibition of Agonist-Induced IL-6 Release

This experiment quantifies the ability of this compound to block IL-6 secretion from cells stimulated by an adenosine receptor agonist.

Experimental Protocol: IL-6 Release Assay

  • Cell Culture : Plate cells known to express A2B receptors (e.g., cardiac fibroblasts, HaCaT keratinocytes, or kidney explants) in a suitable multi-well plate and culture until they reach desired confluency.[11][12][13]

  • Serum Starvation : Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal signaling.[13]

  • Pre-incubation with this compound : Replace the medium with fresh serum-free medium containing various concentrations of this compound or vehicle control. Incubate for 30-60 minutes at 37°C.[11]

  • Agonist Stimulation : Add a non-selective adenosine receptor agonist, such as NECA (e.g., final concentration of 1-20 µM), to the wells.[11][13] Include control wells with vehicle, this compound alone, and NECA alone.

  • Incubation : Incubate the plate for a predetermined period (e.g., 6, 12, or 24 hours) to allow for IL-6 production and secretion.[11][13]

  • Supernatant Collection : Carefully collect the cell culture supernatant from each well.

  • Quantification : Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[11][12][14]

  • Data Analysis : Normalize the data to the vehicle control and plot the IL-6 concentration against the concentration of this compound to determine its IC50 for inhibiting NECA-stimulated IL-6 release.

workflow Workflow: IL-6 Release Inhibition Assay start 1. Plate A2BAR-expressing cells and grow to confluency serum_starve 2. Serum-starve cells (12-24h) start->serum_starve pre_incubate 3. Pre-incubate with this compound (various concentrations) or Vehicle serum_starve->pre_incubate stimulate 4. Stimulate with Agonist (NECA) or Vehicle pre_incubate->stimulate incubate 5. Incubate for 6-24h to allow IL-6 secretion stimulate->incubate collect 6. Collect cell culture supernatant incubate->collect quantify 7. Quantify IL-6 concentration using ELISA collect->quantify end 8. Analyze data and determine IC50 quantify->end

Workflow: IL-6 Release Inhibition Assay
Quantifying A2B Receptor-Mediated cAMP Signaling

The most direct method to assess the functional consequences of A2B receptor modulation is to measure intracellular cAMP levels. This compound is used to demonstrate that an agonist-induced rise in cAMP is A2B-dependent.

Key Experiment: Inhibition of Agonist-Induced cAMP Accumulation

This assay measures the dose-dependent inhibition of agonist-stimulated cAMP production by this compound.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture : Seed cells expressing the A2B receptor (e.g., HEK293 cells stably expressing hA2BAR) in a 96-well or 384-well plate.[15][16]

  • Pre-treatment : Wash cells with a stimulation buffer (e.g., HBSS with HEPES and BSA). Pre-incubate the cells for 15-30 minutes at 37°C with a phosphodiesterase (PDE) inhibitor such as IBMX (e.g., 100-500 µM) to prevent cAMP degradation.[15][16][17]

  • Antagonist Addition : Add serial dilutions of this compound or vehicle to the wells and incubate for an additional 15-30 minutes.[16][17]

  • Agonist Stimulation : Add a fixed concentration of an agonist (e.g., NECA) to stimulate the A2B receptor. Incubate for 15-60 minutes at 37°C.[15]

  • Cell Lysis : Terminate the reaction and lyse the cells using the lysis buffer provided with the cAMP assay kit.[15][16]

  • cAMP Detection : Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[15][18] Follow the manufacturer's protocol for adding detection reagents and reading the signal on a compatible microplate reader.

  • Data Analysis : Generate a standard curve with known cAMP concentrations. Calculate the cAMP concentration in the cell lysates and determine the IC50 of this compound by non-linear regression analysis of the dose-response data.

Characterizing Receptor Binding

Radioligand or fluorescent ligand binding assays are fundamental for determining the affinity (Ki) of a test compound like this compound. These are typically competition assays where this compound competes with a labeled ligand for binding to the A2B receptor.

Key Experiment: Competitive Binding Assay

This experiment determines the concentration of this compound required to displace 50% of a specific labeled ligand from the A2B receptor, allowing for the calculation of its binding affinity (Ki).

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation : Prepare cell membranes from a cell line stably overexpressing the human A2B receptor (e.g., HEK293 or CHO cells).[19]

  • Assay Setup : In a 96-well plate, combine in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]

    • Serial dilutions of this compound (the competitor).

    • A fixed concentration of a suitable A2B-selective radioligand (e.g., [³H]PSB-603) at a concentration near its dissociation constant (Kd).[19]

    • The cell membrane preparation.

    • Controls for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist).[19]

  • Incubation : Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.[19]

  • Filtration : Terminate the reaction by rapid vacuum filtration through a filter plate (e.g., Whatman GF/B) to separate bound from free radioligand.[19][20]

  • Washing : Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[19]

  • Quantification : Allow filters to dry, then add scintillation fluid and quantify the radioactivity in each well using a scintillation counter.[19]

  • Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]

selectivity_diagram Logical Diagram: this compound Selectivity cluster_receptors Adenosine Receptors MRS1706 This compound A2B A2B (Ki = 1.39 nM) MRS1706->A2B High Affinity (Potent Inhibition) A2A A2A (Ki = 112 nM) MRS1706->A2A Low Affinity A1 A1 (Ki = 157 nM) MRS1706->A1 Low Affinity A3 A3 (Ki = 230 nM) MRS1706->A3 Low Affinity

Logical Diagram: this compound Selectivity

Conclusion

This compound is an indispensable pharmacological tool for the specific investigation of A2B adenosine receptor function. Its high potency and, critically, its selectivity over other adenosine receptor subtypes, allow for the precise dissection of A2BAR-mediated signaling in vitro and in vivo. Its characterization as an inverse agonist further extends its utility to studies of constitutive receptor activity. The experimental protocols outlined in this guide provide a framework for employing this compound to probe its effects on cell signaling, inflammatory responses, and receptor binding, solidifying its role in advancing our understanding of purinergic signaling in health and disease.

References

Methodological & Application

Application Notes and Protocols for MRS-1706: An In Vitro Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1706 is a potent and selective inverse agonist for the adenosine A2B receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, vasodilation, and fibrosis.[1][2][3][4] Its high affinity and selectivity for the A2BAR make it an invaluable tool for in vitro studies aimed at elucidating the receptor's function and for the development of novel therapeutics targeting A2BAR-mediated signaling pathways. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its antagonist activity at the A2B receptor.

Mechanism of Action

This compound functions as an inverse agonist at the A2B adenosine receptor.[1][2][4] This means that it not only blocks the binding of agonists like adenosine and its synthetic analog NECA (5'-N-Ethylcarboxamidoadenosine) but also reduces the basal, constitutive activity of the receptor. The A2B receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][5] By inhibiting A2B receptor activity, this compound effectively blocks this adenosine-mediated increase in intracellular cAMP levels.[1][4] Furthermore, this compound has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6), a downstream consequence of A2B receptor activation in various cell types.[2][3]

Data Presentation

The following table summarizes the quantitative data for this compound, highlighting its binding affinity for human adenosine receptor subtypes.

CompoundParameterHuman A2B ReceptorHuman A1 ReceptorHuman A2A ReceptorHuman A3 ReceptorAssay Type
This compoundKi (nM)1.39[1][4]157[1][4]112[1][4]230[1][4]Radioligand Binding Assay

Ki values represent the inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies higher binding affinity.

Signaling Pathway

The diagram below illustrates the signaling pathway of the A2B adenosine receptor and the inhibitory action of this compound.

A2B_Signaling_Pathway cluster_membrane Cell Membrane A2BR A2B Receptor G_protein Gs Protein A2BR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Adenosine Adenosine / NECA (Agonist) Adenosine->A2BR Activates MRS1706 This compound (Inverse Agonist) MRS1706->A2BR Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., IL-6) CREB->Gene_Expression Induces

Caption: A2B receptor signaling and this compound inhibition.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the in vitro activity of this compound.

Experimental_Workflow start Start: Characterization of this compound cell_culture Cell Culture (e.g., HEK293-A2B) start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay functional_assay cAMP Functional Assay cell_culture->functional_assay data_analysis Data Analysis (Ki, IC50 calculation) binding_assay->data_analysis downstream_assay Downstream Functional Assay (e.g., IL-6 ELISA) functional_assay->downstream_assay functional_assay->data_analysis downstream_assay->data_analysis conclusion Conclusion: Potency and Mechanism of Action data_analysis->conclusion

Caption: In vitro characterization workflow for this compound.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human A2B adenosine receptor.

  • Radioligand: [3H]DPCPX (a non-selective adenosine receptor antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled A2B receptor antagonist (e.g., unlabeled DPCPX or this compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters (e.g., GF/B).

  • Scintillation Counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]DPCPX (typically at or below its Kd), and varying concentrations of this compound. For total binding wells, add assay buffer instead of this compound. For non-specific binding wells, add the non-specific binding control.

  • Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Antagonist Mode)

This protocol determines the potency of this compound in inhibiting agonist-induced cAMP production.

Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the human A2B adenosine receptor.

  • A2B Receptor Agonist: NECA (5'-N-Ethylcarboxamidoadenosine).

  • Test Compound: this compound.

  • Phosphodiesterase (PDE) Inhibitor: Rolipram or IBMX (to prevent cAMP degradation).

  • Adenosine Deaminase (ADA): To remove endogenous adenosine.

  • cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, LANCE, or ELISA-based).

  • Cell Culture Medium: As recommended for the cell line.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

Procedure:

  • Cell Seeding: Seed the HEK293-A2B cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for 15-30 minutes at 37°C. Include wells with vehicle control (e.g., DMSO).

  • Agonist Stimulation: Add a fixed concentration of the A2B agonist NECA (typically at its EC80 concentration to induce a robust cAMP response) to the wells. Also include control wells with no agonist to measure basal cAMP levels.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve with known cAMP concentrations.

    • Calculate the cAMP concentration in each sample.

    • Plot the percentage of inhibition of the NECA-induced cAMP response against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production.

Interleukin-6 (IL-6) Release Assay

This protocol assesses the ability of this compound to inhibit A2B receptor-mediated IL-6 release from cells.

Materials and Reagents:

  • Cell Line: A cell line known to release IL-6 in response to A2B receptor activation (e.g., human bronchial smooth muscle cells, cardiac fibroblasts).[6][7]

  • A2B Receptor Agonist: NECA.

  • Test Compound: this compound.

  • Cell Culture Medium.

  • ELISA Kit: A commercially available ELISA kit for the quantification of human IL-6.

Procedure:

  • Cell Seeding: Seed the cells in a 24-well or 48-well plate and allow them to reach sub-confluency.

  • Serum Starvation (Optional): Depending on the cell type, serum-starve the cells for a few hours to 24 hours to reduce basal cytokine release.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.

  • Agonist Stimulation: Add a fixed concentration of NECA to stimulate IL-6 release. Include control wells with vehicle only.

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for IL-6 accumulation in the supernatant.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA: Quantify the amount of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve with known IL-6 concentrations.

    • Calculate the IL-6 concentration in each sample.

    • Plot the percentage of inhibition of NECA-induced IL-6 release against the logarithm of the this compound concentration.

    • Determine the IC50 value for the inhibition of IL-6 release.

References

Application Notes and Protocols for In Vivo Studies of MRS-1706

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and execution of in vivo studies using MRS-1706, a potent and selective inverse agonist of the adenosine A2B receptor (A2BR). The protocols outlined below are based on existing literature and are intended to serve as a foundational framework for investigating the therapeutic potential of this compound in various disease models.

Introduction

This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of the A2B adenosine receptor. As an inverse agonist, it not only blocks the binding of adenosine but also reduces the basal activity of the receptor. The A2B receptor is typically activated under conditions of high adenosine concentrations, which are often associated with pathological states such as inflammation, ischemia, and cancer. Consequently, this compound holds promise for therapeutic intervention in a range of diseases.

Key Characteristics of this compound

This compound exhibits high selectivity for the human A2B receptor. Its binding affinities (Ki) for the different human adenosine receptor subtypes are summarized in the table below.

Receptor SubtypeKi (nM)
A2B1.39[1][2]
A1157[1][2]
A2A112[1][2]
A3230[1][2]

Signaling Pathway of A2B Receptor Antagonism

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, primarily couples to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). In some cellular contexts, it can also couple to Gq protein, stimulating the phospholipase C pathway and leading to an increase in intracellular calcium. By acting as an inverse agonist, this compound inhibits these signaling cascades.

A2B_Signaling_Antagonism cluster_membrane Cell Membrane A2BR A2B Receptor Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP Increases PLC Phospholipase C Ca2 Ca2+ PLC->Ca2 Increases Adenosine Adenosine Adenosine->A2BR Activates MRS1706 This compound MRS1706->A2BR Inhibits Gs->AC Activates Gq->PLC Activates Downstream Downstream Cellular Effects (e.g., Inflammation) cAMP->Downstream Ca2->Downstream

Figure 1. Signaling pathway of A2B receptor antagonism by this compound.

Experimental Protocols

Protocol 1: Investigation of this compound in a Murine Model of Priapism

This protocol is adapted from studies demonstrating the role of A2B receptor signaling in priapism in adenosine deaminase-deficient (Ada-/-) and sickle cell disease (SCD) transgenic mice.[3][4]

1. Animal Model:

  • Species: Mouse

  • Strain: Adenosine deaminase-deficient (Ada-/-) or Sickle Cell Disease (SCD) transgenic mice. Wild-type littermates should be used as controls.

  • Age: Adult (e.g., 8-12 weeks)

  • Sex: Male

2. Materials:

  • This compound

  • Vehicle for formulation (see below)

  • Anesthetic (e.g., Avertin, isoflurane)

  • 30-gauge needle and microsyringe

  • Equipment for measuring intracavernosal pressure (ICP)

3. Formulation of this compound for Intracavernosal Injection:

  • Due to the low aqueous solubility of this compound, a suitable vehicle is required. A recommended formulation is a solution of DMSO, PEG300, Tween-80, and saline. For a 1 mg/mL stock solution, a suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration for injection should be prepared by diluting this stock solution in saline to achieve the desired molarity (e.g., 1-10 µM). It is critical to ensure the final DMSO concentration is low to avoid toxicity.

4. Experimental Procedure:

  • Anesthetize the mouse using an approved institutional protocol.

  • Surgically expose the corpus cavernosum.

  • Insert a 30-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

  • Administer a single intracavernosal injection of this compound (e.g., 5-10 µL of a 1-10 µM solution) or vehicle control.

  • Record the erectile response, including the duration and magnitude of any changes in ICP.

  • In some experimental designs, electrical stimulation of the cavernous nerve may be performed to induce erection and assess the effect of this compound on this response.

5. Data Analysis:

  • Compare the duration and magnitude of erectile responses (changes in ICP) between the this compound treated group and the vehicle control group.

  • Statistical analysis should be performed using appropriate tests (e.g., t-test or ANOVA).

Protocol 2: General Protocol for Systemic Administration of this compound in a Murine Model of Inflammation

This protocol provides a general framework for investigating the anti-inflammatory effects of this compound via systemic administration. This can be adapted for various inflammation models, such as zymosan-induced peritonitis or carrageenan-induced paw edema.

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 or other appropriate strain for the inflammation model.

  • Age: Adult (e.g., 8-12 weeks)

  • Sex: Male or Female (depending on the model)

2. Materials:

  • This compound

  • Vehicle for formulation (see below)

  • Inflammatory agent (e.g., zymosan, carrageenan)

  • Equipment for assessing inflammation (e.g., calipers for paw measurement, materials for peritoneal lavage)

  • ELISA kits for cytokine measurement (e.g., IL-6, TNF-α)

3. Formulation of this compound for Systemic Injection (Intraperitoneal):

  • Prepare a stock solution of this compound in a suitable vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final injection volume should be adjusted to deliver the desired dose (e.g., 1-10 mg/kg).

4. Experimental Workflow:

Inflammation_Workflow start Start acclimatize Acclimatize Mice start->acclimatize randomize Randomize into Groups (Vehicle, this compound) acclimatize->randomize pretreat Pre-treat with this compound or Vehicle (e.g., 30 min prior to induction) randomize->pretreat induce Induce Inflammation (e.g., Zymosan IP injection) pretreat->induce monitor Monitor and Collect Samples (e.g., peritoneal lavage, blood) induce->monitor analyze Analyze Inflammatory Markers (Cell counts, Cytokines) monitor->analyze end End analyze->end

Figure 2. General experimental workflow for an in vivo inflammation study.

5. Experimental Procedure (Example: Zymosan-induced Peritonitis):

  • Acclimatize mice for at least one week before the experiment.

  • Randomly assign mice to treatment groups (e.g., vehicle control, this compound).

  • Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the inflammatory challenge.

  • Induce peritonitis by intraperitoneal injection of zymosan A (e.g., 1 mg/mouse).

  • At a predetermined time point (e.g., 4 hours post-zymosan), euthanize the mice.

  • Perform peritoneal lavage to collect peritoneal fluid.

  • Count the number of infiltrating leukocytes (e.g., neutrophils) in the peritoneal fluid.

  • Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the peritoneal fluid or plasma using ELISA.

6. Data Analysis:

  • Compare the number of infiltrating cells and cytokine levels between the this compound treated group and the vehicle control group.

  • Use appropriate statistical tests for comparison.

Pharmacokinetic Considerations

Currently, there is limited publicly available information on the detailed pharmacokinetics of this compound (e.g., bioavailability, half-life, clearance). Therefore, it is highly recommended to conduct a preliminary pharmacokinetic study to determine the optimal dosing regimen for your specific animal model and route of administration. This will ensure that the drug concentration at the target site is sufficient to elicit a biological response.

Summary of Quantitative Data from Cited Experiments

Animal ModelAdministration RouteDose/ConcentrationKey FindingReference
Ada-/- and SCD transgenic miceIntracavernous1-10 µMReduced the magnitude and duration of erectile responses[3][4]
Mouse model of peripheral inflammation (Zymosan-induced)Intraperitoneal5 mg/kgSignificantly reduced leukocyte infiltration and levels of IL-6 and TNF-α[5]

Conclusion

This compound is a powerful tool for investigating the role of the A2B adenosine receptor in various pathological conditions. The protocols provided here offer a starting point for designing robust in vivo studies. Researchers should carefully consider the specific aims of their study to adapt and optimize these protocols, particularly with regard to the animal model, route of administration, and dosing regimen. A thorough understanding of the underlying biology of the A2B receptor and the pharmacology of this compound is essential for the successful execution and interpretation of these experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1706 is a potent and selective inverse agonist of the adenosine A2B receptor (A2BR).[1][2][3] Inverse agonists are compounds that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of this compound, it reduces the basal activity of the A2BR, thereby inhibiting downstream signaling pathways, most notably the production of cyclic adenosine monophosphate (cAMP).[1] Its high selectivity for the human A2BR over other adenosine receptor subtypes (A1, A2A, and A3) makes it a valuable tool for studying the physiological and pathological roles of this receptor.[1][2][3] These application notes provide recommended dosage guidelines and detailed protocols for the use of this compound in cell culture experiments.

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear reference for its binding affinity and effective concentrations in various in vitro systems.

Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptors

Receptor SubtypeKi (nM)
A2B1.39[1][2][3]
A1157[1][2][3]
A2A112[1][2][3]
A3230[1][2][3]

Table 2: Recommended Concentration Ranges of this compound for In Vitro Studies

ApplicationCell/Tissue TypeEffective Concentration RangeObserved Effect
A2BR AntagonismWild-type adenosine A2B receptor0.1 - 5 µMDose-dependent antagonism of NECA-induced effects.[1]
Inhibition of cAMP InductionWild-type corpus cavernosal strips1 µMInhibition of adenosine-mediated cAMP induction.[1]
Inhibition of Yeast GrowthYeast expressing mutant A2B receptors40 - 166 nM (IC50)Inhibition of cell growth.[1]
Reduction of EFS-induced ContractionCorpus cavernosal strips from SCD transgenic mice1 - 10 µMReduction in the magnitude and duration of contraction.[1]

Signaling Pathway

This compound acts as an inverse agonist at the adenosine A2B receptor, a G protein-coupled receptor (GPCR). The A2B receptor is primarily coupled to Gs and Gq proteins. Activation of the Gs pathway stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). The Gq pathway activation stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). This compound, by binding to the A2B receptor, reduces its basal activity and antagonizes agonist-induced signaling, thereby decreasing cAMP production and other downstream effects.

Adenosine_A2B_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MRS1706 This compound A2BR Adenosine A2B Receptor MRS1706->A2BR Inhibits (Inverse Agonist) Adenosine Adenosine (Agonist) Adenosine->A2BR Activates Gs Gs protein A2BR->Gs Activates Gq Gq protein A2BR->Gq Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces ATP ATP ATP->AC Downstream Downstream Cellular Responses (e.g., Gene Expression, Inflammation) cAMP->Downstream PIP2 PIP2 PIP2->PLC Ca2_release ↑ Intracellular Ca2+ IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->Downstream PKC->Downstream

Figure 1: Adenosine A2B Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for the use of this compound in cell culture. These should be adapted based on the specific cell line and experimental goals.

Protocol 1: Inhibition of Agonist-Induced cAMP Accumulation in CHO-K1 Cells Expressing the Human A2B Receptor

This protocol is designed to measure the ability of this compound to inhibit the increase in intracellular cAMP induced by an A2B receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine).

Materials:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human A2B receptor

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin/Streptomycin

  • This compound

  • NECA (A2B receptor agonist)

  • IBMX (phosphodiesterase inhibitor)

  • Phosphate-Buffered Saline (PBS)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 96-well cell culture plates

  • DMSO (for stock solutions)

Procedure:

  • Cell Seeding:

    • Culture CHO-K1-hA2BR cells in T75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and resuspend them in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 20,000 - 50,000 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Preparation of Compounds:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of NECA in DMSO.

    • Prepare a 10 mM stock solution of IBMX in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound and a fixed concentration of NECA in assay buffer (e.g., cell culture medium without serum). A typical final concentration for NECA is 1 µM. A suggested concentration range for this compound is 1 nM to 10 µM.

  • Assay Protocol:

    • Wash the cells once with warm PBS.

    • Add 50 µL of assay buffer containing 1 mM IBMX to each well and incubate for 20 minutes at 37°C.

    • Add 25 µL of the this compound serial dilutions to the appropriate wells.

    • Incubate for 15-30 minutes at 37°C.

    • Add 25 µL of the NECA solution to stimulate the cells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

    • Calculate the IC50 value of this compound, which represents the concentration required to inhibit 50% of the maximal NECA-induced cAMP production.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed CHO-hA2BR cells in 96-well plate Incubate_24h Incubate 24h at 37°C Seed_Cells->Incubate_24h Wash_Cells Wash cells with PBS Incubate_24h->Wash_Cells Prepare_Compounds Prepare this compound and NECA dilutions Add_MRS1706 Add this compound dilutions and incubate 15-30 min Prepare_Compounds->Add_MRS1706 Add_IBMX Add IBMX and incubate 20 min Wash_Cells->Add_IBMX Add_IBMX->Add_MRS1706 Add_NECA Add NECA and incubate 30 min Add_MRS1706->Add_NECA Lyse_Measure Lyse cells and measure cAMP Add_NECA->Lyse_Measure Plot_Curve Plot dose-response curve Lyse_Measure->Plot_Curve Calculate_IC50 Calculate IC50 value Plot_Curve->Calculate_IC50

Figure 2: Workflow for the cAMP accumulation assay with this compound.
Protocol 2: Measurement of IL-6 Release from U937 Human Monocytic Cells

This protocol outlines a method to assess the effect of this compound on the release of the pro-inflammatory cytokine Interleukin-6 (IL-6) from U937 cells.

Materials:

  • U937 human monocytic cell line

  • RPMI-1640 medium with 10% FBS and 1% Penicillin/Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound

  • Human IL-6 ELISA kit

  • 24-well cell culture plates

  • DMSO

Procedure:

  • Cell Culture and Differentiation (Optional):

    • Culture U937 cells in suspension in RPMI-1640 medium.

    • To differentiate U937 cells into a macrophage-like phenotype, treat the cells with 10-100 ng/mL of PMA for 24-48 hours. This will cause the cells to become adherent.

  • Cell Seeding:

    • Seed U937 cells (either in suspension or PMA-differentiated and adherent) in a 24-well plate at a density of 2 x 10^5 to 5 x 10^5 cells per well.

  • Treatment with this compound and Stimulus:

    • Prepare a stock solution of this compound in DMSO.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) to induce IL-6 production. Include a vehicle control (DMSO) and a stimulus-only control.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate (if cells are in suspension) to pellet the cells.

    • Carefully collect the cell culture supernatant.

    • Measure the concentration of IL-6 in the supernatant using a human IL-6 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the IL-6 concentrations in the supernatants from the different treatment groups.

    • Determine the effect of this compound on both basal and stimulated IL-6 release.

IL6_Assay_Logical_Flow Start Start Culture_Cells Culture U937 cells Start->Culture_Cells Differentiate Differentiate with PMA (Optional) Culture_Cells->Differentiate Seed_Cells Seed cells in 24-well plate Culture_Cells->Seed_Cells No Differentiate->Seed_Cells Yes Pretreat_MRS1706 Pre-treat with this compound (1-2 hours) Seed_Cells->Pretreat_MRS1706 Stimulate_LPS Stimulate with LPS Pretreat_MRS1706->Stimulate_LPS Incubate_24h Incubate 18-24 hours Stimulate_LPS->Incubate_24h Collect_Supernatant Collect supernatant Incubate_24h->Collect_Supernatant Measure_IL6 Measure IL-6 by ELISA Collect_Supernatant->Measure_IL6 Analyze_Data Analyze and compare IL-6 levels Measure_IL6->Analyze_Data End End Analyze_Data->End

Figure 3: Logical flow for an IL-6 release assay using this compound.

References

Preparation of MRS-1706 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of MRS-1706, a potent and selective inverse agonist of the adenosine A2B receptor (A2BR).[1][2][3] Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental applications. Included are key physicochemical properties, a step-by-step protocol for solubilization, and recommended storage conditions.

Introduction

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the A2B adenosine receptor. It is a selective inverse agonist, meaning it not only blocks the binding of agonists but also reduces the basal activity of the receptor.[1][2] this compound has been shown to inhibit the release of interleukins and possesses anti-inflammatory effects.[3] Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in cell-based assays, and other research applications. This protocol outlines the necessary steps and best practices for preparing a concentrated stock solution of this compound.

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C27H29N5O5[1][4][5]
Molecular Weight 503.56 g/mol [2][4][6]
CAS Number 264622-53-9[1][4][5]
Appearance White to beige crystalline solid[1][5]
Purity ≥95%[5]
Solubility DMSO: up to 240 mg/mL (476.62 mM)[1]
Ki for human A2B Receptor 1.39 nM[1][2][6][7]
Ki for human A1 Receptor 157 nM[1][2][6]
Ki for human A2A Receptor 112 nM[1][2][6]
Ki for human A3 Receptor 230 nM[1][2][6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque, polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.036 mg of this compound (Molecular Weight: 503.56 g/mol ).

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

  • Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] When stored as a powder, this compound is stable for up to 3 years at -20°C.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

MRS1706_Mechanism_of_Action cluster_membrane Cell Membrane A2BR A2B Adenosine Receptor G_protein Gs Protein A2BR->G_protein Activates Adenosine Adenosine (Agonist) Adenosine->A2BR Activates MRS1706 This compound (Inverse Agonist) MRS1706->A2BR Inhibits (Inverse Agonism) AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Experimental_Workflow start Start: Prepare 10 mM This compound Stock Solution dilute Prepare Working Dilutions (e.g., in cell culture media) start->dilute treat Treat Cells or Tissues with this compound dilute->treat incubate Incubate for Desired Time Period treat->incubate assay Perform Downstream Assays (e.g., cAMP measurement, gene expression) incubate->assay analyze Data Analysis assay->analyze end End: Interpret Results analyze->end

References

Application Notes and Protocols for MRS-1706 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1706 is a potent and selective inverse agonist of the adenosine A2B receptor (A2BAR).[1][2] The A2BAR is a G-protein coupled receptor that is typically activated under conditions of cellular stress and injury, leading to an increase in extracellular adenosine.[3] Due to its role in mediating inflammatory and tumorigenic processes, the A2BAR is a promising therapeutic target.[1][4][5] this compound offers a valuable tool for investigating the physiological and pathological roles of the A2BAR in various animal models. These application notes provide detailed protocols and compiled data to guide researchers in the effective use of this compound for in vivo studies.

Mechanism of Action

This compound functions as a selective antagonist of the A2B adenosine receptor.[1] The A2BAR is known to couple to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[1][6] This activation results in downstream signaling cascades involving cyclic AMP (cAMP), protein kinase A (PKA), and inositol trisphosphate (IP3), ultimately modulating cellular responses such as cytokine release and cell proliferation.[6][7] By blocking the A2BAR, this compound can inhibit the production of pro-inflammatory and pro-angiogenic factors, such as Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF).[1][3]

Data Presentation

Quantitative Data Summary of this compound and Related A2B Antagonists in In Vitro and In Vivo Models
ParameterValueSpecies/ModelAdministration RouteKey Findings
This compound Ki for human A2B Receptor 1.39 nMHumanIn VitroDemonstrates high affinity and selectivity for the A2B receptor.[2]
MRS-1754 (related A2B antagonist) Concentration 50 nMGlioblastoma Stem-Like CellsIn VitroImpaired cell adhesion, migration, and invasion under hypoxic conditions.[3]
ZM-241385 (A2a/A2b antagonist) Dosage 1.5 mg/kgRatIntravenousBlocked the cardioprotective effects of adenosine agonists.
PBF-1129 (A2B antagonist) Treatment Not SpecifiedMouse (Lung, Melanoma, Colon, Breast Cancer Models)Not SpecifiedDecreased tumor growth and metastasis; enhanced efficacy of anti-PD-1 therapy.
A2B Receptor Knockout N/AMouse (Lewis Lung Carcinoma)N/ASignificantly prolonged survival and attenuated tumor growth.[8]

Experimental Protocols

General Guidelines for In Vivo Administration

Vehicle Preparation:

For in vivo administration, this compound can be formulated in a vehicle suitable for the chosen route of administration. A commonly used vehicle for intraperitoneal injection of hydrophobic compounds is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.

  • Protocol for Vehicle Preparation:

    • Dissolve this compound in DMSO to create a stock solution.

    • For the final injection volume, mix 1 part of the DMSO stock solution with 4 parts of PEG300.

    • Add 0.5 parts of Tween-80 and mix thoroughly.

    • Bring the solution to the final volume with saline.

    • Ensure the final solution is clear and free of precipitates before injection. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

Protocol 1: Intraperitoneal (IP) Administration in a Mouse Model of Acute Inflammation (LPS-Induced)

This protocol is a general guideline for inducing acute inflammation using Lipopolysaccharide (LPS) and can be adapted for testing the anti-inflammatory effects of this compound.

Materials:

  • This compound

  • Vehicle solution (as described above)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Mice (e.g., C57BL/6, 8-10 weeks old)

  • Sterile syringes and needles (26-30G)

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Preparation of Reagents:

    • Prepare the this compound solution in the chosen vehicle at the desired concentration. The exact dosage of this compound needs to be determined empirically, but a starting point could be in the range of 1-10 mg/kg based on related compounds.

    • Dissolve LPS in sterile saline to the desired concentration for induction of inflammation (e.g., 1-5 mg/kg for systemic inflammation).

  • Administration:

    • Administer this compound or vehicle control via intraperitoneal injection.

    • One to two hours after this compound administration, induce inflammation by intraperitoneal injection of LPS.

  • Monitoring and Sample Collection:

    • Monitor the animals for signs of inflammation and distress.

    • At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and harvest tissues for histological examination.

Protocol 2: Oral Gavage Administration in a Syngeneic Mouse Cancer Model

This protocol outlines the general procedure for oral administration of a test compound in a cancer xenograft model.

Materials:

  • This compound

  • Vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water)

  • Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16F10 melanoma)

  • Immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16F10)

  • Sterile syringes and feeding needles (18-20G for mice)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment Initiation:

    • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

    • Randomize the animals into treatment and control groups.

  • Preparation and Administration of this compound:

    • Prepare the this compound suspension in the oral gavage vehicle. The dosage will need to be optimized.

    • Administer this compound or vehicle control orally once daily using a feeding needle. The volume should not exceed 10 ml/kg.[9]

  • Tumor Measurement and Endpoint:

    • Measure tumor volume with calipers every 2-3 days.

    • Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach the humane endpoint.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, gene expression analysis).

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Adenosine Receptor Adenosine->A2BAR MRS1706 This compound MRS1706->A2BAR Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Ca2 Ca²⁺ IP3->Ca2 NFkB NF-κB Ca2->NFkB Gene_Expression Gene Expression (e.g., IL-6, VEGF) CREB->Gene_Expression NFkB->Gene_Expression

Caption: Signaling pathway of the A2B adenosine receptor and the inhibitory action of this compound.

G cluster_protocol Experimental Workflow for In Vivo Administration of this compound start Start acclimatize Animal Acclimatization start->acclimatize prepare_mrs Prepare this compound and Vehicle acclimatize->prepare_mrs administer Administer this compound (e.g., IP or Oral) prepare_mrs->administer induce Induce Disease Model (e.g., LPS or Tumor Cells) administer->induce monitor Monitor Animals and Collect Data induce->monitor analyze Analyze Samples and Data (e.g., Cytokines, Tumor Volume) monitor->analyze end End analyze->end

Caption: General experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols for the Use of MRS-1706 in cAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1706 is a potent and highly selective inverse agonist for the adenosine A2B receptor (A2BR).[1][2] It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A2BR signaling pathway. The A2B receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] this compound effectively blocks this adenosine-mediated induction of cAMP.[1] These application notes provide detailed protocols for utilizing this compound in cell-based cAMP assays to determine its antagonist potency.

Mechanism of Action

The A2B adenosine receptor signaling cascade begins with the binding of an agonist, such as adenosine or the synthetic analog NECA (5'-N-Ethylcarboxamidoadenosine), to the receptor. This induces a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP to cAMP. As an inverse agonist, this compound binds to the A2B receptor, stabilizing it in an inactive conformation. This not only prevents agonist binding but also reduces the basal, ligand-independent activity of the receptor, thereby decreasing intracellular cAMP levels. In a competitive assay, this compound will inhibit the increase in cAMP production stimulated by an A2B receptor agonist.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2BR A2B Receptor Gs Gs Protein A2BR->Gs Activation AC Adenylyl Cyclase ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Gs->AC Stimulation Agonist Agonist (e.g., NECA) Agonist->A2BR Binds MRS1706 This compound MRS1706->A2BR Inhibits PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis CellCulture 1. Cell Culture (HEK-293-A2BR) Harvest 2. Cell Harvesting and Plating CellCulture->Harvest Antagonist 3. Add this compound (Pre-incubation) Harvest->Antagonist Agonist 4. Add NECA (Stimulation) Antagonist->Agonist Lysis 5. Cell Lysis Agonist->Lysis Detection 6. cAMP Detection Lysis->Detection Read 7. Read Plate Detection->Read Calculate 8. Calculate IC50 Read->Calculate

References

Application Notes and Protocols for Studying A2B Receptor Signaling with MRS-1706

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The A2B adenosine receptor (A2B AR) is a G protein-coupled receptor (GPCR) that is increasingly recognized as a significant therapeutic target in a variety of pathophysiological conditions, including inflammation, cancer, and fibrosis.[1] Unlike other adenosine receptor subtypes, the A2B AR has a low affinity for the endogenous agonist adenosine, and is therefore thought to be primarily activated under conditions of tissue stress and injury where adenosine levels are markedly elevated.[1] The A2B AR is known for its promiscuous coupling to various G proteins, including Gs, Gi, and Gq, leading to the modulation of multiple downstream signaling pathways.[2][3][4] This pleiotropic signaling capacity makes the A2B AR a complex but important receptor to study.

MRS-1706 is a potent and selective antagonist of the human A2B AR, also described as an inverse agonist.[5][6][7] Its high selectivity for the A2B AR over other adenosine receptor subtypes makes it an invaluable tool for elucidating the specific roles of A2B AR signaling in cellular and physiological processes. These application notes provide detailed protocols for utilizing this compound to investigate A2B AR-mediated signaling pathways, including cyclic AMP (cAMP) accumulation, extracellular signal-regulated kinase (ERK) phosphorylation, and intracellular calcium mobilization.

This compound: A Selective A2B Adenosine Receptor Antagonist

This compound is a well-characterized antagonist with high affinity for the human A2B AR. Its selectivity is a key attribute for dissecting A2B AR-specific effects from those mediated by A1, A2A, and A3 adenosine receptors.

Quantitative Data

The following table summarizes the binding affinity of this compound for the four human adenosine receptor subtypes.

Receptor SubtypeKᵢ (nM)
Human A2B1.39[5][6][8][9]
Human A1157[5][6][8][9]
Human A2A112[5][6][8][9]
Human A3230[5][6][8][9]

The inhibitory potency of this compound has been demonstrated in functional assays. For instance, in yeast cells expressing constitutively active mutant (CAM) A2B receptors, this compound induced inhibition of growth with the following IC₅₀ values:

CAM A2B Receptor MutantIC₅₀ (nM)
F84L43[5]
F84S54[5]
F84L/S95G40[5]
T42A98[5]
T42A/V54A166[5]
N36S/T42A133[5]

A2B Receptor Signaling Pathways

The A2B AR can couple to multiple G proteins, leading to the activation of various downstream signaling cascades. The specific G protein coupling can be cell-type dependent.[3][4]

  • Gs Coupling: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

  • Gi Coupling: Activation of the Gi protein can inhibit adenylyl cyclase, leading to a decrease in cAMP levels. It can also be involved in the activation of the MAPK/ERK pathway.[3][4]

  • Gq Coupling: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores.[2][4]

The following diagram illustrates the primary signaling pathways associated with the A2B adenosine receptor.

cluster_membrane Cell Membrane A2B_AR A2B Adenosine Receptor Gs Gs A2B_AR->Gs Gi Gi A2B_AR->Gi Gq Gq A2B_AR->Gq AC Adenylyl Cyclase Gs->AC activates Gi->AC inhibits ERK ERK Gi->ERK activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 release

A2B Adenosine Receptor Signaling Pathways

Experimental Protocols

The following protocols provide a framework for studying A2B AR signaling using this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize agonist-induced cAMP production in cells expressing the A2B AR.

Experimental Workflow:

start Start cell_seeding Seed cells expressing A2B AR in a 96-well plate start->cell_seeding pre_incubation Pre-incubate cells with varying concentrations of this compound cell_seeding->pre_incubation agonist_stimulation Stimulate cells with an A2B AR agonist (e.g., NECA) pre_incubation->agonist_stimulation cell_lysis Lyse cells agonist_stimulation->cell_lysis cAMP_measurement Measure intracellular cAMP levels (e.g., HTRF, AlphaScreen, ELISA) cell_lysis->cAMP_measurement data_analysis Data Analysis: Generate dose-response curves and calculate IC₅₀ cAMP_measurement->data_analysis end End data_analysis->end

Workflow for cAMP Accumulation Assay

Materials:

  • Cells expressing the human A2B AR (e.g., HEK293-A2B)

  • Cell culture medium

  • 96-well cell culture plates

  • This compound

  • A2B AR agonist (e.g., NECA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram)[10]

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Lysis buffer (often provided with the cAMP assay kit)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO₂ incubator.[10]

  • Pre-incubation with Antagonist: On the day of the assay, remove the culture medium. Wash the cells with assay buffer (e.g., HBSS or serum-free medium). Add assay buffer containing a PDE inhibitor (e.g., 30 µM rolipram) and varying concentrations of this compound to the wells.[10] Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the A2B AR agonist (e.g., NECA at a concentration that elicits a submaximal response, such as its EC₈₀) to the wells. Incubate for 15-30 minutes at 37°C.[10]

  • Cell Lysis: Terminate the reaction by aspirating the medium and adding lysis buffer to each well.

  • cAMP Measurement: Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production.

ERK Phosphorylation Assay

This assay determines the effect of this compound on agonist-induced ERK phosphorylation, a downstream event of A2B AR activation, often mediated by Gi or Gs signaling.[3][4]

Experimental Workflow:

start Start cell_seeding Seed cells expressing A2B AR in a 96-well plate start->cell_seeding serum_starvation Serum-starve cells cell_seeding->serum_starvation pre_incubation Pre-incubate cells with varying concentrations of this compound serum_starvation->pre_incubation agonist_stimulation Stimulate cells with an A2B AR agonist (e.g., NECA) pre_incubation->agonist_stimulation cell_lysis Lyse cells agonist_stimulation->cell_lysis pERK_measurement Measure phosphorylated ERK levels (e.g., AlphaScreen SureFire, In-Cell Western, ELISA) cell_lysis->pERK_measurement data_analysis Data Analysis: Normalize to total ERK and calculate IC₅₀ pERK_measurement->data_analysis end End data_analysis->end

Workflow for ERK Phosphorylation Assay

Materials:

  • Cells expressing the human A2B AR

  • Cell culture medium

  • 96-well cell culture plates

  • This compound

  • A2B AR agonist (e.g., NECA)

  • Serum-free medium

  • ERK phosphorylation assay kit (e.g., AlphaScreen SureFire, cell-based ELISA)

  • Lysis buffer (often provided with the assay kit)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-24 hours.

  • Pre-incubation with Antagonist: Pre-treat the cells with varying concentrations of this compound in serum-free medium for 1-2 hours at 37°C.[11]

  • Agonist Stimulation: Add the A2B AR agonist (e.g., NECA at its EC₈₀ concentration) and incubate for a predetermined optimal time (typically 5-15 minutes) at room temperature or 37°C.[11]

  • Cell Lysis: Lyse the cells according to the protocol of the chosen ERK phosphorylation assay kit.

  • Phospho-ERK Measurement: Measure the levels of phosphorylated ERK (p-ERK) and total ERK using the selected assay method.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal for each well. Plot the percentage of inhibition of the agonist-induced p-ERK signal against the logarithm of the this compound concentration to determine the IC₅₀ value.

Intracellular Calcium Mobilization Assay

This assay is used to investigate the coupling of the A2B AR to the Gq signaling pathway by measuring agonist-induced changes in intracellular calcium levels.

Experimental Workflow:

start Start cell_seeding Seed cells in a black, clear-bottom 96-well plate start->cell_seeding dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_seeding->dye_loading pre_incubation Pre-incubate cells with varying concentrations of this compound dye_loading->pre_incubation agonist_injection Inject A2B AR agonist (e.g., NECA) and measure fluorescence pre_incubation->agonist_injection data_analysis Data Analysis: Calculate peak fluorescence response and determine IC₅₀ agonist_injection->data_analysis end End data_analysis->end

Workflow for Calcium Mobilization Assay

Materials:

  • Cells expressing the human A2B AR (co-expression with a promiscuous G protein like Gα15 may be necessary to enhance the calcium signal)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • This compound

  • A2B AR agonist (e.g., NECA)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)[12]

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)[12]

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.[12]

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution (e.g., Fluo-4 AM in assay buffer with probenecid).[12] Incubate for 45-60 minutes at 37°C in the dark.[12]

  • Pre-incubation with Antagonist: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature in the dark.

  • Agonist Injection and Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a few seconds, then inject the A2B AR agonist (e.g., NECA) into the wells. Continue to measure the fluorescence intensity for 1-3 minutes to capture the peak calcium response.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration to calculate the IC₅₀ value.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the diverse signaling capabilities of the A2B adenosine receptor. The protocols outlined in these application notes provide a solid foundation for researchers to explore the role of A2B AR in various physiological and pathological contexts. By employing these methods, scientists can further unravel the complexities of A2B AR signaling and advance the development of novel therapeutics targeting this important receptor.

References

Application of MRS-1706 in Asthma Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling. Adenosine, an endogenous nucleoside, has been implicated as a key mediator in the pathophysiology of asthma. Its effects are mediated through four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂B adenosine receptor (A₂BAR) is of particular interest in asthma research due to its low affinity for adenosine, becoming activated under conditions of significant cellular stress and inflammation, such as those found in the asthmatic airway. Activation of A₂BAR on various cells, including mast cells and airway smooth muscle cells, can lead to the release of pro-inflammatory mediators and contribute to bronchoconstriction.

MRS-1706 is a potent and selective antagonist of the human A₂B adenosine receptor. Its ability to block A₂BAR signaling makes it a valuable tool for investigating the role of this receptor in asthma and a potential therapeutic candidate. These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro models of asthma research.

Mechanism of Action

This compound acts as a selective inverse agonist/antagonist at the A₂B adenosine receptor. By binding to the receptor, it prevents the downstream signaling cascade initiated by adenosine. This includes the inhibition of cyclic AMP (cAMP) induction, a key second messenger involved in many cellular responses.[1] The selectivity of this compound for the A₂B receptor over other adenosine receptor subtypes allows for the specific interrogation of A₂BAR-mediated pathways in asthma pathogenesis.[1][2][3]

Signaling Pathway of A₂B Adenosine Receptor in Asthma and Inhibition by this compound

G cluster_0 Asthmatic Airway Microenvironment cluster_1 Target Cell (e.g., Mast Cell, Airway Smooth Muscle Cell) cluster_2 Pharmacological Intervention Adenosine Increased Extracellular Adenosine A2BAR A₂B Adenosine Receptor Adenosine->A2BAR Binds to G_protein G Protein Activation A2BAR->G_protein AC Adenylyl Cyclase Activation G_protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Inflammation Pro-inflammatory Mediator Release (e.g., IL-6, Histamine) PKA->Inflammation Bronchoconstriction Airway Smooth Muscle Contraction PKA->Bronchoconstriction MRS1706 This compound MRS1706->A2BAR Blocks

Caption: Signaling pathway of A₂B adenosine receptor in asthma and its inhibition by this compound.

Data Presentation

Quantitative Pharmacological Data for this compound
ParameterSpeciesReceptor SubtypeValue (nM)Reference
Kᵢ HumanA₂B1.39[1][2]
HumanA₁157[1]
HumanA₂A112[1]
HumanA₃230[1]

Experimental Protocols

In Vivo Model: Ovalbumin-Sensitized Guinea Pig Model of Asthma

This protocol is designed to evaluate the in vivo efficacy of this compound in a well-established model of allergic asthma.

Experimental Workflow for In Vivo Ovalbumin-Sensitized Guinea Pig Model

G cluster_sensitization Sensitization Phase cluster_treatment_challenge Treatment and Challenge Phase cluster_assessment Assessment Phase Day0 Day 0: Sensitization with Ovalbumin Day14 Day 14: Booster Sensitization Day0->Day14 14 days Day28 Day 28: Pre-treatment with this compound (i.p.) Day14->Day28 14 days Challenge Ovalbumin or Saline Challenge (Aerosol) Day28->Challenge 30 min post-treatment Tracheal_Responsiveness Measurement of Tracheal Responsiveness to Methacholine Challenge->Tracheal_Responsiveness BALF_Analysis Bronchoalveolar Lavage (BAL) for Cell Counts Challenge->BALF_Analysis Cytokine_Analysis Serum Collection for Cytokine Analysis (ELISA) Challenge->Cytokine_Analysis Histopathology Lung Tissue Collection for Histopathology Challenge->Histopathology

Caption: Experimental workflow for the in vivo ovalbumin-sensitized guinea pig model.

1. Materials and Reagents:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Al(OH)₃)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Saline (0.9% NaCl)

  • Methacholine

  • Pentobarbital sodium

  • Phosphate-buffered saline (PBS)

  • Giemsa stain

  • ELISA kits for guinea pig IL-4 and IFN-γ

2. Animal Sensitization:

  • On day 0, sensitize guinea pigs by intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg of OVA and 100 mg of Al(OH)₃ in saline.

  • On day 14, administer a booster sensitization with the same OVA/Al(OH)₃ suspension.

  • House the animals under standard laboratory conditions for a further 14 days to allow for the development of a robust allergic phenotype.

3. This compound Administration:

  • On day 28, thirty minutes prior to the ovalbumin challenge, administer this compound (3 mg/kg) via i.p. injection.

  • Prepare the this compound solution by dissolving it in DMSO and then diluting with saline to the final concentration. The final DMSO concentration should be kept low to avoid solvent effects.

  • A vehicle control group should be administered the same volume of the DMSO/saline vehicle.

4. Ovalbumin Challenge and Measurement of Tracheal Responsiveness:

  • Following pre-treatment with this compound or vehicle, place the guinea pigs in a whole-body plethysmograph and expose them to an aerosol of either saline (control) or 0.5% ovalbumin in saline for 5 minutes.

  • Immediately after the challenge, anesthetize the animals with pentobarbital sodium (50 mg/kg, i.p.).

  • Perform a tracheostomy and cannulate the trachea.

  • Measure tracheal responsiveness to increasing concentrations of aerosolized methacholine (e.g., 0.1, 0.2, 0.4, and 0.8 mg/ml). Record the changes in pulmonary inflation pressure as an index of bronchoconstriction.

5. Bronchoalveolar Lavage (BAL) and Cell Analysis:

  • Following the measurement of tracheal responsiveness, perform a bronchoalveolar lavage by instilling and retrieving 5 ml of sterile PBS through the tracheal cannula three times.

  • Centrifuge the pooled BAL fluid at 400 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 1 ml of PBS and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Giemsa to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

6. Serum Cytokine Analysis:

  • Collect blood via cardiac puncture immediately after the BAL procedure.

  • Allow the blood to clot and then centrifuge at 2000 x g for 15 minutes to obtain serum.

  • Measure the concentrations of IL-4 and IFN-γ in the serum using commercially available ELISA kits according to the manufacturer's instructions.

7. Lung Histopathology:

  • After blood collection, perfuse the lungs with saline and then fix them by intratracheal instillation of 10% neutral buffered formalin.

  • Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and airway remodeling.

In Vitro Model: Isolated Guinea Pig Tracheal Strip Preparation

This protocol is designed to assess the direct effect of this compound on airway smooth muscle relaxation in response to an A₂B receptor agonist.

1. Materials and Reagents:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Histamine

  • 5'-N-Ethylcarboxamidoadenosine (NECA) - an A₂B receptor agonist

  • This compound

  • Carbogen gas (95% O₂ / 5% CO₂)

2. Preparation of Tracheal Strips:

  • Euthanize a guinea pig and immediately excise the trachea.

  • Place the trachea in a petri dish containing Krebs-Henseleit solution continuously gassed with carbogen.

  • Carefully remove adhering connective tissue and cut the trachea into 3-4 mm wide rings.

  • Cut each ring open opposite the smooth muscle to form a tracheal strip.

  • Suspend the tracheal strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

  • Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

3. Experimental Procedure:

  • Pre-contract the tracheal strips with a submaximal concentration of histamine (e.g., 1 µM) to induce a stable tonic contraction.

  • Once a stable contraction is achieved, add cumulative concentrations of NECA (e.g., 10⁻⁹ to 10⁻⁵ M) to elicit a concentration-dependent relaxation.

  • In a separate set of experiments, pre-incubate the tracheal strips with this compound (e.g., 1 µM) for 30 minutes before the addition of histamine.

  • Following pre-incubation with this compound, repeat the cumulative concentration-response curve to NECA.

  • Record the relaxant responses as a percentage of the histamine-induced pre-contraction.

4. Data Analysis:

  • Calculate the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) for NECA in the absence and presence of this compound.

  • A rightward shift in the NECA concentration-response curve in the presence of this compound indicates competitive antagonism at the A₂B receptor.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the A₂B adenosine receptor in the complex pathophysiology of asthma. The detailed in vivo and in vitro protocols provided here offer a framework for researchers to investigate the therapeutic potential of A₂BAR antagonism in preclinical models of allergic airway disease. These studies can provide crucial insights into the mechanisms by which adenosine contributes to airway inflammation and hyperresponsiveness, and aid in the development of novel anti-asthma therapies.

References

Application Notes and Protocols for Intracavernous Injection of MRS-1706

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1706 is a potent and selective inverse agonist of the adenosine A2B receptor (A2BR).[1][2][3] The A2B receptor is implicated in various physiological processes, including erectile function. In the corpus cavernosum, adenosine signaling, primarily through the A2B receptor, plays a crucial role in smooth muscle relaxation and penile erection.[1][4] Dysregulation of this pathway has been associated with erectile dysfunction (ED) and other penile disorders like priapism.[5][4] These notes provide a detailed protocol for the intracavernous (IC) injection of this compound in a rodent model to study its effects on erectile physiology.

Mechanism of Action

The adenosine A2B receptor is a G-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase through a Gαs protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets, resulting in a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation. Additionally, A2B receptor signaling can indirectly lead to the production of cyclic guanosine monophosphate (cGMP) through the activation of the PI3K/AKT pathway, which phosphorylates and activates endothelial nitric oxide synthase (eNOS).[6] As an inverse agonist, this compound binds to the A2B receptor and reduces its basal level of activity, thereby inhibiting both cAMP and cGMP production in cavernous tissue.[1]

Signaling Pathway of Adenosine A2B Receptor in Corpus Cavernosum

Adenosine_A2B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR Adenosine A2B Receptor Adenosine->A2BR Activates MRS1706 This compound MRS1706->A2BR Inhibits (Inverse Agonist) Gs Gαs A2BR->Gs Activates PI3K PI3K A2BR->PI3K Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation AKT AKT PI3K->AKT Activates eNOS_inactive eNOS AKT->eNOS_inactive Phosphorylates eNOS_active p-eNOS (Active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active NO->Relaxation

Caption: Adenosine A2B Receptor Signaling Cascade.

Data Presentation

This compound Properties
PropertyValueReference
Molecular Formula C27H29N5O5[3]
Molecular Weight 503.56 g/mol [3]
Purity ≥95%[7]
Formulation Crystalline solid[7]
Storage -20°C[7]
Stability ≥ 4 years at -20°C[7]
This compound Solution Preparation
ParameterRecommendationNotes
Solvent Dimethyl sulfoxide (DMSO)This compound has a reported solubility of 0.3 mg/mL in DMSO.[7] A higher concentration of 240 mg/mL with ultrasonic assistance has also been reported.[8]
Stock Solution Concentration 10 mM in DMSOPrepare a high-concentration stock solution to minimize the volume of DMSO injected.
Working Solution Preparation Dilute the stock solution in sterile saline or phosphate-buffered saline (PBS) to the desired final concentration (e.g., 1-10 µM).The final concentration of DMSO in the injected solution should be minimized to avoid vehicle effects. A final DMSO concentration of <1% is recommended.
Storage of Solutions Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[8] Aliquot to avoid repeated freeze-thaw cycles.Prepare working solutions fresh on the day of the experiment.
Suggested Dosing for Intracavernous Injection
Animal ModelConcentration RangeReference
Mouse1-10 µM[8]

Experimental Protocols

Protocol 1: Preparation of this compound for Intracavernous Injection
  • Prepare a 10 mM Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound.

    • Add the calculated volume of high-purity, sterile DMSO to the vial.

    • Vortex or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

  • Prepare the Working Solution (Example for 10 µM):

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution 1:1000 in sterile saline or PBS to achieve a final concentration of 10 µM. For example, add 1 µL of 10 mM this compound to 999 µL of saline.

    • Vortex the working solution to ensure it is well mixed.

    • Prepare a vehicle control solution with the same final concentration of DMSO in saline or PBS.

Protocol 2: Intracavernous Injection and Measurement of Erectile Function in Rodents

This protocol is adapted from established methods for measuring intracavernosal pressure (ICP) in rats and can be scaled down for mice.[2][9][10][11][12]

Materials:

  • Anesthetic (e.g., sodium pentobarbital, ketamine/xylazine)

  • Heating pad

  • Surgical instruments (scissors, forceps, retractors)

  • 30-gauge needle attached to PE-10 tubing

  • Pressure transducer

  • Data acquisition system

  • Bipolar hook electrode for nerve stimulation

  • Electrical stimulator

  • This compound working solution and vehicle control

  • Heparinized saline (250 U/mL)

Procedure:

  • Animal Preparation:

    • Anesthetize the rodent using an approved protocol (e.g., intraperitoneal injection of sodium pentobarbital at 45 mg/kg).[12]

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Shave the fur from the lower abdomen and perineal area.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the bladder and prostate.

    • Carefully dissect to locate the cavernous nerves, which are situated posterolateral to the prostate.[2]

    • Place a bipolar hook electrode around the cavernous nerve for electrical stimulation.

    • Expose the penile crus by making an incision in the perineal area and retracting the ischiocavernosus muscle.[12]

  • Intracavernosal Cannulation and Injection:

    • Insert a 30-gauge needle connected to PE-10 tubing filled with heparinized saline into the crus of the corpus cavernosum.[13]

    • Connect the tubing to a pressure transducer to record the intracavernosal pressure (ICP).

    • Confirm correct placement by observing a slight increase in ICP upon flushing with a small volume of heparinized saline.

    • Administer a single intracavernous injection of the this compound working solution or vehicle control. The typical injection volume for a mouse is 10-20 µL.

  • Measurement of Erectile Response:

    • Record the basal ICP for a stable period.

    • Initiate electrical stimulation of the cavernous nerve (typical parameters: 1.5-5V, 16 Hz, 5 ms pulse width for 30-60 seconds).[11][13]

    • Continuously record the ICP throughout the stimulation period and for a sufficient time afterward to capture the full response and return to baseline.

    • For a comprehensive evaluation, it is recommended to also measure systemic arterial pressure (e.g., via carotid artery cannulation) and express the erectile response as the ratio of maximal ICP to mean arterial pressure (MAP).[9][10]

  • Data Analysis:

    • Calculate the maximal ICP and the total ICP (area under the curve) for both the this compound treated and vehicle control groups.

    • Analyze the data using appropriate statistical methods to determine the effect of this compound on erectile function.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_experiment Experiment cluster_analysis Data Analysis prep_solution Prepare this compound and Vehicle Solutions inject_drug Intracavernous Injection of this compound or Vehicle prep_solution->inject_drug prep_animal Anesthetize and Prepare Rodent Model expose_nerve Expose Cavernous Nerve prep_animal->expose_nerve cannulate_cc Cannulate Corpus Cavernosum for ICP Measurement prep_animal->cannulate_cc place_electrode Place Electrode on Cavernous Nerve expose_nerve->place_electrode cannulate_cc->inject_drug stimulate_nerve Electrically Stimulate Cavernous Nerve place_electrode->stimulate_nerve record_basal Record Basal ICP inject_drug->record_basal record_basal->stimulate_nerve record_response Record Erectile Response (ICP) stimulate_nerve->record_response analyze_data Calculate Max ICP, AUC, and ICP/MAP Ratio record_response->analyze_data stat_analysis Perform Statistical Analysis analyze_data->stat_analysis conclusion Draw Conclusions stat_analysis->conclusion

Caption: Intracavernous Injection Experimental Workflow.

References

Troubleshooting & Optimization

MRS-1706 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with MRS-1706. It includes a detailed overview of its solubility in various solvents, comprehensive troubleshooting guides for common experimental issues, and standardized protocols for solution preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered when working with this compound, providing practical solutions and best practices to ensure experimental success.

Q1: I am having trouble dissolving this compound in DMSO. The reported solubility values seem inconsistent. Why is this and what can I do?

A1: It is a common observation that solubility data for this compound in DMSO varies between suppliers. For instance, values ranging from 0.3 mg/mL to 2 mg/mL (with warming) and even up to 240 mg/mL (with ultrasonication) have been reported.[1][2] This variability can be attributed to several factors including the purity of the compound, the hydration state of the DMSO, and the dissolution method.

Troubleshooting Steps:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water content can significantly decrease the solubility of hydrophobic compounds. Use fresh, anhydrous, or low-water content DMSO for preparing your stock solutions.

  • Apply gentle heating: Warming the solution to 37°C can aid in dissolution.[2] Avoid excessive heat as it may degrade the compound.

  • Utilize sonication: A water bath sonicator can provide the necessary energy to break up solid particles and enhance dissolution.[3]

  • Start with a small amount of solvent: Add a small volume of DMSO to the solid compound and vortex thoroughly to create a slurry before adding the remaining solvent.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A2: This is a common issue for poorly water-soluble compounds like this compound, which is a xanthine derivative and thus expected to have low aqueous solubility. The dramatic change in solvent polarity when moving from DMSO to an aqueous environment causes the compound to "crash out" of solution.

Troubleshooting Steps:

  • Lower the final concentration: The most direct approach is to reduce the final concentration of this compound in your working solution.

  • Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of your aqueous buffer, try adding it to a smaller volume first while vortexing, and then gradually add the rest of the buffer.

  • Use a co-solvent system: For certain applications, a co-solvent system can help maintain solubility. For example, a solution of PEG300, Tween-80, and saline can be used to prepare working solutions for in vivo studies.[3]

  • Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically below 0.5%, to minimize both solubility issues and potential solvent toxicity in cellular assays.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store the solid compound at -20°C.[1]

  • DMSO Stock Solutions: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]

Solubility Data

The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note the variability in reported DMSO solubility and to consider the dissolution methods mentioned in the troubleshooting section.

SolventSolubilityNotes
DMSO 0.3 - 240 mg/mLSolubility is highly dependent on the dissolution method. Warming and sonication can significantly increase the achievable concentration.[1][2][3]
Ethanol Sparingly solubleAs a xanthine derivative, this compound is expected to have low solubility in ethanol.
Water Poorly solubleThis compound is a hydrophobic molecule with very low solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, for 1 mL of a 10 mM solution (Molecular Weight: 503.56 g/mol ), weigh out 5.036 mg.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 2-3 minutes.

    • If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

    • Alternatively, or in combination with sonication, warm the solution in a 37°C water bath for 10-15 minutes, vortexing intermittently.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer or cell culture medium (pre-warmed to the experimental temperature, e.g., 37°C)

  • Sterile polypropylene tubes

Procedure:

  • Pre-warm the Aqueous Medium: Ensure your buffer or cell culture medium is at the appropriate temperature before adding the compound.

  • Serial Dilution (Recommended):

    • To minimize precipitation, perform an intermediate dilution step. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first prepare a 100 µM intermediate solution in the aqueous medium (containing 1% DMSO).

    • Add the required volume of this intermediate solution to the final volume of the aqueous medium.

  • Direct Dilution (for lower concentrations):

    • While vortexing the pre-warmed aqueous medium, add the required volume of the DMSO stock solution drop-wise. This rapid mixing helps to disperse the compound and prevent localized high concentrations that lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below 0.5% to avoid solvent effects in your experiment. A final concentration of 0.1% is generally recommended.

  • Use Freshly Prepared Solutions: It is recommended to prepare aqueous working solutions of this compound fresh for each experiment to ensure stability and prevent precipitation over time.

Signaling Pathway

This compound is a selective inverse agonist of the adenosine A2B receptor (A2BR), a G protein-coupled receptor (GPCR). The A2BR can couple to both Gs and Gq proteins, leading to the activation of downstream signaling cascades.

Adenosine_A2B_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus A2BR A2B Receptor Gs Gs Protein A2BR->Gs Gq Gq Protein A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK Gene Gene Expression MAPK->Gene CREB->Gene MRS1706 This compound (Inverse Agonist) MRS1706->A2BR Inhibits Adenosine Adenosine (Agonist) Adenosine->A2BR Activates

Caption: Adenosine A2B Receptor Signaling Pathway and the inhibitory action of this compound.

This diagram illustrates the dual signaling potential of the A2B receptor through Gs and Gq proteins. Activation by adenosine leads to an increase in intracellular cAMP and calcium levels, ultimately modulating gene expression. This compound, as an inverse agonist, inhibits this basal and agonist-stimulated activity.

MRS1706_Solution_Workflow cluster_stock Stock Solution Preparation (in DMSO) cluster_working Working Solution Preparation (Aqueous) cluster_troubleshooting Troubleshooting weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate / Warm add_dmso->dissolve check_stock 4. Visually Confirm Dissolution dissolve->check_stock store 5. Aliquot and Store at -80°C check_stock->store Clear troubleshoot_stock If not dissolved: - Use fresh DMSO - Continue sonication/warming check_stock->troubleshoot_stock Not Clear prewarm 6. Pre-warm Aqueous Medium store->prewarm dilute 7. Dilute DMSO Stock into Medium (Vortexing) prewarm->dilute check_working 8. Check for Precipitation dilute->check_working use 9. Use Immediately in Experiment check_working->use Clear troubleshoot_working If precipitation occurs: - Lower final concentration - Optimize dilution method check_working->troubleshoot_working Precipitate

Caption: Experimental workflow for preparing this compound solutions for research applications.

References

How to improve MRS-1706 solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with MRS-1706 solubility for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inverse agonist of the adenosine A2B receptor (A2BR).[1][2] As an inverse agonist, it can reduce the basal activity of the receptor in addition to blocking the effects of agonists. It exhibits high selectivity for the human A2B receptor, with Ki values significantly lower for A2BR compared to other adenosine receptor subtypes (A1, A2A, and A3). This selectivity allows for the specific investigation of A2BR-mediated signaling pathways.

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this?

A2: This phenomenon is often referred to as "solvent shock."[3] this compound, like many organic small molecules, is poorly soluble in aqueous solutions.[4][5] While it dissolves readily in a nonpolar solvent like dimethyl sulfoxide (DMSO), the rapid change in solvent polarity upon dilution into an aqueous medium (like cell culture media or phosphate-buffered saline) can cause the compound to crash out of solution and form a precipitate.[6]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, the optimal concentration should be determined empirically for your specific cell line and experimental conditions. It is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects.[7]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions prepared in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of this compound stock solution.

This is a common challenge due to the low aqueous solubility of this compound. The following steps can help minimize or prevent precipitation:

  • Optimize the Dilution Process: Instead of a single-step dilution, perform a serial dilution of your high-concentration DMSO stock in 100% DMSO first to get closer to your final desired concentration. Then, add this intermediate DMSO stock to your pre-warmed (37°C) aqueous experimental medium with rapid and thorough mixing. This gradual change in solvent environment can help prevent the compound from precipitating.[7]

  • Gentle Warming: Gently warming your final solution to 37°C in a water bath may help to redissolve small amounts of precipitate. However, be cautious as prolonged exposure to heat can degrade the compound.[6]

  • Sonication: If warming is not effective, brief sonication in a water bath sonicator can help to break up aggregates and improve dissolution.[6]

  • Use of Solubility Enhancers: For particularly challenging experiments, consider the use of solubility enhancers. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications as it can encapsulate hydrophobic compounds and increase their aqueous solubility.[7] The presence of serum in the cell culture medium can also aid in solubility, as proteins like albumin can bind to the compound and help keep it in solution.[7]

Quantitative Data Summary

The reported solubility of this compound in DMSO varies across different suppliers. This variability may be due to differences in the purity of the compound, the hydration state of the DMSO, and the methods used for solubility determination.

SolventReported SolubilitySource
DMSO~240 mg/mL (with sonication)MedChemExpress
DMSO0.3 mg/mLCayman Chemical[8]
DMSO2 mg/mL (with warming)Sigma-Aldrich

Note: It is highly recommended to perform a solubility test for your specific batch of this compound in your solvent of choice to determine the maximum stock concentration you can achieve.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 503.55 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: To prepare a 10 mM stock solution, you will need to add 198.59 µL of DMSO. Calculation: (1 mg / 503.55 g/mol ) / (10 mmol/L) = 0.00019859 L = 198.59 µL

  • Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound is not fully dissolved, briefly sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm it to 37°C. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Cell-Based cAMP Assay using this compound

This protocol outlines a general procedure for evaluating the effect of this compound on intracellular cyclic adenosine monophosphate (cAMP) levels in a cell line endogenously or recombinantly expressing the A2B adenosine receptor.

Materials:

  • Cells expressing the A2B adenosine receptor

  • Cell culture medium (appropriate for the cell line)

  • This compound stock solution (10 mM in DMSO)

  • Adenosine A2B receptor agonist (e.g., NECA)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., TR-FRET or ELISA-based)

  • Multi-well plates (format compatible with plate reader)

Procedure:

  • Cell Seeding: Seed the cells into a multi-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation (Serial Dilution): a. Prepare a series of intermediate dilutions of your 10 mM this compound stock solution in 100% DMSO. b. Further dilute these intermediate stocks into pre-warmed (37°C) assay buffer or cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerance limit of your cells (typically ≤ 0.5%).

  • Antagonist Treatment: Remove the cell culture medium from the wells and wash once with assay buffer. Add the diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with the same final DMSO concentration). Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the A2B receptor agonist (e.g., NECA) at a predetermined EC80 concentration to all wells except the basal control wells.

  • cAMP Measurement: Incubate for the time recommended by your cAMP assay kit manufacturer to allow for cAMP accumulation. Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions using a plate reader.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates MRS1706 This compound (Inverse Agonist) MRS1706->A2BR Inhibits Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Increases PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Ca2_release->Downstream PKC->Downstream

Caption: A2B Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Precipitate observed upon dilution of this compound Step1 Step 1: Prepare intermediate dilutions in 100% DMSO Start->Step1 Step2 Step 2: Add intermediate stock to pre-warmed (37°C) aqueous medium with rapid mixing Step1->Step2 Check1 Is the solution clear? Step2->Check1 Success Success: Solution is ready for use. Include vehicle control. Check1->Success Yes Step3 Step 3: Gently warm the solution to 37°C for a short period Check1->Step3 No Check2 Is the solution clear? Step3->Check2 Check2->Success Yes Step4 Step 4: Briefly sonicate the solution Check2->Step4 No Check3 Is the solution clear? Step4->Check3 Check3->Success Yes Fail Consider using solubility enhancers or re-evaluating the required final concentration. Check3->Fail No

Caption: Troubleshooting workflow for this compound precipitation issues.

References

MRS-1706 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of MRS-1706, a potent and selective adenosine A2B receptor inverse agonist.[1][2][3] Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.

Stability and Storage Conditions

Proper storage and handling of this compound are critical to maintain its integrity and activity. Below is a summary of recommended storage conditions from various suppliers.

This compound Storage and Stability Summary
SupplierFormStorage TemperatureStated StabilityCitation
Cayman ChemicalCrystalline Solid-20°C≥ 4 years[4]
Sigma-AldrichPowder2-8°CNot specified
MedchemExpressPowder-20°C3 years[1]
4°C2 years[1]
In Solvent-80°C6 months[1]
-20°C1 month[1]
AdooQ BioscienceLyophilized-20°C (desiccated)36 months[5]
In Solution-20°CUse within 1 month[5]
This compound Solubility Data

The solubility of this compound can vary between suppliers and is dependent on the solvent and handling conditions.

SupplierSolventReported SolubilityNotesCitation
Cayman ChemicalDMSO0.3 mg/mL-[4]
Sigma-AldrichDMSO2 mg/mLWarmed
MedchemExpressDMSO240 mg/mLRequires ultrasonic and newly opened DMSO[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound powder?

A1: For long-term storage, -20°C is the most consistently recommended temperature, with a stability of up to 3-4 years.[1][4][5] Some suppliers also indicate that storage at 4°C is acceptable for shorter periods (up to 2 years).[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[5]

Q3: I'm having trouble dissolving this compound in DMSO. What can I do?

A3: The solubility of this compound in DMSO can be influenced by several factors. One supplier notes that warming the solution can aid dissolution. Another indicates that using newly opened, anhydrous DMSO and sonication is necessary to achieve high concentrations.[1] DMSO is hygroscopic, and the presence of water can significantly decrease the solubility of the compound.

Q4: What is the appearance of this compound?

A4: this compound is typically a crystalline solid or powder, with a color ranging from white to beige or off-white to yellow.[1][4]

Q5: What is the purity of the this compound I should expect to receive?

A5: The purity of this compound is generally high, with most suppliers guaranteeing ≥95% or ≥98% as determined by HPLC.[4][5]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to degradation of the compound.

A Inconsistent/Low Activity B Check Storage Conditions of Stock Solution A->B C Was the solution stored at -80°C or -20°C? B->C D How old is the stock solution? B->D E Were multiple freeze-thaw cycles avoided? B->E F Prepare fresh stock solution from powder C->F No D->F Exceeds recommended duration E->F No G Check Storage of Powder F->G H Was the powder stored at -20°C and kept dry? G->H I Order new vial of this compound H->I No

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Difficulty in dissolving this compound.

This is a common issue that can be addressed by optimizing the dissolution procedure.

A Difficulty Dissolving this compound B Confirm Solvent and Concentration A->B C Are you using DMSO? B->C D Is the DMSO new and anhydrous? C->D Yes G Consider a lower stock concentration C->G No E Try warming the solution gently D->E Yes F Use sonication to aid dissolution D->F Yes E->G Still not dissolved F->G Still not dissolved

Caption: Troubleshooting steps for this compound dissolution.

Experimental Protocols

While specific experimental protocols will vary based on the application, the following general workflow can be used to prepare this compound for in vitro assays.

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 503.55 g/mol ).[1] For example, for 1 mL of a 10 mM stock solution, weigh out 5.036 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 5.036 mg). Using newly opened DMSO is recommended to minimize water content.[1]

  • Dissolution: If the compound does not readily dissolve, gentle warming and/or sonication can be applied.[1] Vortex the solution until the compound is completely dissolved.

  • Storage: Store the stock solution in aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][5] Avoid repeated freeze-thaw cycles.[5]

A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate/Warm to Dissolve B->C D Aliquot Stock Solution C->D E Store at -80°C or -20°C D->E

Caption: Workflow for preparing an this compound stock solution.

References

MRS-1706 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of MRS-1706, a potent and selective A2B adenosine receptor inverse agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inverse agonist for the adenosine A2B receptor.[1] It functions by binding to the A2B receptor and reducing its basal level of activity, as well as blocking the effects of adenosine. This leads to a decrease in the production of intracellular cyclic AMP (cAMP), a key second messenger.[2][3]

Q2: How selective is this compound for the A2B adenosine receptor over other adenosine receptor subtypes?

This compound exhibits high selectivity for the human A2B adenosine receptor. Its binding affinity for the A2B receptor is significantly higher than for the A1, A2A, and A3 subtypes.[2][3][4][5]

Q3: What are the known or potential off-target effects of this compound?

The primary off-target concerns for this compound stem from its chemical structure as a xanthine derivative. Xanthines are known to have non-specific inhibitory effects on phosphodiesterases (PDEs). While specific broad-panel screening data for this compound is not publicly available, researchers should be aware of the potential for PDE inhibition, which could lead to unintended physiological effects.

Q4: At what concentrations are off-target effects likely to be observed?

Off-target effects are more likely to occur at higher concentrations of this compound. Given its nanomolar potency at the A2B receptor, it is recommended to use the lowest effective concentration to minimize the risk of engaging off-target molecules.

Q5: How can I be sure that the observed effect in my experiment is due to A2B receptor antagonism and not an off-target effect?

To confirm that the observed effects are mediated by the A2B receptor, it is crucial to include appropriate controls in your experimental design. This can include using a structurally different A2B antagonist to see if the same effect is produced, or using a rescue experiment where the effect of this compound is reversed by a potent A2B agonist.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no effect of this compound Compound Solubility/Stability: this compound may have precipitated out of solution.Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in your assay is low and does not affect cell viability. Sonicate or gently warm to aid dissolution if necessary.
Cell Line Issues: The cells may not express the A2B receptor, or the expression level may be too low.Confirm A2B receptor expression in your cell line using techniques like qPCR or western blotting. Use a positive control agonist to ensure the receptor is functional.
Incorrect Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response curve to determine the optimal concentration for your experimental system.
Observed effect is not consistent with A2B receptor antagonism Off-Target Effects: At higher concentrations, this compound may be interacting with other molecules, such as phosphodiesterases.Use the lowest effective concentration of this compound. Employ a structurally unrelated A2B antagonist as a control to confirm the effect is specific to A2B antagonism.
Experimental Artifact: The observed effect may be due to the vehicle (e.g., DMSO) or other experimental conditions.Include a vehicle-only control in your experiments to rule out any effects of the solvent.
High background signal in cAMP assay Sub-optimal Assay Conditions: The concentration of the stimulating agonist or the incubation time may not be optimal.Optimize the concentration of the A2B agonist used to stimulate cAMP production to be in the EC50-EC80 range. Optimize the incubation time for both the antagonist and agonist.
Cell Health: Poor cell health can lead to inconsistent results.Ensure cells are healthy and not overgrown before starting the experiment. Use a consistent cell passage number for all experiments.

Quantitative Data

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors

Receptor SubtypeKi (nM)Selectivity (fold vs A2B)
A2B 1.39 -
A1157~113
A2A112~81
A3230~165

Data compiled from multiple sources.[2][3][4][5]

Experimental Protocols

Key Experiment: cAMP Accumulation Assay for A2B Antagonism

This protocol outlines a method to determine the inhibitory effect of this compound on agonist-induced cAMP production in cells expressing the human A2B adenosine receptor.

Materials:

  • HEK293 cells stably expressing the human A2B adenosine receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX)

  • This compound

  • A2B receptor agonist (e.g., NECA)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the A2B-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in stimulation buffer. Also, prepare the A2B agonist (e.g., NECA) at a concentration that gives a submaximal response (EC80).

  • Antagonist Incubation: Wash the cells once with PBS. Add the various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (stimulation buffer with DMSO).

  • Agonist Stimulation: Add the A2B agonist to the wells (except for the basal control wells) and incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration. Calculate the IC50 value for this compound.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates MRS1706 This compound MRS1706->A2BR Inhibits G_protein Gs Protein A2BR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion

Caption: A2B Receptor Signaling and Point of this compound Inhibition.

Experimental_Workflow start Start seed_cells Seed A2B-expressing cells in 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of this compound and EC80 of A2B agonist seed_cells->prepare_compounds wash_cells Wash cells with PBS prepare_compounds->wash_cells add_antagonist Add this compound and incubate wash_cells->add_antagonist add_agonist Add A2B agonist and incubate add_antagonist->add_agonist lyse_cells Lyse cells add_agonist->lyse_cells measure_cAMP Measure intracellular cAMP lyse_cells->measure_cAMP analyze_data Analyze data and calculate IC50 measure_cAMP->analyze_data end End analyze_data->end

Caption: Workflow for cAMP Accumulation Assay.

Troubleshooting_Logic start Inconsistent or No Effect Observed with this compound check_solubility Check Compound Solubility and Stability start->check_solubility check_receptor Verify A2B Receptor Expression and Function start->check_receptor check_concentration Perform Dose-Response Curve start->check_concentration off_target_concern Suspect Off-Target Effect? check_concentration->off_target_concern use_low_conc Use Lowest Effective Concentration off_target_concern->use_low_conc Yes check_vehicle Run Vehicle Control off_target_concern->check_vehicle No use_control_antagonist Use Structurally Different A2B Antagonist use_low_conc->use_control_antagonist

References

Technical Support Center: Optimizing MRS-1706 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize MRS-1706, a potent and selective A2B adenosine receptor (A2BAR) inverse agonist. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful optimization of this compound concentration in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inverse agonist for the A2B adenosine receptor (A2BAR).[1][2] Its primary mechanism of action is to bind to the A2BAR and inhibit its signaling, leading to a decrease in the production of intracellular cyclic AMP (cAMP) that is typically induced by adenosine or other A2BAR agonists.[1] It has been shown to have anti-inflammatory effects by inhibiting the release of interleukins.

Q2: What is the selectivity profile of this compound for different adenosine receptors?

A2: this compound exhibits high selectivity for the human A2B adenosine receptor. Its binding affinity (Ki) is significantly higher for A2BAR compared to other adenosine receptor subtypes. The Ki values are approximately 1.39 nM for A2B, 112 nM for A2A, 157 nM for A1, and 230 nM for A3 receptors.[1]

Q3: What is a typical effective concentration range for this compound in in-vitro studies?

A3: The effective concentration of this compound can vary depending on the cell type, receptor expression levels, and the specific assay being performed. However, in-vitro studies have reported a broad range from nanomolar (nM) to micromolar (µM) concentrations. For instance, antagonist effects have been observed in the range of 0.1-5 µM, and IC50 values for inhibition of yeast growth expressing A2B receptors were in the range of 40-166 nM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Before use, thaw the stock solution and dilute it to the desired working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueSpecies/SystemReference
Binding Affinity (Ki)
Human A2B Receptor1.39 nMHuman[1][2]
Human A2A Receptor112 nMHuman[1]
Human A1 Receptor157 nMHuman[1][2]
Human A3 Receptor230 nMHuman[1]
Functional Activity (IC50)
Inhibition of yeast growth (F84L/S95G mutant A2B)40 nMYeast[1]
Inhibition of yeast growth (F84L mutant A2B)43 nMYeast[1]
Inhibition of yeast growth (F84S mutant A2B)54 nMYeast[1]
Inhibition of yeast growth (T42A mutant A2B)98 nMYeast[1]
Inhibition of yeast growth (N36S/T42A mutant A2B)133 nMYeast[1]
Inhibition of yeast growth (T42A/V54A mutant A2B)166 nMYeast[1]
Effective Concentration in In-Vitro Assays
Antagonist effect of NECA on wild-type A2B receptor0.1 - 5 µMNot specified[1]
Inhibition of adenosine-mediated cAMP induction1 µMWild-type corpus cavernosal strips[1]

Experimental Protocols

Detailed Methodology: Optimizing this compound Concentration using a cAMP Assay

This protocol describes how to determine the optimal concentration of this compound to antagonize the A2B receptor in a cell-based cyclic AMP (cAMP) assay. Human Embryonic Kidney 293 (HEK293) cells are a suitable model as they endogenously express the A2B receptor.

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • A2B receptor agonist (e.g., NECA - 5'-(N-Ethylcarboxamido)adenosine)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX), optional

Procedure:

  • Cell Culture:

    • Culture HEK293 cells in your standard cell culture medium until they reach 80-90% confluency.

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere and grow overnight.

  • Preparation of Compounds:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the agonist (NECA) in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in serum-free cell culture medium. A suggested starting range is from 10 µM down to 0.1 nM in 10-fold dilutions. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Prepare a working solution of the agonist (NECA). The final concentration of the agonist should be at its EC80 (the concentration that produces 80% of its maximal effect). If the EC80 is unknown, a concentration of 1 µM NECA can be used as a starting point.

  • Antagonist Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with warm PBS.

    • Add the prepared this compound dilutions (and vehicle control) to the respective wells.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Following the pre-incubation with this compound, add the agonist (NECA) solution to all wells except for the negative control wells (which should receive only vehicle).

    • Incubate the plate at 37°C for a time known to induce a robust cAMP response (e.g., 10-30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Perform a non-linear regression analysis to fit a dose-response curve and determine the IC50 value of this compound. The IC50 is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Troubleshooting Guide

Issue 1: No or weak antagonist effect of this compound is observed.

  • Possible Cause 1: this compound concentration is too low.

    • Solution: Increase the concentration range of this compound in your dose-response experiment. Consider testing up to 10 µM or higher, while monitoring for cytotoxicity.

  • Possible Cause 2: Agonist concentration is too high.

    • Solution: The concentration of the agonist used to stimulate the receptor can significantly impact the apparent potency of the antagonist. If the agonist concentration is too high, it may overcome the inhibitory effect of the antagonist. It is recommended to use an agonist concentration at or near its EC80 to provide a sufficient window to observe antagonism. Perform an agonist dose-response curve to determine its EC50 and EC80 values in your cell system.

  • Possible Cause 3: Low A2B receptor expression in your cells.

    • Solution: Confirm the expression of functional A2B receptors in your cell line using techniques like RT-qPCR, Western blot, or radioligand binding assays. If expression is low, consider using a cell line known to have higher endogenous expression or a stably transfected cell line.

  • Possible Cause 4: Incorrect pre-incubation time.

    • Solution: Optimize the pre-incubation time of this compound with the cells before adding the agonist. A longer pre-incubation time may be required for the antagonist to reach equilibrium with the receptor.

Issue 2: High variability in results between replicate wells or experiments.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution.

  • Possible Cause 2: Pipetting errors during compound dilution and addition.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. For antagonist and agonist additions, ensure rapid and consistent addition to all wells.

  • Possible Cause 3: "Edge effects" on the microplate.

    • Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate for experimental samples. Fill the outer wells with sterile PBS or culture medium.

  • Possible Cause 4: Cell health and passage number.

    • Solution: Use cells that are healthy and within a consistent, low passage number range. Over-passaged cells can exhibit altered receptor expression and signaling.

Issue 3: this compound appears to be insoluble in the culture medium.

  • Possible Cause 1: Precipitation of the compound at high concentrations.

    • Solution: While this compound is soluble in DMSO at high concentrations, it may precipitate when diluted into aqueous culture medium. Visually inspect your dilutions for any signs of precipitation. If precipitation occurs, you may need to prepare your working solutions in a medium containing a low percentage of serum or a solubilizing agent, but be sure to validate that these do not interfere with your assay. A stock solution of 60 mg/mL in DMSO has been reported.[1]

  • Possible Cause 2: Low quality of the compound.

    • Solution: Ensure you are using a high-purity batch of this compound from a reputable supplier.

Mandatory Visualizations

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates MRS1706 This compound (Antagonist) MRS1706->A2BAR Inhibits Gs Gs Protein A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., IL-6) CREB->Gene Regulates

Caption: A2B adenosine receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Seed HEK293 cells in a 96-well plate start->cell_culture prepare_compounds Prepare serial dilutions of this compound and agonist (NECA) cell_culture->prepare_compounds antagonist_incubation Pre-incubate cells with this compound or vehicle prepare_compounds->antagonist_incubation agonist_stimulation Stimulate cells with NECA antagonist_incubation->agonist_stimulation cAMP_measurement Lyse cells and measure cAMP levels agonist_stimulation->cAMP_measurement data_analysis Plot dose-response curve and determine IC50 cAMP_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide start Problem: No/Weak Antagonist Effect check_conc Is this compound concentration range appropriate? start->check_conc increase_conc Solution: Increase this compound concentration check_conc->increase_conc No check_agonist Is agonist (NECA) concentration too high? check_conc->check_agonist Yes optimize_agonist Solution: Use agonist at EC80 check_agonist->optimize_agonist Yes check_receptor Is A2B receptor expression sufficient? check_agonist->check_receptor No verify_receptor Solution: Verify receptor expression check_receptor->verify_receptor No check_incubation Is pre-incubation time optimal? check_receptor->check_incubation Yes optimize_incubation Solution: Optimize pre-incubation time check_incubation->optimize_incubation No

Caption: Troubleshooting decision tree for a weak antagonist effect of this compound.

References

Technical Support Center: Troubleshooting MRS-1706 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS-1706. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings. Our goal is to help you achieve consistent and reliable results by addressing common sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inverse agonist for the adenosine A2B receptor (A2BAR). Its primary mechanism of action is to bind to the A2B receptor and reduce its basal level of signaling activity, effectively blocking adenosine-mediated cyclic AMP (cAMP) induction. It exhibits high selectivity for the human A2B receptor, with significantly lower affinity for other adenosine receptor subtypes.

Q2: I am not seeing the expected inhibitory effect of this compound in my cAMP assay. What are the possible causes?

Several factors could contribute to a lack of inhibitory effect. Here are some common troubleshooting steps:

  • Cell Line A2B Receptor Expression: Confirm that your chosen cell line endogenously expresses a sufficient level of functional A2B receptors. HEK-293, BON-1 (pancreatic), and KRJ-I (intestinal) cells have been reported to express functional A2B receptors.

  • Agonist Concentration: Ensure you are using an appropriate concentration of the agonist (e.g., NECA) to stimulate cAMP production. The concentration should be at or near the EC80 to provide a sufficient window for observing inhibition.

  • This compound Concentration Range: Verify that you are using a suitable concentration range for this compound. Based on its low nanomolar potency, a range from 1 nM to 10 µM is typically recommended for generating a dose-response curve.

  • Compound Stability and Solubility: this compound has limited solubility in aqueous solutions. Ensure your stock solution in DMSO is properly prepared and stored. When diluting into aqueous assay buffers or cell culture media, be mindful of potential precipitation. It is advisable to prepare fresh dilutions for each experiment.

  • Incubation Time: Ensure that the pre-incubation time with this compound is sufficient to allow for receptor binding before adding the agonist. A pre-incubation of 15-30 minutes is generally recommended.

Q3: My results with this compound are highly variable between experiments. How can I improve consistency?

Experimental variability can arise from several sources. To improve consistency:

  • Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions. Over-confluent or unhealthy cells can exhibit altered receptor expression and signaling.

  • Reagent Preparation: Prepare fresh dilutions of this compound and agonists for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of stock solutions.

  • Assay Protocol Standardization: Strictly adhere to a standardized protocol, including incubation times, temperatures, and washing steps.

  • Control Experiments: Always include appropriate positive and negative controls in every experiment to monitor assay performance.

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or signaling (typically ≤ 0.5%).

Q4: Are there any known off-target effects of this compound that could be influencing my results?

This compound is highly selective for the A2B receptor. However, at very high concentrations, the possibility of off-target effects on other adenosine receptors or unrelated targets cannot be entirely excluded. To mitigate this:

  • Use the Lowest Effective Concentration: Determine the optimal concentration of this compound that produces the desired inhibitory effect without causing non-specific effects.

  • Include Control Antagonists: In critical experiments, consider using another structurally different A2B receptor antagonist to confirm that the observed effect is specific to A2B receptor blockade.

  • Consult Selectivity Data: Refer to the selectivity profile of this compound to be aware of its affinity for other receptors.

Receptor SubtypeHuman Ki (nM)
A2B 1.39
A1157
A2A112
A3230

Table 1: Selectivity Profile of this compound for Human Adenosine Receptors.

Experimental Protocols and Methodologies

Here are detailed methodologies for key experiments involving this compound.

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the A2B receptor.

Materials:

  • Cells expressing A2B receptors (e.g., HEK-293)

  • This compound

  • A2B receptor agonist (e.g., NECA)

  • Forskolin (positive control)

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and grow to near confluency.

  • Pre-incubation with this compound: Wash the cells with assay buffer. Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of an A2B agonist (e.g., NECA at its EC80) to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

ControlTreatmentExpected Outcome
Negative Control Vehicle (DMSO)Basal cAMP level
Positive Control (Stimulation) NECA (EC80)Increased cAMP level
Positive Control (Max Stimulation) ForskolinMaximal cAMP production
Test This compound + NECADose-dependent inhibition of cAMP production

Table 2: Controls for cAMP Accumulation Assay.

Cell Viability Assay

This assay assesses whether this compound exhibits cytotoxic effects at the concentrations used in functional assays.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a duration relevant to your functional assays (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Receptor Binding Assay

This assay determines the affinity (Ki) of this compound for the A2B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the A2B receptor

  • Radiolabeled A2B receptor antagonist (e.g., [³H]PSB-603)

  • This compound

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated.

Visualizing Experimental Concepts

To further clarify experimental workflows and the underlying biological pathways, the following diagrams are provided.

G cluster_0 A2B Receptor Signaling Pathway Adenosine Adenosine A2B Receptor A2B Receptor Adenosine->A2B Receptor Activates G_protein Gs/Gq A2B Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation) PKA->Cellular_Response This compound This compound This compound->A2B Receptor Inhibits

Caption: A2B Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.

G cluster_1 cAMP Assay Workflow Seed_Cells 1. Seed Cells (A2B Expressing) Pre-incubate 2. Pre-incubate with This compound Seed_Cells->Pre-incubate Stimulate 3. Stimulate with Agonist (e.g., NECA) Pre-incubate->Stimulate Lyse_and_Detect 4. Lyse Cells and Detect cAMP Stimulate->Lyse_and_Detect Analyze 5. Analyze Data (IC50 determination) Lyse_and_Detect->Analyze

Caption: Experimental workflow for a competitive cAMP accumulation assay with this compound.

G cluster_2 Troubleshooting Logic for Inconsistent Results Inconsistent_Results Inconsistent Results with this compound Check_Reagents Reagent Integrity? (Fresh dilutions, proper storage) Inconsistent_Results->Check_Reagents Check_Cells Cell Health and Consistency? (Passage number, density) Inconsistent_Results->Check_Cells Check_Protocol Protocol Adherence? (Incubation times, temperatures) Inconsistent_Results->Check_Protocol Check_Solubility Compound Solubility? (Precipitation in media) Inconsistent_Results->Check_Solubility Consistent_Results Consistent Results Check_Reagents->Consistent_Results Check_Cells->Consistent_Results Check_Protocol->Consistent_Results Check_Solubility->Consistent_Results

Caption: A logical approach to troubleshooting experimental variability with this compound.

Preventing MRS-1706 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS-1706. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a specific focus on preventing its precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture media. What is causing this?

A1: This is a common issue stemming from the low aqueous solubility of this compound. When a concentrated DMSO stock solution of a hydrophobic compound like this compound is rapidly diluted into an aqueous environment like cell culture media, the compound can crash out of solution, forming a precipitate. This occurs because the DMSO concentration is no longer high enough to keep the compound dissolved.

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is important to use anhydrous (dry) DMSO to prepare your stock solution, as water content can affect the solubility and stability of the compound.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many researchers aiming for 0.1% or lower to minimize cytotoxicity. However, the tolerance to DMSO can be cell-line specific. It is crucial to perform a vehicle control experiment (media with the same final DMSO concentration but without this compound) to determine the effect of the solvent on your specific cells.

Q4: Can I filter out the precipitate from my media?

A4: Filtering the media to remove the precipitate is generally not recommended. This is because you will also be removing an unknown quantity of your active compound, leading to inaccurate experimental concentrations and unreliable results. The better approach is to prevent precipitation from occurring in the first place.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.

Problem: Precipitate forms immediately upon adding this compound stock to the media.

Cause: Rapid change in solvent polarity and localized high concentration of the compound.

Solutions:

  • Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. A key technique is to add the compound stock solution directly to the pre-warmed (37°C) media with rapid mixing or vortexing to avoid localized high concentrations.

  • Pre-warm Your Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution. Many compounds are more soluble at warmer temperatures.

  • Lower the Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution of this compound in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.

Problem: The media is clear initially but becomes cloudy or shows precipitate over time in the incubator.

Cause: The compound has limited stability in the aqueous media over time, or the pH of the media is changing.

Solutions:

  • Test Compound Stability: Perform a preliminary experiment to test the stability of your final this compound working solution in your specific cell culture medium over the intended duration of your experiment.

  • pH Considerations: The solubility of some compounds is pH-dependent. Ensure your media is properly buffered for the CO2 concentration in your incubator.

  • Use of Serum: If your experimental design allows, using media containing serum can help. Proteins in the serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.

Quantitative Data

The solubility of this compound in DMSO has been reported with some variability. The following table summarizes the available data. It is recommended to start with a lower concentration and sonicate if necessary to ensure complete dissolution.

SupplierReported Solubility in DMSONotes
Cayman Chemical0.3 mg/mL
Sigma-Aldrich2 mg/mLClear solution when warmed.
MedchemExpress240 mg/mLRequires ultrasonic agitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated pipettes and sterile tips

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM). Refer to the table above for solubility guidance.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of Working Solution in Cell Culture Media
  • Materials:

    • This compound stock solution in DMSO

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile microcentrifuge tubes or culture plates

    • Calibrated pipettes and sterile tips

  • Procedure:

    • Determine the final desired concentration of this compound and the final acceptable DMSO concentration for your experiment.

    • Calculate the volume of the this compound stock solution needed.

    • Add the appropriate volume of pre-warmed cell culture medium to a sterile tube or well.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This is a critical step to prevent precipitation.

    • Mix thoroughly by gentle pipetting or swirling.

    • Visually inspect the working solution for any signs of precipitation before adding it to your cells.

Visualizations

A2B Adenosine Receptor Signaling Pathway

This compound is a selective inverse agonist of the A2B adenosine receptor (A2BAR). This receptor is a G protein-coupled receptor (GPCR) that can couple to Gs, Gq, and Gi proteins, leading to diverse downstream signaling cascades.

A2B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus MRS1706 This compound (Inverse Agonist) A2BAR A2B Adenosine Receptor (A2BAR) MRS1706->A2BAR Inhibits (Inverse Agonism) Adenosine Adenosine (Agonist) Adenosine->A2BAR Activates Gs Gs A2BAR->Gs Activates Gq Gq A2BAR->Gq Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Generates PIP2 PIP2 PLC->PIP2 Cleaves PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC

Caption: A2B Adenosine Receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Preparing a Non-Precipitating Working Solution

This workflow outlines the key decision points and steps to successfully prepare a working solution of this compound in cell culture media.

Experimental_Workflow start Start: Prepare this compound Working Solution dissolve Dissolve this compound in 100% Anhydrous DMSO to make stock solution start->dissolve warm_media Pre-warm Cell Culture Media to 37°C dissolve->warm_media dilute Add DMSO stock dropwise to pre-warmed media with rapid mixing warm_media->dilute observe Visually inspect for precipitation dilute->observe precipitate Precipitate Observed observe->precipitate Yes no_precipitate No Precipitate (Clear Solution) observe->no_precipitate No troubleshoot Troubleshoot: 1. Lower stock concentration 2. Use serial dilution 3. Check final DMSO % precipitate->troubleshoot proceed Proceed with Experiment no_precipitate->proceed troubleshoot->dissolve

Caption: Workflow for preparing a precipitate-free this compound working solution.

References

Technical Support Center: MRS-1706 Purity and Quality Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for assessing the purity and quality of MRS-1706, a potent and selective adenosine A2B receptor inverse agonist.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound upon purchase?

A1: Commercially available this compound is typically supplied with a purity of ≥95% or higher, as determined by High-Performance Liquid Chromatography (HPLC).[1][2] Always refer to the certificate of analysis (CoA) provided by the supplier for batch-specific purity data.

Q2: How should this compound be stored to ensure its stability?

A2: For long-term storage, solid this compound should be kept at -20°C.[1] Stock solutions are best prepared fresh; however, they can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What are suitable solvents for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo experiments, specific formulation protocols are available, which may involve co-solvents like PEG300 and Tween-80.[3] Always use freshly opened, anhydrous DMSO for preparing stock solutions as the compound's solubility can be significantly impacted by moisture.[3]

Q4: What are the key physicochemical properties of this compound?

A4: The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₇H₂₉N₅O₅
Molecular Weight 503.56 g/mol [2]
CAS Number 264622-53-9[1]
Appearance Crystalline solid, off-white to yellow[3]

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective inverse agonist of the adenosine A₂B receptor (A₂B R).[1][2] It binds to the A₂B receptor and reduces its basal level of signaling, thereby inhibiting the production of cyclic AMP (cAMP).[3]

Troubleshooting Guide

This section addresses common issues that may be encountered during the quality assessment and experimental use of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity Detected by HPLC - Degradation due to improper storage. - Presence of synthesis-related impurities.- Ensure the compound has been stored at the recommended temperature and protected from light and moisture. - Review the supplier's CoA. If the purity is significantly lower than specified, contact the supplier. - Consider re-purification by preparative HPLC if necessary for your application.
Inconsistent Biological Activity - Inaccurate concentration of the stock solution. - Degradation of the compound in the experimental buffer. - Presence of interfering impurities.- Verify the concentration of your stock solution using a spectrophotometric method, if a molar extinction coefficient is known or can be determined. - Assess the stability of this compound in your experimental medium over the time course of your experiment. - Ensure the purity of the compound is adequate for the sensitivity of your assay.
Poor Solubility in Aqueous Buffers - this compound has low aqueous solubility.- Prepare a high-concentration stock solution in DMSO and dilute it into your aqueous buffer immediately before use. - The final concentration of DMSO in your assay should be kept low (typically <0.5%) and consistent across all conditions, including controls. - For in vivo studies, consider using a formulation with solubilizing agents like PEG300 and Tween-80.[3]
Unexpected Peaks in NMR Spectrum - Residual solvent from purification (e.g., ethyl acetate, dichloromethane). - Presence of water in the NMR solvent. - Contamination from the NMR tube.- Dry the sample under high vacuum before preparing the NMR sample. - Use high-quality deuterated solvents and consider storing them over molecular sieves. - Ensure NMR tubes are thoroughly cleaned and dried before use.
Difficulty Obtaining Mass Spectrum - Poor ionization of the molecule. - Inappropriate mass spectrometry method.- Use a soft ionization technique such as Electrospray Ionization (ESI). - Optimize the mobile phase for LC-MS to include additives that promote ionization (e.g., formic acid for positive ion mode).

Experimental Protocols

Detailed methodologies for key experiments to assess the purity and quality of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column used.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 252 nm and 307 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Acquire a standard ¹H NMR spectrum.

    • The chemical shifts should be consistent with the structure of this compound. Key expected signals include those for the propyl groups, the acetylphenyl moiety, and the xanthine core.

    • Integration of the peaks should correspond to the number of protons in each part of the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification

LC-MS can be used to confirm the molecular weight of this compound and identify potential impurities.

  • Instrumentation: Liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography: Use the HPLC method described above or a faster gradient suitable for LC-MS.

  • Mass Spectrometry:

    • Ionization Mode: ESI positive.

    • Scan Range: m/z 100-1000.

    • Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 504.56.

Visualizations

Adenosine A₂B Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the adenosine A₂B receptor, which is inhibited by this compound.

Adenosine_A2B_Signaling cluster_cytoplasm Cytoplasm A2B_R A₂B Receptor Gs Gs Protein A2B_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Adenosine Adenosine Adenosine->A2B_R Activates

Caption: Simplified signaling pathway of the adenosine A₂B receptor.

Experimental Workflow for this compound Purity Assessment

This diagram outlines the logical flow for a comprehensive purity and quality assessment of an this compound sample.

Purity_Assessment_Workflow cluster_initial Initial Checks cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_decision Decision cluster_outcome Outcome CoA Review Certificate of Analysis Visual Visual Inspection (Color, Form) CoA->Visual NMR ¹H NMR (Structural Confirmation) Visual->NMR MS LC-MS (Molecular Weight Verification) NMR->MS HPLC HPLC (Purity Assessment) MS->HPLC Decision Meets Specs? HPLC->Decision Pass Accept for Use Decision->Pass Yes Fail Reject or Re-purify Decision->Fail No

Caption: Workflow for assessing the purity and quality of this compound.

References

Long-term stability of MRS-1706 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of MRS-1706 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It has a reported solubility of approximately 0.3 mg/mL in DMSO.[1] For in vivo experiments, further dilution in appropriate vehicles like corn oil or saline with solubilizing agents such as SBE-β-CD may be necessary.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to store stock solutions of this compound at low temperatures. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[2] The general storage guidelines are summarized in the table below.

Q3: How long can I store this compound solutions?

A3: The long-term stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. While specific long-term stability data in various aqueous buffers and cell culture media is limited, general recommendations for stock solutions are provided by suppliers. For lyophilized powder, this compound is reported to be stable for at least four years when stored at -20°C.[1]

Q4: Is this compound stable in aqueous solutions and cell culture media?

A4: The stability of this compound, a hydrophobic molecule, in aqueous solutions and complex media like cell culture medium can be limited. Precipitation or degradation may occur over time, especially at higher concentrations and physiological temperatures. It is crucial to determine the stability of this compound under your specific experimental conditions. A protocol for assessing stability in aqueous buffers is provided in the "Experimental Protocols" section. Some components in cell culture media, such as cysteine and certain metal ions, have been shown to impact the stability of other small molecules.[3]

Q5: What are the potential degradation pathways for this compound?

A5: this compound is a xanthine derivative. Xanthine and its derivatives can be susceptible to degradation through hydrolysis and oxidation. The degradation of purine rings, a core structure in this compound, can lead to the formation of various degradation products. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products and sensitive moieties within the molecule.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound solutions.

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Lower the final concentration of this compound.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay).- Use a solubilizing agent such as Tween-20 or cyclodextrin.- After dilution, use sonication to aid dissolution.
Inconsistent experimental results between different batches of this compound solution. - Degradation of the compound in solution over time.- Inconsistent preparation of the solution.- Repeated freeze-thaw cycles of the stock solution.- Prepare fresh solutions before each experiment.- If storing solutions, validate the storage conditions and duration (see Experimental Protocol 1).- Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Loss of compound activity in a cell-based assay over time. - Degradation of this compound in the cell culture medium.- Adsorption of the compound to plasticware.- Assess the stability of this compound in your specific cell culture medium at 37°C (see Experimental Protocol 1, adapted for cell culture medium).- Prepare fresh compound-containing medium for long-term experiments.- Use low-binding microplates.
Appearance of new peaks in HPLC/LC-MS analysis of the solution. Degradation of this compound.- Perform forced degradation studies to identify potential degradation products (see Experimental Protocol 2).- Adjust solution pH or add antioxidants if the degradation is due to hydrolysis or oxidation, respectively.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Formulation Storage Temperature Recommended Duration Source
Lyophilized Solid-20°C≥ 4 years[1]
Stock Solution in DMSO-20°CUp to 1 month[2]
Stock Solution in DMSO-80°CUp to 6 months[2]

Note: This data is based on supplier recommendations. It is highly advisable to perform your own stability studies for your specific experimental conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution using HPLC

This protocol provides a general framework for determining the stability of this compound in a specific solvent or buffer over time.

1. Materials:

  • This compound
  • HPLC-grade DMSO
  • Your aqueous buffer or experimental medium of interest
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • C18 reverse-phase HPLC column
  • HPLC-grade acetonitrile and water
  • Formic acid or other appropriate mobile phase modifier

2. Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
  • Preparation of Working Solutions: Dilute the stock solution to the desired final concentration in your buffer of interest. Prepare enough volume for all time points.
  • Incubation: Aliquot the working solution into several vials and store them under your desired experimental conditions (e.g., 4°C, room temperature, 37°C).
  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.
  • Sample Analysis:
  • Immediately analyze the sample by HPLC.
  • If immediate analysis is not possible, freeze the sample at -80°C to halt degradation.
  • HPLC Analysis:
  • Use a C18 column and a mobile phase gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid). The exact gradient will need to be optimized for good separation of this compound from any potential degradation products.
  • Monitor the elution profile at a wavelength where this compound has strong absorbance.
  • Data Analysis:
  • Quantify the peak area of the parent this compound compound at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
  • Plot the percentage of remaining this compound against time for each storage condition.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[4][5][6]

1. Materials:

  • This compound
  • DMSO
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) is highly recommended for peak purity analysis and identification of degradation products.

2. Procedure:

  • Prepare a stock solution of this compound in DMSO.
  • For each stress condition, dilute the stock solution into the respective stressor solution.
  • Acid Hydrolysis: Mix with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
  • Base Hydrolysis: Mix with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
  • Oxidative Degradation: Mix with 3% H₂O₂ and incubate at room temperature for a defined period.
  • Photolytic Degradation: Expose the solution to UV light in a photostability chamber.
  • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).
  • Analysis: Analyze the stressed samples by HPLC-PDA or LC-MS to separate and identify the parent compound and any degradation products.

Mandatory Visualization

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates MRS1706 This compound (Inverse Agonist) MRS1706->A2BR Inhibits Gs Gs Protein A2BR->Gs Activates PLC PLC A2BR->PLC Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Downstream Downstream Cellular Effects Gene->Downstream IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Release PKC PKC DAG->PKC Activates Ca2->Downstream PKC->Downstream

Caption: A2B Adenosine Receptor Signaling Pathway.

Stability_Workflow start Start: Prepare this compound Solution incubation Incubate at Desired Conditions (Temperature, Time) start->incubation sampling Scheduled Time Point? incubation->sampling sampling->incubation No analysis Analyze by HPLC/LC-MS sampling->analysis Yes quantify Quantify Peak Area of Parent Compound analysis->quantify calculate Calculate % Remaining quantify->calculate plot Plot % Remaining vs. Time calculate->plot end End: Assess Stability plot->end

Caption: Experimental Workflow for Stability Assessment.

References

Minimizing non-specific binding of MRS-1706

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS-1706, a potent and selective A2B adenosine receptor inverse agonist. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inverse agonist for the adenosine A2B receptor.[1][2][3][4][5][6] It exhibits high affinity for the human A2B receptor with a Ki value of approximately 1.39 nM.[1][3][6] Its selectivity for the A2B receptor is significantly higher compared to other adenosine receptor subtypes (Ki values of 112 nM for A2A, 157 nM for A1, and 230 nM for A3).[1][3][6] The primary mechanism of action for this compound is the blockade of adenosine-mediated cyclic AMP (cAMP) induction.[1]

Q2: What is the solubility and recommended storage for this compound?

This compound is a crystalline solid that is soluble in dimethyl sulfoxide (DMSO).[6] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[6] A stock solution in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1]

Q3: What are the common experimental applications of this compound?

This compound is frequently used in in vitro and in vivo studies to investigate the role of the A2B adenosine receptor in various physiological and pathological processes. Common applications include receptor binding assays, functional assays measuring cAMP accumulation, and studies on inflammation and cell signaling.[1][7][8][9]

Q4: What is non-specific binding and why is it a concern when using this compound?

Non-specific binding refers to the interaction of this compound with molecules or surfaces other than its intended target, the A2B adenosine receptor. This can lead to an overestimation of the total binding and inaccurate calculation of receptor affinity and density. High non-specific binding can obscure the specific signal, making it difficult to obtain reliable data.

Troubleshooting Guide: Minimizing Non-Specific Binding

High non-specific binding (NSB) is a common challenge in receptor-ligand binding assays. The following guide provides potential causes and solutions to help you troubleshoot and optimize your experiments with this compound.

Potential Cause Troubleshooting Recommendations Detailed Explanation
Suboptimal Assay Buffer Conditions Adjust pH: Ensure the pH of your assay buffer is appropriate for A2B receptor binding, typically around 7.4. • Increase Ionic Strength: Gradually increase the salt concentration (e.g., 50-150 mM NaCl) in your buffer.The charge of both this compound and the cell membranes can influence non-specific electrostatic interactions. Optimizing the pH and ionic strength can help minimize these interactions.
Hydrophobic Interactions Add a Non-ionic Surfactant: Include a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant such as Tween-20 or Triton X-100 in your assay buffer. • Include a Protein Blocker: Add Bovine Serum Albumin (BSA) at a concentration of 0.1-1% to your buffer.This compound, as a xanthine derivative, may exhibit hydrophobic properties leading to binding to plasticware and other hydrophobic surfaces. Surfactants and blocking proteins can help saturate these non-specific sites.
Inappropriate Incubation Conditions Optimize Incubation Time: Determine the optimal incubation time to reach equilibrium for specific binding without excessively increasing non-specific binding. Shorter incubation times may be beneficial. • Optimize Incubation Temperature: Perform binding assays at a lower temperature (e.g., 4°C or room temperature) to reduce the kinetics of non-specific interactions.Prolonged incubation at higher temperatures can sometimes increase the amount of non-specific binding.
Issues with Cell Membranes or Tissue Homogenates Optimize Protein Concentration: Titrate the amount of membrane protein used in the assay. Too high a concentration can increase non-specific binding sites. • Ensure Thorough Washing: Properly wash cell membranes to remove endogenous adenosine and other interfering substances.The quality and preparation of the biological material are critical. Excess protein and contaminants can contribute to high background.
Problems with the Unlabeled Competitor Use a High Concentration of a Competitor: To determine non-specific binding, use a saturating concentration of a structurally different A2B receptor ligand (e.g., theophylline or another selective antagonist) to displace specific binding of this compound.This ensures that only the binding to the A2B receptor is competed for, providing an accurate measure of non-specific binding.

Experimental Protocols

Radioligand Binding Assay for A2B Adenosine Receptor

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Cell membranes expressing the human A2B adenosine receptor.

  • Radiolabeled ligand for A2B receptor (e.g., [³H]PSB-603).

  • This compound.

  • Non-specific binding control (e.g., Theophylline).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Vacuum manifold.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well filter plate, add the following in order:

    • 25 µL of assay buffer (for total binding) or a high concentration of a non-labeled competitor (for non-specific binding).

    • 25 µL of radiolabeled ligand at a concentration close to its Kd.

    • 50 µL of the cell membrane preparation.

    • 25 µL of this compound dilution or vehicle control.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and add scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate specific binding: Total Binding - Non-Specific Binding.

Visualizations

Start Start: High Non-Specific Binding Check_Buffer Check Assay Buffer Start->Check_Buffer Check_Incubation Check Incubation Conditions Start->Check_Incubation Check_Protein Check Protein Concentration Start->Check_Protein Check_Competitor Check Competitor Concentration Start->Check_Competitor Optimize_Buffer Optimize Buffer: - Adjust pH - Increase Salt - Add BSA/Tween-20 Check_Buffer->Optimize_Buffer Suboptimal? Optimize_Incubation Optimize Incubation: - Reduce Time - Lower Temperature Check_Incubation->Optimize_Incubation Suboptimal? Optimize_Protein Optimize Protein: - Titrate Down Check_Protein->Optimize_Protein Too High? Optimize_Competitor Optimize Competitor: - Ensure Saturation Check_Competitor->Optimize_Competitor Too Low? End End: Reduced Non-Specific Binding Optimize_Buffer->End Optimize_Incubation->End Optimize_Protein->End Optimize_Competitor->End Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates MRS1706 This compound MRS1706->A2BR Inhibits G_Protein Gαs A2BR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

References

Validation & Comparative

A Comparative Efficacy Analysis of A2B Adenosine Receptor Antagonists: MRS-1706 vs. ZM241385

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

In the landscape of adenosine receptor modulation, both MRS-1706 and ZM241385 have been investigated for their effects on the A2B adenosine receptor (A2BAR). While both compounds exhibit inhibitory action at this receptor, their selectivity profiles and functional efficacies present distinct characteristics relevant to research and therapeutic development. This guide provides a detailed comparison of this compound and ZM241385, summarizing key quantitative data, outlining experimental methodologies, and illustrating the pertinent signaling pathway.

Quantitative Data Summary

The following tables provide a structured overview of the binding affinities and functional efficacy of this compound and ZM241385 at human adenosine receptors.

Table 1: Binding Affinity (Ki) at Human Adenosine Receptor Subtypes

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A2B Receptor (Ki, nM)A3 Receptor (Ki, nM)
This compound 1571121.39230
ZM241385 2551.450>10,000

Data compiled from multiple sources.

Table 2: Functional Efficacy at the Human A2B Adenosine Receptor

CompoundFunctional ActivityRelative Intrinsic Efficacy
This compound Inverse Agonist0.31 ± 0.02
ZM241385 Inverse Agonist0.14 ± 0.03

Data from Li Q, et al. J Pharmacol Exp Ther. 2007.[1]

Efficacy and Selectivity Overview

This compound is a highly potent and selective antagonist of the A2B adenosine receptor, also demonstrating properties of an inverse agonist.[1] Its binding affinity for the A2B receptor is significantly higher than for other adenosine receptor subtypes, making it a valuable tool for specifically investigating A2B receptor function.

ZM241385 is primarily characterized as a potent and selective A2A adenosine receptor antagonist.[2] However, it also exhibits moderate affinity for the A2B receptor, where it acts as an inverse agonist.[1][3] Its dual activity at A2A and A2B receptors should be considered when interpreting experimental results. The study by Li et al. (2007) demonstrated that while both compounds are inverse agonists at constitutively active A2B receptors, ZM241385 has a lower relative intrinsic efficacy compared to this compound, suggesting a weaker ability to reduce the basal activity of the receptor.[1]

Supporting Experimental Data: In Vivo Comparison

A study utilizing a guinea pig model of asthma provided a direct in vivo comparison of the two antagonists. In this model, pretreatment with the selective A2B antagonist This compound resulted in a significant reduction in tracheal responsiveness to methacholine and ovalbumin, a decrease in total inflammatory cells, eosinophils, and basophils in bronchoalveolar lavage fluid, and lower blood levels of IL-4. In contrast, pretreatment with the A2A selective antagonist ZM241385 exacerbated the effects induced by ovalbumin. These findings highlight the opposing effects of selective A2B versus A2A antagonism in this particular inflammatory model.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

A2B_Signaling_Pathway cluster_membrane Cell Membrane A2BAR A2B Adenosine Receptor Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase (AC) Gs->AC PLC Phospholipase C (PLC) Gq->PLC cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to Adenosine Adenosine Adenosine->A2BAR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling PKC->Downstream MRS1706 This compound MRS1706->A2BAR ZM241385 ZM241385 ZM241385->A2BAR

A2B Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay Membrane_Prep Prepare cell membranes (e.g., HEK293 expressing hA2BAR) Incubation Incubate membranes with radioligand (e.g., [³H]ZM241385 or equivalent A2B ligand) and varying concentrations of This compound or ZM241385 Membrane_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Counting Quantify radioactivity on filters Filtration->Counting Analysis_Binding Calculate Ki values from competition curves Counting->Analysis_Binding Cell_Culture Culture cells expressing hA2BAR (e.g., CHO or HEK293) Pre_incubation Pre-incubate cells with This compound or ZM241385 Cell_Culture->Pre_incubation Stimulation Stimulate with an A2B agonist (e.g., NECA) Pre_incubation->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Detection Measure cAMP levels (e.g., HTRF, AlphaScreen, or ELISA) Lysis->Detection Analysis_Functional Calculate IC₅₀ values from dose-response curves Detection->Analysis_Functional

Comparative Experimental Workflow.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound and ZM241385 for the human A2B adenosine receptor.

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the recombinant human A2B adenosine receptor.

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a constant concentration of a suitable A2B receptor radioligand (e.g., [³H]DPCPX or a specific A2B radioligand), and a range of concentrations of the unlabeled competitor (this compound or ZM241385).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled A2B antagonist.

    • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol measures the ability of this compound and ZM241385 to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in A2B receptor signaling.

  • Cell Culture and Plating:

    • Culture Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human A2B adenosine receptor.

    • Seed the cells into a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Assay Procedure:

    • Wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Pre-incubate the cells with varying concentrations of the antagonist (this compound or ZM241385) for a defined period (e.g., 15-30 minutes) at 37°C.

    • Stimulate the cells by adding a constant concentration (e.g., EC₈₀) of an A2B receptor agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA).

    • Incubate for an additional period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels in the cell lysates using a commercially available detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the agonist-stimulated cAMP response as a function of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the maximal agonist response.

Conclusion

Both this compound and ZM241385 act as inverse agonists at the A2B adenosine receptor, but they differ significantly in their selectivity and potency. This compound is a highly selective and potent A2B antagonist, making it a preferred tool for studies focused specifically on this receptor. ZM241385, while a potent A2A antagonist, also displays affinity for the A2B receptor, a factor that must be taken into account in experimental design and data interpretation. The choice between these two compounds will ultimately depend on the specific research question and the desired selectivity profile. The provided data and protocols offer a comprehensive guide for researchers to make informed decisions in their investigations of adenosine receptor pharmacology.

References

A Comparative Analysis of MRS-1706 and PSB 603 Selectivity for the Adenosine A₂B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

In the field of purinergic signaling research, the selective modulation of adenosine receptors is crucial for elucidating their physiological and pathological roles. Among the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃), the A₂B receptor has emerged as a significant target in various conditions, including inflammation, cancer, and cardiovascular diseases. Consequently, the development of selective antagonists for the A₂B receptor is of high interest. This guide provides a detailed comparison of two prominent A₂B receptor antagonists, MRS-1706 and PSB 603, focusing on their receptor selectivity, the experimental methods used to determine this, and the signaling pathways they modulate.

Receptor Selectivity Profile

The selectivity of a pharmacological agent is paramount to its utility as a research tool and its potential as a therapeutic. Both this compound and PSB 603 are recognized as selective antagonists for the A₂B adenosine receptor. However, their selectivity profiles, as determined by their binding affinities (Ki values) for the different human adenosine receptor subtypes, reveal significant differences. PSB 603 exhibits a remarkably higher degree of selectivity for the A₂B receptor compared to this compound.

CompoundA₁ Receptor Ki (nM)A₂A Receptor Ki (nM)A₂B Receptor Ki (nM)A₃ Receptor Ki (nM)
This compound 157[1][2][3]112[1][2][3][4]1.39[1][2][3][4]230[1][2][3][4]
PSB 603 >10,000[5][6]>10,000[5][6]0.553[5][6][7][8]>10,000[5][6]

As the data indicates, PSB 603 displays a sub-nanomolar affinity for the human A₂B receptor while having virtually no affinity for the A₁, A₂A, and A₃ receptors at concentrations up to 10 µM[7][8]. This exceptional selectivity, exceeding 17,000-fold over other adenosine receptor subtypes, makes PSB 603 an invaluable tool for isolating A₂B receptor-mediated effects[5][6]. In contrast, while this compound is a potent A₂B receptor antagonist, it shows more significant off-target binding to the A₁ and A₂A receptors, with Ki values in the nanomolar range[1][2][3][4].

Experimental Protocols

The determination of the binding affinities (Ki values) for this compound and PSB 603 is primarily achieved through radioligand displacement binding assays and functional assays that measure the downstream signaling of the receptor, such as cAMP accumulation.

Radioligand Displacement Binding Assay

This technique is a cornerstone in receptor pharmacology for determining the affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibition constant (Ki) of this compound and PSB 603 for the human A₁, A₂A, A₂B, and A₃ adenosine receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing one of the human adenosine receptor subtypes (e.g., HEK-293 or CHO cells).

  • Radioligands specific for each receptor subtype:

    • A₁ Receptor: [³H]DPCPX (a selective antagonist).

    • A₂A Receptor: [³H]ZM241385 (a selective antagonist).

    • A₂B Receptor: [³H]PSB-603 (a selective antagonist).

    • A₃ Receptor: [¹²⁵I]AB-MECA (a selective agonist).

  • Test compounds: this compound and PSB 603.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., Theophylline or a specific unlabeled antagonist for each receptor).

  • 96-well filter plates (e.g., GF/B or GF/C glass fiber filters).

  • Vacuum manifold for filtration.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound and PSB 603 in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound or vehicle control.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Receptor Subtype) incubation Incubate Membranes, Radioligand & Test Compounds prep_membranes->incubation prep_radioligand Prepare Radioligand (e.g., [³H]PSB-603) prep_radioligand->incubation prep_compounds Prepare Test Compounds (this compound / PSB 603) prep_compounds->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting ic50 Determine IC₅₀ counting->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki

Fig 1. Experimental workflow for radioligand displacement binding assay.
cAMP Accumulation Functional Assay

This assay measures the functional consequence of receptor activation or inhibition. Since the A₂B receptor is primarily coupled to the Gs protein, its activation leads to an increase in intracellular cyclic AMP (cAMP). Antagonists will inhibit this agonist-induced cAMP production.

Objective: To determine the functional potency of this compound and PSB 603 in inhibiting agonist-induced cAMP accumulation.

Materials:

  • HEK-293 or CHO cells stably expressing the human A₂B adenosine receptor.

  • A non-selective adenosine receptor agonist (e.g., NECA) to stimulate the receptor.

  • Test compounds: this compound and PSB 603.

  • A phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell lysis buffer.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed the A₂B receptor-expressing cells into a 96-well plate and culture overnight.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of this compound or PSB 603, along with a phosphodiesterase inhibitor, for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add the agonist (e.g., NECA) to the wells to stimulate cAMP production and incubate for another defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Detection: Measure the intracellular cAMP concentration according to the manufacturer's protocol for the specific assay kit being used.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to generate a dose-response curve. The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response, is determined by fitting the data to a sigmoidal dose-response model.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed A₂B Receptor-Expressing Cells in 96-well Plate pre_incubate Pre-incubate with Antagonist (this compound / PSB 603) & PDE Inhibitor seed_cells->pre_incubate stimulate Stimulate with Agonist (e.g., NECA) pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells detect_camp Detect Intracellular cAMP (e.g., HTRF, ELISA) lyse_cells->detect_camp ic50 Determine IC₅₀ detect_camp->ic50

Fig 2. Experimental workflow for cAMP accumulation functional assay.

Signaling Pathways

Both this compound and PSB 603 exert their effects by blocking the signaling cascade initiated by the activation of the A₂B adenosine receptor. The A₂B receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).

Upon agonist binding, the A₂B receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the receptor and the Gβγ dimer and stimulates the activity of adenylyl cyclase. Adenylyl cyclase, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP).

The increased intracellular concentration of cAMP leads to the activation of two main downstream effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

  • PKA Pathway: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then active and phosphorylate various downstream target proteins, leading to a wide range of cellular responses, including regulation of gene expression through the phosphorylation of transcription factors like CREB (cAMP response element-binding protein).

  • Epac Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2. Activated Epac can then initiate its own set of signaling cascades, influencing processes such as cell adhesion, proliferation, and differentiation.

Furthermore, under certain cellular contexts, the A₂B receptor has also been shown to couple to Gq alpha subunits (Gαq). This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

By acting as antagonists, both this compound and PSB 603 prevent the initiation of these signaling cascades by blocking the initial agonist binding to the A₂B receptor.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BR A₂B Receptor Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates PIP2 PIP₂ PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Gene Gene Expression CREB->Gene Agonist Adenosine (Agonist) Agonist->A2BR Activates Antagonist This compound / PSB 603 (Antagonist) Antagonist->A2BR Blocks

Fig 3. A₂B adenosine receptor signaling pathway and points of antagonism.

References

A Comparative Guide to A2B Adenosine Receptor Antagonists: Alternatives to MRS-1706

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The A2B adenosine receptor (A2BAR) has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and fibrosis. MRS-1706 has been a widely used tool compound for studying the A2BAR. However, the quest for compounds with improved potency, selectivity, and pharmacokinetic properties has led to the development of several promising alternatives. This guide provides an objective comparison of this compound with other notable A2BAR antagonists, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.

Quantitative Comparison of A2BAR Antagonists

The following table summarizes the binding affinities (Ki) of this compound and its alternatives for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). Lower Ki values indicate higher binding affinity. Data has been compiled from various sources and presented to facilitate a direct comparison of potency and selectivity.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity for A2B vs A1Selectivity for A2B vs A2ASelectivity for A2B vs A3
This compound 157[1][2][3][4]112[1][2][3][4]1.39[1][2][3][4][5]230[1][2][3][4]~113-fold~81-fold~165-fold
CVT-6883 1940[6]3280[6]22[6]1070[6]~88-fold~149-fold~49-fold
LAS38096 >1000[6]>2500[6]17[6][7]>1000[6]>59-fold>147-fold>59-fold
PBF-1129 >500[8]>500[8]24-35[8]>500[8]>14-21-fold>14-21-fold>14-21-fold
MRE-2029-F20 --1.65 (KD)[9]----
ISAM-R56A --Potent (nM range)[10][11]----

Note: Data for MRE-2029-F20 is presented as a dissociation constant (KD) from radioligand binding studies. Data for ISAM-R56A indicates high potency but specific Ki values across all receptor subtypes were not available in the reviewed literature. The selectivity is calculated as a ratio of Ki values (Ki of other receptor / Ki of A2B).

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists and the methods used to characterize them, the following diagrams illustrate the A2B adenosine receptor signaling pathway and a typical experimental workflow for evaluating antagonist potency.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay prep Prepare cell membranes expressing A2B receptor incubate Incubate membranes with radioligand and varying concentrations of antagonist prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze_binding Analyze data to determine Ki value quantify->analyze_binding cells Culture cells expressing A2B receptor stimulate Pre-incubate with antagonist, then stimulate with A2B agonist (e.g., NECA) cells->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse measure Measure cAMP levels (e.g., HTRF, ELISA) lyse->measure analyze_functional Analyze data to determine IC50 or pA2 value measure->analyze_functional

References

Validating MRS-1706: A Comparative Guide to a Selective Adenosine A2B Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MRS-1706, a potent and selective inverse agonist of the adenosine A2B receptor, with other alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.

This compound is a valuable pharmacological tool for investigating the role of the adenosine A2B receptor (A2BR) in various physiological and pathological processes. Its high selectivity allows for the specific interrogation of A2BR-mediated signaling pathways, which have been implicated in inflammation, cancer, and other conditions. This guide offers a framework for validating the activity of this compound in new cell lines and compares its performance with other commercially available A2BR antagonists.

Performance Comparison of A2B Receptor Antagonists

The selection of an appropriate A2B receptor antagonist is critical for robust experimental design. The following table summarizes the binding affinities (Ki values) of this compound and two common alternatives, PSB-603 and GS-6201, for the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundA2B Ki (nM)A1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Selectivity for A2B vs A1Selectivity for A2B vs A2ASelectivity for A2B vs A3
This compound 1.39[1]157[1]112[1]230[1]~113-fold~81-fold~165-fold
PSB-603 0.553[1][2][3][4]>10,000[3][4]>10,000[3][4]>10,000[3][4]>18,000-fold>18,000-fold>18,000-fold
GS-6201 22[5]1940[5]3280[5]1070[5]~88-fold~149-fold~49-fold

Validation of this compound in a New Cell Line: A Case Study in Oral Squamous Cell Carcinoma

Recent studies have demonstrated the utility of this compound in elucidating the role of A2BR in cancer biology. One such study investigated its effects on the CAL-27 human oral squamous cell carcinoma cell line. The key findings are summarized below, providing a template for validation in other novel cell lines.

Cell LineExperimentKey Finding
CAL-27NK Cell RecruitmentTreatment with this compound significantly increased the recruitment of natural killer (NK) cells towards the cancer cells.
CAL-27NK Cell CytotoxicityCo-treatment with this compound and an anti-PD-L1 antibody synergistically promoted the cancer cell-killing activity of NK cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for two key assays used to validate the activity of this compound.

Cyclic AMP (cAMP) Accumulation Assay

This assay is fundamental for confirming the mechanism of action of A2B receptor antagonists, as A2BR activation typically leads to an increase in intracellular cAMP.

Objective: To quantify the ability of this compound to inhibit agonist-induced cAMP production.

Materials:

  • Cell line of interest expressing the A2B receptor (e.g., HEK293 cells endogenously expressing A2BR, or a transfected cell line).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • A2B receptor agonist (e.g., NECA - 5'-(N-Ethylcarboxamido)adenosine).

  • This compound and other A2B receptor antagonists.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell lysis buffer.

  • Multi-well plates (96- or 384-well).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed cells into multi-well plates at a predetermined density and allow them to adhere and grow to the desired confluency.

  • Pre-treatment with Antagonist: On the day of the assay, remove the culture medium and replace it with a buffer containing a PDE inhibitor. Add varying concentrations of this compound or other antagonists to the appropriate wells. Include a vehicle control. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the A2B agonist NECA (typically at its EC80 concentration to elicit a robust response) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the reaction and lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

  • cAMP Detection: Follow the manufacturer's instructions for the specific cAMP assay kit to measure the intracellular cAMP concentration. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the concentration of cAMP in each well based on a standard curve. Plot the cAMP concentration against the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response).

Interleukin-6 (IL-6) Release Assay

This assay is relevant for investigating the anti-inflammatory potential of this compound, as A2BR activation can induce the release of pro-inflammatory cytokines like IL-6.

Objective: To measure the effect of this compound on the release of IL-6 from immune cells.

Materials:

  • Immune cell line (e.g., macrophage-like cell line like RAW 264.7 or primary macrophages).

  • Cell culture medium and supplements.

  • Stimulating agent (e.g., Lipopolysaccharide - LPS, or an A2B agonist like NECA).

  • This compound.

  • ELISA kit for IL-6.

  • Multi-well plates.

  • Plate reader for ELISA.

Procedure:

  • Cell Seeding: Plate the immune cells in multi-well plates and allow them to adhere.

  • Pre-treatment with this compound: Add different concentrations of this compound to the cells and incubate for a specific period (e.g., 1 hour).

  • Stimulation: Add the stimulating agent (e.g., LPS) to the wells to induce IL-6 production and release.

  • Supernatant Collection: After an appropriate incubation time (e.g., 24 hours), centrifuge the plates and carefully collect the cell culture supernatants.

  • ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Determine the concentration of IL-6 in each sample from the standard curve. Analyze the data to assess the dose-dependent effect of this compound on IL-6 release.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams illustrate the A2B receptor signaling pathway and a typical experimental workflow for validating an A2B antagonist.

G Adenosine A2B Receptor Signaling Pathway cluster_membrane Cell Membrane A2BR A2B Receptor G_protein Gs Protein A2BR->G_protein Activates Adenosine Adenosine / NECA (Agonist) Adenosine->A2BR Activates MRS1706 This compound (Inverse Agonist) MRS1706->A2BR Inhibits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., IL-6) CREB->Gene_Transcription Promotes

Caption: A2B receptor signaling pathway.

G Experimental Workflow for A2B Antagonist Validation cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Treatment 2. Treatment Groups - Vehicle Control - Agonist (NECA) - Antagonist (this compound) - Agonist + Antagonist Cell_Culture->Treatment cAMP_Assay 3a. cAMP Assay (Measure inhibition of agonist response) Treatment->cAMP_Assay Cytokine_Assay 3b. Cytokine Release Assay (e.g., IL-6 ELISA) Treatment->Cytokine_Assay Data_Analysis 4. Data Analysis - IC50 determination - Statistical analysis cAMP_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Conclusion 5. Conclusion (Validate antagonist activity) Data_Analysis->Conclusion

Caption: Workflow for A2B antagonist validation.

References

MRS-1706: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of MRS-1706, a potent and selective A2B adenosine receptor antagonist, with other human adenosine receptor subtypes. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Cross-Reactivity Profile of this compound

This compound demonstrates high selectivity for the human A2B adenosine receptor. Its affinity for other adenosine receptor subtypes (A1, A2A, and A3) is significantly lower, indicating minimal cross-reactivity.[1][2][3][4][5] The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below. A lower Ki value signifies a higher binding affinity.

Receptor SubtypeHuman A1Human A2AHuman A2BHuman A3
This compound Ki (nM) 1571121.39 230

Data compiled from multiple sources.[1][2][3][4][5]

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that can couple to both Gs and Gq proteins, leading to the activation of multiple downstream signaling cascades.[1][2][6] The primary pathway involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).

A2B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MRS1706 This compound A2B_Receptor A2B Receptor MRS1706->A2B_Receptor Inhibits Adenosine Adenosine Adenosine->A2B_Receptor Activates Gs Gs Protein A2B_Receptor->Gs Activates Gq Gq Protein A2B_Receptor->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates MAPK MAPK (p38, ERK1/2) PKA->MAPK Can influence CREB CREB PKA->CREB Phosphorylates IP3_DAG IP3 / DAG PLC->IP3_DAG Cleaves PIP2 to Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate Ca_PKC->MAPK Activate Gene_Expression Gene Expression (e.g., IL-6) MAPK->Gene_Expression CREB->Gene_Expression experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing A1, A2A, A2B, A3 receptors Membrane_Prep Prepare cell membranes for each receptor subtype Cell_Culture->Membrane_Prep Assay_Setup Set up competitive binding assays with specific radioligands and increasing concentrations of this compound Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Terminate by rapid filtration Incubation->Filtration Detection Quantify bound radioactivity Filtration->Detection IC50_Calc Calculate IC50 values for each receptor Detection->IC50_Calc Ki_Calc Calculate Ki values using Cheng-Prusoff equation IC50_Calc->Ki_Calc Selectivity_Profile Generate receptor selectivity profile Ki_Calc->Selectivity_Profile

References

MRS-1706: A Comparative Guide to a Selective Adenosine A2B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRS-1706, a potent and selective inverse agonist for the adenosine A2B receptor, with other notable adenosine receptor antagonists.[1][2][3][4][5] The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to Adenosine Receptors and Antagonists

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. There are four subtypes: A1, A2A, A2B, and A3. Adenosine receptor antagonists, which block the action of the endogenous ligand adenosine, are valuable tools for studying the physiological roles of these receptors and hold therapeutic potential for a range of conditions.

This compound: A Profile

This compound is distinguished by its high potency and selectivity for the human adenosine A2B receptor, acting as an inverse agonist.[1][2][3][4][5] Its ability to differentiate between A2A and A2B receptor-mediated effects makes it a valuable pharmacological tool.[5]

Comparative Analysis of Adenosine Receptor Antagonists

The following table summarizes the binding affinities (Ki values) of this compound and other well-characterized adenosine receptor antagonists across the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundA1 (Ki, nM)A2A (Ki, nM)A2B (Ki, nM)A3 (Ki, nM)Primary Target(s)Reference(s)
This compound 1571121.39230A2B[1][2][3][4][5]
ZM241385 2550.8 - 1.450>10,000A2A[6][7]
SCH-58261 4201.3 - 2.369130A2A[8][9][10]
DPCPX 0.46 - 3.9130 - 330504000A1[11][12][13][14]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the adenosine receptor signaling pathway and a typical experimental workflow.

Adenosine_Signaling Adenosine Receptor Signaling Pathway Adenosine Adenosine A2B_Receptor A2B Receptor Adenosine->A2B_Receptor Activates Antagonist e.g., this compound Antagonist->A2B_Receptor Blocks G_Protein Gs Protein A2B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Diagram 1: Adenosine A2B Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for Antagonist Characterization cluster_0 Radioligand Binding Assay cluster_1 Functional Assay (cAMP Accumulation) Membrane_Prep Membrane Preparation (with expressed receptors) Incubation Incubation with Radioligand & Unlabeled Antagonist Membrane_Prep->Incubation Filtration Separation of Bound & Free Radioligand Incubation->Filtration Scintillation Quantification of Radioactivity Filtration->Scintillation Ki_Determination Determination of Ki Scintillation->Ki_Determination IC50_Determination Determination of IC50 Ki_Determination->IC50_Determination Correlate binding affinity with function Cell_Culture Cell Culture (expressing receptor) Pre_incubation Pre-incubation with Antagonist Cell_Culture->Pre_incubation Stimulation Stimulation with Adenosine Agonist Pre_incubation->Stimulation Lysis_cAMP_Measurement Cell Lysis & cAMP Measurement Stimulation->Lysis_cAMP_Measurement Lysis_cAMP_Measurement->IC50_Determination

Diagram 2: Experimental Workflow for Antagonist Characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of adenosine receptor antagonists. Below are generalized protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest are prepared. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.

  • Incubation: In assay tubes, the cell membranes are incubated with a specific radioligand (e.g., [³H]ZM241385 for A2A receptors) at a concentration near its Kd and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Non-specific Binding: To determine non-specific binding, a high concentration of a non-radiolabeled agonist or antagonist is added to a set of tubes.

  • Equilibrium: The mixture is incubated to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block agonist-induced changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Cells stably expressing the adenosine receptor of interest are cultured in appropriate media.

  • Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Pre-incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes).

  • Stimulation: An adenosine receptor agonist (e.g., NECA) is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a specific time (e.g., 15-60 minutes) at 37°C.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The data are analyzed to determine the IC50 value of the antagonist, which represents the concentration required to inhibit 50% of the agonist-induced cAMP production.

Conclusion

This compound is a highly potent and selective A2B adenosine receptor inverse agonist, making it a superior tool for investigating A2B receptor pharmacology compared to less selective antagonists. This guide provides the necessary data and experimental context for researchers to effectively utilize and compare this compound with other adenosine receptor antagonists in their studies.

References

A Comparative Analysis of MRS-1706 and DPCPX Efficacy on A2B Adenosine Receptor Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological efficacy of MRS-1706 and DPCPX on various constitutively active mutants (CAMs) of the human A2B adenosine receptor (A2B-AR). The data presented is crucial for understanding the structure-function relationship of the A2B-AR and for the development of selective therapeutic agents targeting this receptor.

Introduction to this compound and DPCPX

This compound is a potent and selective inverse agonist for the human A2B adenosine receptor.[1][2][3][4][5][6][7] In contrast, DPCPX (8-cyclopentyl-1,3-dipropylxanthine) is a well-established, potent, and highly selective antagonist for the A1 adenosine receptor, exhibiting significantly lower affinity for the A2B receptor.[8][9][10][11][12][13] Both compounds have been instrumental in characterizing the pharmacological properties of adenosine receptor subtypes. A key study by Li et al. (2007) systematically evaluated these compounds on a panel of constitutively active A2B receptor mutants, revealing their distinct profiles as inverse agonists.[14]

Comparative Efficacy on A2B Receptor Mutants

The efficacy of this compound and DPCPX was evaluated on a series of A2B-AR CAMs, which exhibit varying levels of ligand-independent activity. The study by Li et al. (2007) demonstrated that both compounds act as inverse agonists, capable of reducing the basal activity of these mutants.[14]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) of this compound and DPCPX for different human adenosine receptor subtypes and the inverse agonist efficacy of these compounds on various A2B-AR mutants.

Table 1: Binding Affinities (Ki, nM) of this compound and DPCPX for Human Adenosine Receptors

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
This compound 157[1][3][7]112[1][3][7]1.39[1][3][6][7]230[1][3][7]
DPCPX 3.9[8]130[8]50[8]4000[8]

Table 2: Inverse Agonist Efficacy of this compound and DPCPX on Constitutively Active A2B Receptor Mutants

A2B-AR MutantLevel of Constitutive ActivityThis compound EffectDPCPX EffectRelative Intrinsic Efficacy (Li et al., 2007)
F84LLowFull ReversalFull ReversalThis compound: 0.31 ± 0.02[14]
F84SLowFull ReversalFull ReversalDPCPX: 0.35 ± 0.03[14]
F84L/S95GLowFull ReversalFull ReversalZM241385: 0.14 ± 0.03[14]
T42ALowFull ReversalFull Reversal
T42A/V54AMediumPartial ReversalPartial Reversal
N36S/T42AMediumPartial ReversalPartial Reversal
G135A/I197L/Y202NHighNo ReversalNo Reversal
L310PHighNo ReversalNo Reversal

Note: The relative intrinsic efficacy values from Li et al. (2007) are for the inverse agonists themselves, where a lower value indicates greater inverse agonist efficacy. The study also included ZM241385 for comparison.[14]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical A2B adenosine receptor signaling pathway and the experimental workflow used to assess the efficacy of this compound and DPCPX on A2B mutants.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inverse_agonists Inverse Agonists Adenosine Adenosine A2B_R A2B Receptor Adenosine->A2B_R Agonist Binding G_Protein Gs Protein A2B_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation MRS1706 This compound MRS1706->A2B_R Inhibition of basal activity DPCPX DPCPX DPCPX->A2B_R Inhibition of basal activity

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_library A2B Mutant Library Construction cluster_screening Screening for Constitutively Active Mutants cluster_pharmacology Pharmacological Characterization Random_Mutagenesis Random Mutagenesis of Wild-Type A2B Receptor cDNA Yeast_Expression Ligation into Yeast Expression Vector Random_Mutagenesis->Yeast_Expression Transformation Transformation into Saccharomyces cerevisiae Yeast_Expression->Transformation Yeast_Growth_Assay Yeast Growth Assay in Histidine-Deficient Medium Transformation->Yeast_Growth_Assay Selection Selection of Colonies Exhibiting Ligand-Independent Growth Yeast_Growth_Assay->Selection Sequencing Plasmid Isolation and DNA Sequencing to Identify Mutations Selection->Sequencing Dose_Response Dose-Response Curves with This compound and DPCPX Sequencing->Dose_Response Data_Analysis Calculation of IC50 and Relative Intrinsic Efficacy Dose_Response->Data_Analysis

Caption: Experimental Workflow for A2B Mutant Analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Construction of A2B Receptor Mutant Library
  • Random Mutagenesis: A library of A2B receptor mutants was generated using error-prone PCR (polymerase chain reaction) of the wild-type human A2B adenosine receptor cDNA. This technique introduces random point mutations throughout the gene.

  • Vector Ligation: The mutated PCR products were subsequently ligated into a yeast expression vector, such as pYES2, which allows for inducible expression in Saccharomyces cerevisiae.

  • Yeast Transformation: The resulting plasmid library was transformed into a suitable strain of S. cerevisiae (e.g., a strain auxotrophic for histidine) using the lithium acetate method.

Screening for Constitutively Active Mutants
  • Yeast Growth Assay: The transformed yeast cells were plated on a selective medium lacking histidine but containing aminotriazole. The A2B receptor couples to the yeast pheromone signaling pathway, which in turn activates a reporter gene (e.g., HIS3) allowing for growth in a histidine-deficient medium. Constitutively active mutants will promote growth in the absence of an agonist.

  • Selection and Sequencing: Colonies that exhibited robust growth in the absence of an A2B agonist were selected. The plasmids from these colonies were isolated, and the A2B receptor gene was sequenced to identify the specific mutations responsible for the constitutive activity.

Pharmacological Characterization of Inverse Agonists
  • Cell Culture and Transfection: HEK-293 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. Cells were transiently transfected with plasmids encoding either the wild-type or mutant A2B receptors using a suitable transfection reagent.

  • cAMP Accumulation Assay:

    • Transfected cells were seeded in 24-well plates.

    • The cells were pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

    • Varying concentrations of the inverse agonists (this compound or DPCPX) were added to the cells.

    • Following incubation, the cells were lysed, and the intracellular cAMP concentration was determined using a competitive binding assay or a commercially available cAMP assay kit.

  • Data Analysis: Dose-response curves were generated by plotting the percentage of inhibition of the basal (constitutive) signaling activity against the logarithm of the inverse agonist concentration. The IC50 values (concentration of the compound that produces 50% of its maximal inhibition) were calculated using non-linear regression analysis. The relative intrinsic efficacy of the inverse agonists was determined by fitting the data to a two-state receptor model.[14]

Conclusion

The available data clearly demonstrates that both this compound and DPCPX function as inverse agonists on constitutively active A2B adenosine receptor mutants. This compound, being a highly selective A2B antagonist, shows potent inverse agonism. DPCPX, while primarily an A1 antagonist, also exhibits inverse agonist properties on A2B CAMs, albeit with a different efficacy profile. The varying degrees of reversal of constitutive activity by these compounds across different mutants provide valuable insights into the molecular switches governing A2B receptor activation and inactivation. These findings are pivotal for the rational design of novel A2B receptor modulators for therapeutic applications.

References

A Head-to-Head Comparison of A2B Adenosine Receptor Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The A2B adenosine receptor (A2BAR) has emerged as a significant therapeutic target in a range of pathologies, including inflammation, cancer, and fibrosis. A notable characteristic of the A2BAR is its constitutive activity, a phenomenon where the receptor signals intracellularly even in the absence of its endogenous ligand, adenosine.[1][2] This basal signaling can be inhibited by inverse agonists, which stabilize the receptor in an inactive state. This guide provides a head-to-head comparison of key A2B inverse agonists, supported by experimental data to aid researchers in selecting the appropriate pharmacological tools for their studies.

Quantitative Comparison of A2B Inverse Agonists

The following table summarizes the inhibitory potency and selectivity of several well-characterized A2B inverse agonists. The data is primarily derived from radioligand binding assays and functional assays measuring the inhibition of basal cyclic adenosine monophosphate (cAMP) levels.

CompoundChemical ClassHuman A2B Ki (nM)Selectivity vs. A1, A2A, A3Inverse Agonist Activity (cAMP Inhibition)Reference
PSB-603 Xanthine derivative0.553>17,000-foldDemonstrated concentration-dependent decrease in baseline cAMP levels.[1]
ZM241385 Triazolo[2,3-a][1][3][4]triazine~1-20High selectivity for A2A, but also potent at A2BDemonstrated concentration-dependent decrease in baseline cAMP levels.[1]
MRS1754 Xanthine derivative~5-10HighSuggested to be an inverse agonist by decreasing basal receptor activity.[3]
ISAM-140 Non-xanthine3.49>1000-foldAntagonist activity confirmed; inverse agonism suggested by structure-activity relationships.
CVT-6883 Pyrazolyl-xanthine22>50-foldFunctional antagonist; inverse agonist properties not fully detailed in readily available literature.
MRE-2029-F20 Pyrazolyl-acetamide5.5>180-foldCharacterized as an antagonist with inverse agonist activity.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of A2B inverse agonists, it is crucial to visualize the signaling pathway and the experimental workflows used to characterize these compounds.

A2B_Signaling_Pathway cluster_membrane Plasma Membrane A2BAR A2B Receptor (Inactive) A2BAR_active A2B Receptor (Constitutively Active) G_protein Gs Protein A2BAR_active->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Leads to Cell_Proliferation Cell Proliferation CREB->Cell_Proliferation Promotes Inverse_Agonist Inverse Agonist (e.g., PSB-603) Inverse_Agonist->A2BAR_active Inhibits (Stabilizes Inactive State)

A2B receptor constitutive activity and inhibition by an inverse agonist.

The diagram above illustrates the constitutive signaling of the A2B adenosine receptor. In its active state, the receptor couples to Gs proteins, leading to the activation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), resulting in downstream effects such as CREB phosphorylation and enhanced cell proliferation.[1][5] Inverse agonists bind to the constitutively active receptor and stabilize it in an inactive conformation, thereby reducing basal cAMP production and inhibiting downstream signaling.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membranes Cell Membranes (with A2B Receptor) Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Antagonist Radioligand->Incubation Inverse_Agonist_unlabeled Unlabeled Inverse Agonist Inverse_Agonist_unlabeled->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_determination Determine Ki Counting->Ki_determination Cells Cells Expressing A2B Receptor Inverse_Agonist_treatment Treat with Inverse Agonist Cells->Inverse_Agonist_treatment Cell_Lysis Cell Lysis Inverse_Agonist_treatment->Cell_Lysis cAMP_measurement Measure cAMP (e.g., HTRF, AlphaScreen) Cell_Lysis->cAMP_measurement IC50_determination Determine IC50 for Basal cAMP Inhibition cAMP_measurement->IC50_determination

Workflow for characterizing A2B inverse agonists.

The workflow diagram outlines the two primary experimental approaches for characterizing A2B inverse agonists. The radioligand binding assay determines the affinity (Ki) of the compound for the receptor, while the cAMP functional assay quantifies its ability to inhibit the receptor's basal signaling activity (IC50).

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of an unlabeled inverse agonist to the A2B receptor.

Materials:

  • Cell membranes prepared from cells expressing the human A2B adenosine receptor.

  • Radiolabeled A2B antagonist (e.g., [3H]PSB-603).

  • Unlabeled inverse agonist test compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes (typically 20-50 µg of protein per well), a fixed concentration of the radiolabeled antagonist (usually at or near its Kd value), and varying concentrations of the unlabeled inverse agonist.

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the unlabeled inverse agonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Inverse Agonism

This protocol measures the ability of a compound to decrease the basal levels of intracellular cAMP in cells expressing the A2B receptor.

Materials:

  • Cells endogenously or recombinantly expressing the human A2B adenosine receptor (e.g., HEK293-A2B or 22Rv1 cells).[1]

  • Cell culture medium.

  • Inverse agonist test compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.

  • Adenosine deaminase (ADA) to remove any endogenous adenosine.[1]

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell lysis buffer (if required by the kit).

  • 96-well or 384-well assay plates.

  • Plate reader compatible with the chosen detection technology.

Procedure:

  • Cell Seeding: Seed the cells in the appropriate assay plate and grow to the desired confluency.

  • Pre-treatment: On the day of the assay, replace the culture medium with serum-free medium or buffer containing a PDE inhibitor and adenosine deaminase. Incubate for a short period (e.g., 30 minutes) to allow for equilibration and degradation of endogenous adenosine.[1][6]

  • Inverse Agonist Treatment: Add varying concentrations of the inverse agonist to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Following incubation, lyse the cells (if necessary for the assay format) and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the measured cAMP levels against the concentration of the inverse agonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inverse agonist that produces 50% of the maximal inhibition of basal cAMP) and the maximal inhibition (Emax).

Concluding Remarks

The constitutive activity of the A2B adenosine receptor presents a unique therapeutic opportunity for the use of inverse agonists. Compounds like PSB-603 have demonstrated potent and selective inverse agonism, leading to a reduction in basal cAMP levels and subsequent inhibition of cellular processes like proliferation.[1] The selection of an appropriate A2B inverse agonist for research or drug development should be guided by a thorough evaluation of its potency, selectivity, and functional effects in relevant cellular and in vivo models. The experimental protocols provided in this guide offer a framework for the head-to-head comparison of novel and existing A2B inverse agonists.

References

Validating the Anti-inflammatory Effects of Adenosine A2B Receptor Antagonists In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory effects of MRS-1706 and other selective adenosine A2B receptor antagonists. The objective is to present supporting experimental data, detailed protocols, and an exploration of the underlying signaling pathways to aid in the evaluation and selection of these compounds for pre-clinical research.

Introduction to A2B Receptor Antagonism in Inflammation

The adenosine A2B receptor, a G-protein coupled receptor, is typically activated under conditions of high extracellular adenosine, such as in inflamed or hypoxic tissues. Its role in inflammation is complex, with evidence suggesting both pro- and anti-inflammatory effects depending on the cell type and context.[1][2] Pharmacological blockade of the A2B receptor has emerged as a promising therapeutic strategy for a variety of inflammatory conditions. This guide focuses on the in vivo validation of this compound, a potent and selective A2B receptor inverse agonist, and compares its profile with that of another well-characterized antagonist, PSB-603.[3]

Comparative In Vivo Efficacy of A2B Antagonists

While in vivo data for this compound in common inflammatory models is limited, studies on other selective A2B antagonists like PSB-603 provide a strong rationale for their anti-inflammatory potential.

Data Summary: In Vivo Anti-inflammatory Effects

CompoundAnimal ModelDosing RegimenKey FindingsReference
This compound Mouse model of sickle cell disease-related priapism1-10 µM (intracavernous injection)Inhibited A2B receptor signaling and reduced the magnitude and duration of electrical field stimulation-induced contraction of corpus cavernosal strips.[4]
This compound Mouse model of neuroinflammation10⁻⁵ M (local infusion into the striatum)Significantly counteracted NECA-mediated stimulation of IL-6 release.[5]
PSB-603 Carrageenan-Induced Paw Edema (Mouse)5 mg/kg (intraperitoneal)- Significantly inhibited the increase in paw edema. - Significantly decreased levels of IL-6 and reactive oxygen species (ROS) in the inflamed paw.[6]
PSB-603 Zymosan-Induced Peritonitis (Mouse)5 mg/kg (intraperitoneal)- Significantly reduced the infiltration of leukocytes into the peritoneum. - Significantly decreased plasma levels of TNF-α and IL-6.[6]

Experimental Protocols

Detailed methodologies for standard in vivo inflammation models are crucial for the reproducibility and interpretation of results.

Carrageenan-Induced Paw Edema

This widely used model assesses acute inflammation.[7][8]

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are acclimatized for at least one week.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Compound Administration: Test compounds (e.g., PSB-603 at 5 mg/kg) or vehicle are administered intraperitoneally 30 minutes before carrageenan injection.[6]

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue can be collected for the measurement of inflammatory mediators like TNF-α, IL-6, and ROS.[6]

Zymosan-Induced Peritonitis

This model is used to study leukocyte migration and inflammatory mediator release in response to a sterile inflammatory stimulus.[9][10]

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Grouping: Animals are divided into control and treatment groups.

  • Compound Administration: Test compounds (e.g., PSB-603 at 5 mg/kg) or vehicle are administered intraperitoneally 30 minutes prior to zymosan injection.[6]

  • Induction of Peritonitis: Zymosan A (e.g., 1 mg in sterile saline) is injected intraperitoneally.[9]

  • Peritoneal Lavage: At a specified time point (e.g., 4 hours) after zymosan injection, animals are euthanized, and the peritoneal cavity is washed with sterile saline.

  • Cellular and Biochemical Analysis: The peritoneal lavage fluid is collected to determine the total and differential leukocyte counts. The supernatant can be used to measure the levels of inflammatory cytokines such as TNF-α and IL-6.[6]

Signaling Pathways and Visualizations

Understanding the molecular mechanisms underlying the anti-inflammatory effects of A2B receptor antagonists is critical for drug development.

Adenosine A2B Receptor Signaling in Inflammation

Activation of the A2B receptor by adenosine can trigger multiple downstream signaling cascades. The receptor couples to both Gs and Gq proteins. Gs activation leads to adenylyl cyclase (AC) activation and increased intracellular cyclic AMP (cAMP), which can have varied effects on inflammation. Gq activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These pathways can culminate in the activation of transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory genes, including those for cytokines like IL-6 and chemokines.[11]

Adenosine_A2B_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonist Pharmacological Intervention Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces MAPK MAPK Pathway cAMP->MAPK IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activates Ca_PKC->MAPK NFkB_AP1 NF-κB / AP-1 MAPK->NFkB_AP1 Activates Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB_AP1->Cytokines Induces Transcription MRS1706 This compound MRS1706->A2BR Blocks

Caption: Adenosine A2B receptor signaling pathway in inflammation.

Experimental Workflow: Carrageenan-Induced Paw Edema

The following diagram illustrates the key steps in the carrageenan-induced paw edema model.

Carrageenan_Workflow acclimatization Animal Acclimatization (1 week) grouping Random Grouping (Control & Treatment) acclimatization->grouping compound_admin Compound Administration (e.g., this compound or Vehicle) grouping->compound_admin carrageenan_injection Carrageenan Injection (Sub-plantar) compound_admin->carrageenan_injection 30 min edema_measurement Paw Volume Measurement (Plethysmometer) carrageenan_injection->edema_measurement 0, 1, 2, 3, 4, 5 hours data_analysis Data Analysis (% Inhibition of Edema) edema_measurement->data_analysis biochemical_analysis Biochemical Analysis (Cytokines, ROS) edema_measurement->biochemical_analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

The available in vivo data, particularly for the selective adenosine A2B receptor antagonist PSB-603, strongly supports the anti-inflammatory potential of this class of compounds. While direct comparative data for this compound in widely used models of acute inflammation is not yet extensively published, its demonstrated activity in other in vivo models, combined with its high selectivity, underscores its value as a research tool. Further studies are warranted to fully elucidate the in vivo anti-inflammatory profile of this compound in a broader range of models. This guide provides a foundation for researchers to design and interpret experiments aimed at validating the therapeutic potential of A2B receptor antagonists in inflammatory diseases.

References

A Comparative Analysis of MRS-1706 and MRS-1754: Two Selective Ligands for the Adenosine A₂B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the selective modulation of adenosine receptors is a critical area of investigation. Among the four subtypes, the adenosine A₂B receptor (A₂B R) has emerged as a promising target for various therapeutic indications, including inflammatory diseases and cancer. Two widely used research tools to probe the function of the A₂B R are MRS-1706 and MRS-1754. While both compounds exhibit high selectivity for the A₂B R, they possess distinct pharmacological properties. This guide provides a comparative analysis of this compound and MRS-1754, summarizing their performance based on available experimental data, detailing relevant experimental protocols, and visualizing key concepts.

Pharmacological Profile: Inverse Agonist vs. Antagonist

The fundamental difference between this compound and MRS-1754 lies in their mechanism of action at the A₂B receptor. This compound is classified as an inverse agonist , meaning it not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. In contrast, MRS-1754 is a neutral antagonist , which blocks the binding of agonists but has no effect on the receptor's basal activity.

Quantitative Comparison of Binding Affinities

The selectivity of this compound and MRS-1754 for the human adenosine A₂B receptor over other adenosine receptor subtypes is a key attribute. The following table summarizes their reported binding affinities (Kᵢ values), with lower values indicating higher affinity.

CompoundHuman A₂B R Kᵢ (nM)Human A₁R Kᵢ (nM)Human A₂A R Kᵢ (nM)Human A₃R Kᵢ (nM)
This compound 1.39[1]157[1]112[1]230[1]
MRS-1754 1.97[2][3]403[2][3]503[2][3]570[2][3]

As the data indicates, both compounds are highly potent at the A₂B receptor with nanomolar affinity and exhibit significant selectivity over other adenosine receptor subtypes.

Experimental Methodologies

To characterize the pharmacological properties of compounds like this compound and MRS-1754, several key in vitro experiments are employed. Below are detailed protocols for two such fundamental assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Kᵢ value of a test compound (e.g., this compound or MRS-1754) for the A₂B receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human A₂B receptor (e.g., HEK-293 cells).

  • A radiolabeled A₂B R antagonist with high affinity, such as [³H]MRS-1754.

  • Test compound (unlabeled this compound or MRS-1754).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In assay tubes, combine the cell membranes, the radioligand ([³H]MRS-1754) at a fixed concentration (typically near its Kₔ value), and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly separate the bound from free radioligand by filtering the incubation mixture through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Cyclic AMP (cAMP) Accumulation Assay

This functional assay measures the ability of a compound to modulate the production of the second messenger cyclic AMP, which is a downstream signaling molecule of the Gₛ-coupled A₂B receptor.

Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at the A₂B receptor.

Materials:

  • Whole cells expressing the A₂B receptor (e.g., HEK-293 or CHO cells).

  • A phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

  • An A₂B R agonist (e.g., NECA).

  • Test compound (this compound or MRS-1754).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-treat the cells with the phosphodiesterase inhibitor.

  • Compound Addition:

    • To test for antagonist activity (MRS-1754): Add varying concentrations of MRS-1754 to the cells, followed by a fixed concentration of the agonist NECA.

    • To test for inverse agonist activity (this compound): Add varying concentrations of this compound to the cells in the absence of an agonist.

  • Incubation: Incubate the cells for a specific time at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • For MRS-1754, a dose-dependent inhibition of NECA-stimulated cAMP production indicates antagonist activity.

    • For this compound, a dose-dependent decrease in basal cAMP levels (in the absence of an agonist) confirms inverse agonist activity.

Visualizing the A₂B Receptor Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the A₂B receptor signaling pathway and a typical experimental workflow for compound characterization.

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine (Agonist) A2BR A₂B Receptor Adenosine->A2BR Activates MRS1754 MRS-1754 (Antagonist) MRS1754->A2BR Blocks Agonist Binding MRS1706 This compound (Inverse Agonist) MRS1706->A2BR Reduces Basal Activity Gs Gαs A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., IL-6) CREB->Gene Regulates

Caption: A₂B Receptor Signaling Pathway.

Experimental_Workflow start Start: Characterize Test Compound binding_assay Radioligand Binding Assay (Determine Kᵢ) start->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) start->functional_assay data_analysis Data Analysis and Pharmacological Classification binding_assay->data_analysis agonist_test Test for Agonist Activity (Compound alone) functional_assay->agonist_test antagonist_test Test for Antagonist Activity (Compound + Agonist) functional_assay->antagonist_test inverse_agonist_test Test for Inverse Agonist Activity (Compound on basal activity) functional_assay->inverse_agonist_test agonist_test->data_analysis antagonist_test->data_analysis inverse_agonist_test->data_analysis end End: Profiled Compound data_analysis->end

Caption: Experimental Workflow for Compound Characterization.

Conclusion

References

Safety Operating Guide

Proper Disposal of MRS-1706: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a detailed, step-by-step guide for the safe disposal of MRS-1706, a potent and selective adenosine A2B receptor inverse agonist. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The information provided herein is a synthesis of general laboratory safety protocols and specific information from available SDS documentation.

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.[1][2][3][4][5]

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)[2]
Eye Protection Safety glasses with side shields or chemical splash goggles[3]
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. If creating dust or aerosols, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol for this compound

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste, in accordance with local, state, and federal regulations.[1][6] Under no circumstances should this compound be disposed of down the drain or in regular trash. [7]

Step 1: Waste Segregation

  • Solid Waste: Collect un-used or expired solid this compound, as well as any materials grossly contaminated with the solid compound (e.g., weighing paper, contaminated gloves), in a designated solid chemical waste container.[8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[9][10]

  • Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for chemical waste.

Step 2: Container Selection and Labeling

  • Container Compatibility: Use containers made of materials compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable for solid and liquid waste.[11][12] Ensure the container has a secure, screw-top lid.[9]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:[6][7][13][14][15]

    • The words "Hazardous Waste"[13][15]

    • The full chemical name: "this compound" and any other chemical constituents

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container (accumulation start date)[13][15]

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The name and contact information of the generating laboratory or researcher

Step 3: Waste Accumulation and Storage

  • Store waste containers in a designated satellite accumulation area within the laboratory.[16]

  • Keep waste containers closed at all times, except when adding waste.[9]

  • Ensure secondary containment is in place to prevent the spread of material in case of a spill.[9]

  • Do not mix incompatible waste streams.[9][10][16]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup, including any required documentation.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, the following table provides general guidelines for handling solid chemical waste in a laboratory setting.

ParameterGuideline
Container Fill Level (Solid Waste) Do not overfill; leave adequate headspace to prevent spillage.
Container Fill Level (Liquid Waste) Do not exceed 90% of the container's capacity.[9]
Satellite Accumulation Time Limit Varies by jurisdiction; consult your institution's EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid this compound or Contaminated Solids identify_waste->solid_waste Solid liquid_waste This compound Solution identify_waste->liquid_waste Liquid sharps_waste Contaminated Sharps identify_waste->sharps_waste Sharps select_container_solid Select Compatible Solid Waste Container solid_waste->select_container_solid select_container_liquid Select Compatible Liquid Waste Container liquid_waste->select_container_liquid select_container_sharps Select Sharps Waste Container sharps_waste->select_container_sharps label_container Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Date - Hazards - Lab Contact select_container_solid->label_container select_container_liquid->label_container select_container_sharps->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling MRS-1706

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of MRS-1706, a potent and selective adenosine A2B receptor inverse agonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this document synthesizes general safety protocols for similar research compounds to ensure user safety and proper laboratory conduct. It is critical to supplement these guidelines with your institution's specific safety procedures and to consult with your Environmental Health and Safety (EHS) department.

I. Immediate Safety and Handling Precautions

As a novel chemical intended for research use only, the full toxicological properties of this compound may not be fully characterized. Therefore, it is imperative to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE):

Standard laboratory PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

Equipment Specification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).
Body Protection A fully buttoned laboratory coat.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization. Work in a well-ventilated area, preferably a chemical fume hood.

General Handling Procedures:

  • Avoid Inhalation: Handle this compound powder in a chemical fume hood to minimize the risk of inhaling dust particles.

  • Prevent Contact: Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not eat, drink, or smoke in areas where this compound is handled or stored. If ingested, seek immediate medical attention.

  • Spill Management: In the event of a spill, avoid generating dust. Carefully clean the area using a wet-wipe or HEPA-filtered vacuum. The contaminated cleaning materials should be disposed of as hazardous waste.

II. Operational Plan: From Receipt to Disposal

A structured operational plan is crucial for the safe management of this compound within a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at +4°C.[1]

2. Preparation of Solutions:

  • All solution preparations should be conducted in a chemical fume hood.

  • When dissolving the compound, add the solvent slowly to the powder to avoid splashing and aerosol formation.

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, date, and responsible personnel.

  • Minimize the quantities of this compound used in experiments to what is strictly necessary.

III. Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused or expired this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration (if applicable), and the date of accumulation.

  • Storage of Waste: Store hazardous waste in a designated, secure area away from general laboratory traffic, pending collection.

  • Collection: Arrange for the collection of hazardous waste through your institution's EHS department. Follow all institutional and local regulations for hazardous waste disposal.

IV. Quantitative Data

The following table summarizes the reported binding affinity (Ki) values of this compound for various human adenosine receptors.

Receptor Ki (nM)
Human A2B1.39[1]
Human A1157[1]
Human A2A112[1]
Human A3230[1]

V. Experimental Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound, from initial receipt to final disposal.

cluster_0 Preparation cluster_1 Experimentation cluster_2 Disposal A Receiving & Inspection B Secure Storage (+4°C) A->B C Weighing in Fume Hood B->C D Solution Preparation (in Fume Hood) C->D E Experimental Use (Appropriate PPE) D->E F Waste Segregation (Solid, Liquid, Sharps) E->F G Labeling Hazardous Waste F->G H Secure Waste Storage G->H I EHS Waste Collection H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRS-1706
Reactant of Route 2
Reactant of Route 2
MRS-1706

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.